Chir-124

Catalog No.
S548233
CAS No.
405168-58-3
M.F
C23H22ClN5O
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chir-124

CAS Number

405168-58-3

Product Name

Chir-124

IUPAC Name

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1

InChI Key

MOVBBVMDHIRCTG-LJQANCHMSA-N

SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

solubility

Soluble in DMSO, not soluble in water.

Synonyms

CHIR124; CHIR-124; CHIR 124.

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

The exact mass of the compound Chir-124 is 419.15129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 works by inhibiting Chk1, a kinase that is crucial for halting the cell cycle to allow DNA repair after damage. The following diagram illustrates the pathway through which it exerts its effect.

G DNA_Damage DNA Damage (e.g., by Topo I Poisons) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1 Chk1 Phosphorylation/Activation ATR_ATM->Chk1 CellCycleCheckpoints Activation of S & G2/M Checkpoints Chk1->CellCycleCheckpoints CellCycleArrest Cell Cycle Arrest (DNA Repair Opportunity) CellCycleCheckpoints->CellCycleArrest CHIR124 This compound Intervention CheckpointAbrogation Checkpoint Abrogation CHIR124->CheckpointAbrogation Inhibits CheckpointAbrogation->Chk1 Blocks Cdc25A Stabilization of Cdc25A CheckpointAbrogation->Cdc25A ForcedMitosis Forced Mitotic Entry Apoptosis Apoptosis (Programmed Cell Death) ForcedMitosis->Apoptosis Cdc25A->ForcedMitosis

DNA damage response pathway and this compound mechanism.

As shown in the pathway, this compound prevents Chk1 from enforcing the cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which leads to cell death (apoptosis). This effect is particularly strong in p53-deficient tumor cells, which are more reliant on Chk1-mediated checkpoints for survival after DNA damage [1] [2]. This compound also restores the level of Cdc25A, a protein targeted for degradation by Chk1, further promoting cell cycle progression [1] [3].

Selectivity and Potency Profile

While exquisitely potent against Chk1, this compound also inhibits other kinases at higher concentrations. The table below details its key targets and corresponding IC50 values.

Target IC50 Note / Selectivity vs. Chk1
Chk1 0.3 nM Primary target [4] [3] [5]
FLT3 5.8 nM >19-fold less selective [4] [3] [5]
PDGFR 6.6 nM >22-fold less selective [4] [3] [5]
GSK-3 23.3 nM >77-fold less selective [4]
Fyn 98.8 nM >329-fold less selective [5]
Chk2 697.4 nM ~2,000-fold less selective [4] [3]
CDK2/Cyclin A 0.1911 µM (191.1 nM) ~600-fold less selective [3]
CDC2/Cyclin B 0.5057 µM (505.7 nM) ~1,700-fold less selective [3]

This high selectivity makes this compound a superior tool for dissecting Chk1-specific functions compared to less selective inhibitors.

Cellular and In Vivo Research Data

In experimental models, this compound demonstrates synergistic cytotoxicity with DNA-damaging agents, especially in p53-mutant cells.

Assay Type Cell Line / Model Key Finding Concentration/Dosage
In Vitro Cytotoxicity Human MDA-MB-435 (Breast Ca.) Potent synergy with camptothecin/SN-38 [4] [1] EC₅₀ = 0.08 µM [4]
Cell Cycle Analysis Human MDA-MB-435 (Breast Ca.) Abrogation of SN-38-induced S & G2/M checkpoints [1] 100 nM [3]
Apoptosis Assay HCT116 p53 -/- (Colon Ca.) Potentiation of apoptosis [1] [2] 200 nM [3]
In Vivo Efficacy MDA-MB-435 orthotopic xenograft Potentiates Irinotecan (CPT-11), inhibits growth, increases apoptosis [4] [1] [5] 10-20 mg/kg (orally) [4] [5]

Experimental Protocols

In Vitro Kinase Assay (Chk1)

This protocol is adapted from the radioactive method used to characterize this compound [4].

  • Recombinant Enzyme: Kinase domain of Chk1 expressed in Sf9 insect cells.
  • Substrate: Biotinylated peptide derived from cdc25c (biotin-[AHX]SGSGS*GLYRSPSMPENLNRPR[CONH2]).
  • Reaction Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% BSA.
  • Reaction Mix: 1.35 nM Chk1, 0.5 μM peptide substrate, 1 mM ATP, 5 nM ³³P-γ-labeled ATP.
  • Procedure:
    • Mix a dilution series of this compound with the reaction buffer and enzyme.
    • Initiate the reaction by adding the substrate and ATP mix.
    • Incubate at room temperature for 1-4 hours.
    • Stop the reaction with EDTA and capture the phosphorylated peptide on streptavidin-coated plates.
    • Detect phosphorylation using a Europium-labeled anti-phosphotyrosine antibody and a DELFIA TRF system.
  • Data Analysis: IC₅₀ values are calculated using nonlinear regression (e.g., with XL-Fit software) [4].
Cell-based Cytotoxicity / Synergy Assay

This method details how the synergistic interaction with topoisomerase poisons was determined [4].

  • Cell Lines: p53-mutant lines like MDA-MB-231, MDA-MB-435 (breast cancer), SW-620, Colo205 (colon cancer).
  • Plating: Seed log-phase cells into 96-well microplates.
  • Drug Treatment:
    • Prepare a matrix of serial dilutions of this compound and a DNA-damaging agent (e.g., camptothecin or SN-38).
    • Treat cells with single agents and combinations.
    • Incubate at 37°C for 48 hours (each condition in triplicate).
  • Viability Readout: Use MTS assay. Add MTS, incubate for 3 hours, and measure absorbance at 490 nm.
  • Data Analysis:
    • Generate isobolograms to evaluate drug interaction.
    • Apply the Loewe additivity model: synergy is indicated when data points fall below the additivity line [4] [1].

Formulation and Storage

  • Solubility: ≥10.5 mg/mL (25 mM) in DMSO. Insoluble in water [3] [5].
  • Storage of Powder: -20°C, stable for at least 3 years [3].
  • Stock Solution: 7-10 mg/mL in DMSO. Aliquot and store at -80°C for long-term stability (2 years). Avoid repeated freeze-thaw cycles [4] [3].
  • In Vivo Formulation (Example): For a clear solution at 0.71 mg/mL, use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [3].

References

CHIR-124 Chk1 inhibitor IC50

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Selectivity Profile

While CHIR-124 is highly selective for Chk1, it also potently inhibits a few other kinases. The table below details its activity against various kinase targets.

Kinase Target IC₅₀ Value Notes
Chk1 0.3 nM [1] [2] [3] Primary target; high potency
FLT3 5.8 nM [1] [3] [4] Also a potent target
PDGFR 6.6 nM [1] [3] [4] Also a potent target
GSK-3 23.3 nM [1] [4]
Fyn 98.8 nM [4]
Chk2 697.4 nM [1] [3] Demonstrates high selectivity vs. Chk1
CDK2/Cyclin A 0.191 µM [3] 500- to 5,000-fold less active than against Chk1 [1]
CDC2/Cyclin B 0.506 µM [3]
CDK4/Cyclin D 2.05 µM [3]

Experimental Protocols

Here are methodologies for key experiments involving this compound, as detailed in the search results.

In Vitro Kinase Assay

This protocol measures the direct inhibition of Chk1 kinase activity [1].

  • Enzyme: Recombinant Chk1 kinase domain expressed in Sf9 insect cells.
  • Substrate: A biotinylated peptide derived from cdc25c.
  • Reaction Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% bovine serum albumin, 0.5 μM peptide substrate, and 1 μM ATP (including a radioactive tracer).
  • Procedure: A dilution series of this compound is mixed with the reaction buffer, enzyme, and substrate. The mixture is incubated at room temperature for 1-4 hours. The reaction is stopped, and the phosphorylated peptide is captured on streptavidin-coated plates.
  • Detection: Phosphorylation is measured using a Europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence [1].
Cell Culture Cytotoxicity Assay

This protocol assesses the synergistic effect of this compound with chemotherapeutic agents on cancer cells [1].

  • Cell Lines: Human tumor lines (e.g., breast carcinoma MDA-MB-231, MDA-MB-435; colon carcinoma SW-620, COLO 205), often with mutant p53 [1] [2].
  • Compound Treatment: Cells are treated with serial dilutions of this compound both alone and in combination with serial dilutions of a topoisomerase I poison (e.g., camptothecin or SN-38).
  • Incubation: 48 hours at 37°C.
  • Viability Readout: Cell proliferation is measured using an MTS assay, and absorbance is read at 490 nm. Data analysis uses isobologram analysis to determine synergy [1].
In Vivo Xenograft Model

This protocol evaluates the efficacy of this compound in an animal model [1] [2].

  • Animal Model: Female immunodeficient mice implanted with MDA-MB-435 breast cancer cells in the mammary fat pad.
  • Dosage: 10 mg/kg or 20 mg/kg of this compound.
  • Administration: Administered orally, four times daily for six days, formulated in a captisol solution [1].
  • Combination Therapy: Typically tested in combination with irinotecan (CPT-11), a topoisomerase I poison. The combination demonstrates enhanced tumor growth inhibition and increased apoptosis compared to either agent alone [2] [5].

Mechanism of Action & Signaling Pathway

This compound is a quinolone-based small molecule that acts as a potent ATP-competitive inhibitor of Chk1 [2] [3]. Its mechanism and the pathways it affects can be visualized as follows:

chir124_mechanism cluster_abrogation This compound Action Leads to: DNA_Damage DNA Damage (e.g., by Topo I Poisons) ATR_Act ATR Activation DNA_Damage->ATR_Act Chk1_Act Chk1 Phosphorylation/Activation ATR_Act->Chk1_Act CellCycleCheckpoints Activation of S & G2/M Checkpoints Chk1_Act->CellCycleCheckpoints CellCycleArrest Cell Cycle Arrest CellCycleCheckpoints->CellCycleArrest DNA_Repair DNA Repair & Cell Survival CellCycleArrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis CHIR124 This compound Inhibitor CHIR124->Chk1_Act Blocks Cdc25A_Restore Stabilization of Cdc25A CHIR124->Cdc25A_Restore Promotes MitoticEntry Forced Mitotic Entry Cdc25A_Restore->MitoticEntry CheckpointAbrogation Checkpoint Abrogation CheckpointAbrogation->MitoticEntry MitoticEntry->Apoptosis

This compound inhibits Chk1 to abrogate DNA damage checkpoints and promote apoptosis.

  • Checkpoint Abrogation: Upon DNA damage (e.g., from topoisomerase I poisons like irinotecan), the ATR-Chk1 pathway is activated, leading to cell cycle arrest which allows time for DNA repair. By inhibiting Chk1, this compound abrogates these S and G2/M checkpoints, forcing damaged cells to prematurely enter mitosis, leading to cell death [2] [6].
  • Cdc25A Stabilization: Chk1 normally targets the phosphatase Cdc25A for degradation after DNA damage. This compound treatment restores Cdc25A protein levels, which promotes cell cycle progression [2].
  • Synergy with Chemotherapy: This forced cell cycle progression, especially in cells lacking functional p53, results in catastrophic mitosis and potentiated apoptosis, explaining the strong synergy observed with DNA-damaging agents [2] [5].

Key Research Applications & Context

  • Primary Use Case: this compound is primarily used in preclinical research to sensitize cancer cells to topoisomerase I poisons (e.g., camptothecin, irinotecan/CPT-11, SN-38) [2] [5]. The synergistic effect is most pronounced in p53-deficient or mutant tumor models [2] [5].
  • Broader Role in Chk1 Biology: Beyond combination chemotherapy studies, this compound serves as a critical tool compound for probing Chk1's function in fundamental cellular processes. For example, it has been used to demonstrate Chk1's role in regulating the APC/CCdh1 ubiquitin ligase complex during normal, unperturbed cell cycle progression [6].

Formulation and Storage

  • Solubility: Soluble in DMSO (up to 7-25 mM). It is insoluble in water or ethanol [1] [4].
  • In Vivo Formulation: For animal studies, it can be formulated in a captisol solution for oral administration [1] or as a homogeneous suspension in vehicles like CMC-Na [1].
  • Storage: Solid material should be stored at -20°C [1] [4].

References

Solubility Data of CHIR-124

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key solubility information for CHIR-124 from multiple supplier datasheets:

Property Details
Solubility in DMSO ~7-14 mg/mL (approx. 16.67-33.34 mM) [1] [2]. Selleckchem notes this can vary between batches and that moisture-absorbing DMSO reduces solubility [3] [4].
Solubility in Water Insoluble or slightly soluble (<1 mg/mL) [5] [6] [2].
Solubility in Ethanol ≥2.61 mg/mL (with gentle warming) or <1 mg/mL (insoluble at room temperature) [5] [2].
Recommended Stock Concentration 10-25 mM is a standard and feasible concentration for stock solutions [1] [6].

Experimental Workflow from Stock Solution to Assay

For your experimental planning, the typical workflow involving this compound solubility is outlined in the diagram below:

G Figure: this compound Experimental Workflow. Stock Prepare Stock Solution Recon Reconstitute in DMSO (10-25 mM) Stock->Recon Dilute Dilute in Buffer/Culture Media Recon->Dilute Assay Apply to Assay Dilute->Assay

Key Handling and Stability Information

  • Use Fresh, Dry DMSO: The solubility and stability of this compound can be significantly impacted by moisture. It is strongly recommended to use newly opened, anhydrous DMSO to prepare stock solutions [1].
  • Sonication: If you encounter difficulties when dissolving the powder, sonication is an effective method to aid the process [2].
  • Storage: For long-term stability, store the powder at -20°C. For stock solutions in DMSO, it is best to aliquot and store them at -80°C, and avoid repeated freeze-thaw cycles. Use the solution as soon as possible [1] [2].

Example In Vitro Protocol

The following details are adapted from published research using this compound in cell-based assays [3] [4]:

  • Cell Lines: Studies were performed on human cancer cell lines such as MDA-MB-231, MDA-MB-435 (breast carcinoma), SW-620, and COLO 205 (colon carcinoma).
  • Working Concentrations: A range of 0 to 2350 nM was used, depending on the cell type and whether this compound was applied alone or in combination with another agent like camptothecin.
  • Incubation Time: Cells were typically treated for 48 hours.
  • Synergy Studies: To test synergy with topoisomerase poisons (e.g., camptothecin or SN-38), cells were treated with a matrix of concentration combinations of both drugs. Cell viability was then assessed using an MTS assay.

References

Biochemical Activity & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 is a quinolone-based small molecule that functions by specifically binding to the ATP-binding pocket of the Chk1 kinase, preventing its activation [1] [2]. Its high selectivity is a key feature:

  • High Selectivity for Chk1: It shows approximately 2,000-fold selectivity for Chk1 over the related kinase Chk2 (IC₅₀ for Chk2 is 697 nM) [3] [4].
  • Activity Against Other Kinases: Despite its high selectivity for Chk1, it also potently inhibits other kinases including FLT3 (IC₅₀ = 5.8 nM), PDGFR (IC₅₀ = 6.6 nM), and GSK-3 (IC₅₀ = 23.3 nM) [3].

Experimental Research Applications

In research settings, this compound is used to study the DNA damage response and as a chemosensitizing agent.

  • Cell Cycle Checkpoint Abrogation: this compound abrogates the DNA damage-induced S and G₂-M cell cycle checkpoints, pushing cells with damaged DNA into mitosis, which leads to genomic instability and apoptosis (cell death) [2] [5].
  • Chemosensitization: It exhibits strong synergistic cytotoxicity with topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan) in various human cancer cell lines, such as breast carcinoma (MDA-MB-435) and colon carcinoma [2] [3].
  • Radiosensitization: this compound also acts as a radiosensitizer. Its effect is significantly influenced by the cellular p53 status; p53-deficient cells show greater abrogation of the G₂-M checkpoint and increased mitotic entry after radiation combined with this compound treatment [5].

The following diagram illustrates how this compound modulates the cellular response to DNA damage, particularly in relation to the p53 status:

G DNA_Damage DNA Damage (e.g., by IR or Chemo) Chk1_Activation Chk1 Activation DNA_Damage->Chk1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival CHIR124 This compound Treatment Checkpoint_Abrogation Checkpoint Abrogation CHIR124->Checkpoint_Abrogation Inhibits Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe p53_WT p53 Wild-Type Context: Limited Mitotic Entry Checkpoint_Abrogation->p53_WT p53_Deficient p53-Deficient Context: Forced Mitotic Entry, Polyploidy Checkpoint_Abrogation->p53_Deficient Apoptosis Apoptosis (Cell Death) Mitotic_Catastrophe->Apoptosis

This compound inhibits Chk1, abrogating DNA damage-induced cell cycle arrest. This forces damaged cells into mitosis, leading to cell death, an effect enhanced in p53-deficient cells [2] [5].

In Vitro Experimental Protocol

Below is a summarized methodology for a typical in vitro assay used to study this compound's chemosensitization effect, based on the search results [3]:

Step Parameter Details
1. Cell Preparation Cell Lines MDA-MB-231, MDA-MB-435, SW-620, COLO 205 (mutant p53).
Plating Plate log-phase cells into 96-well microplates.
2. Drug Treatment Test Compound This compound, serially diluted.
Co-treatment Camptothecin (Topoisomerase I poison), at six different concentrations.
Incubation 37°C for 48 hours.
3. Viability Assay Method MTS assay.
Measurement Absorbance at 490 nm after 3-hour MTS incubation.
4. Data Analysis Analysis Type Isobologram analysis based on Loewe additivity.
Interpretation Data points below the additivity line indicate synergy.

Beyond Cancer Research

Interestingly, this compound has shown multistage activity against the malaria parasite Plasmodium falciparum. This effect is proposed to involve dual inhibition: targeting the parasite's Aurora-related kinase 1 (Ark1) and also inhibiting hemozoin formation, a key process in the parasite's digestion of hemoglobin [6].

References

Storage & Solubility Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and storage conditions for CHIR-124 as provided by commercial suppliers.

Property Specification
Form Solid [1]
Appearance Light yellow to brown solid powder [2] [3]
Short-Term Storage -20°C [1]
Long-Term Storage -20°C [1] [2]
Solubility (DMSO) 7 mg/mL (16.67-17.00 mM) [2] [4]
Shipping Conditions Ambient (Can ship with ice) [1]

Biological Activity & Selectivity

This compound is a potent and selective inhibitor. The following table lists its half-maximal inhibitory concentration (IC50) values for various kinase targets, illustrating its primary mechanism of action and selectivity profile.

Target IC50 Target IC50
Chk1 0.3 nM [1] [2] [4] Cdk2/cyclin A 0.1911 µM [2] [3]
FLT3 5.8 nM [1] [2] [4] Cdc2/cyclin B 0.5057 µM [2] [3]
PDGFR 6.6 nM [1] [2] [4] Cdk4/cyclin D 2.05 µM [2] [3]
GSK-3 23.3 nM [1] [2] [3] Chk2 0.7 µM [1] [5]
Fyn 98.8 nM [1]

Handling & Experimental Preparation

For laboratory use, the following handling guidelines and preparation methods are recommended.

Aspect Recommendation
Solvent Preparation Soluble in DMSO. For higher solubility, warm the tube at 37°C and use brief sonication [1] [4]. Use freshly opened DMSO to avoid moisture absorption, which can impact solubility [2] [4].
Stock Solutions Prepare stock solutions at 10-25 mM in DMSO. Aliquoting is recommended to avoid repeated freeze-thaw cycles [1] [2].
In Vivo Formulation Can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [2] or as a homogeneous suspension in 0.5% CMC-Na [4].

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps for a Chk1 kinase assay using this compound, as described in the literature. This provides a visual summary of the protocol details that follow.

G Start Start Kinase Assay PrepReagent Prepare Reaction Buffer (30 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, etc.) Start->PrepReagent PrepInhibitor Prepare this compound Dilution Series PrepReagent->PrepInhibitor Incubate Incubate Reaction Mix at Room Temperature (1 to 4 hours) PrepInhibitor->Incubate StopDetect Stop Reaction & Detect Phosphorylated Peptide (Streptavidin Plates, Eu-labeled Antibody) Incubate->StopDetect Analyze Calculate IC50 (Nonlinear Regression) StopDetect->Analyze

The methodology for the cell-free Chk1 kinase assay is as follows [4] [3]:

  • Kinase Source: The kinase domain of Chk1 is expressed in Sf9 insect cells.
  • Substrate: A biotinylated cdc25c peptide containing the consensus Chk1/Chk2 phosphorylation site.
  • Reaction Setup: A dilution series of this compound is mixed with a reaction buffer containing the Chk1 kinase domain, the peptide substrate, and a mixture of unlabeled and ³³P-labeled ATP.
  • Incubation & Detection: The reaction is incubated at room temperature for 1-4 hours. The phosphorylated peptide is captured on streptavidin-coated plates, and the signal is measured using the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody.
  • Data Analysis: The IC50 value for this compound is calculated using nonlinear regression analysis.

Key Research Insights

  • Mechanism of Action: this compound is a quinolone-based small molecule that potently and selectively inhibits Checkpoint kinase 1 (Chk1) by occupying its ATP-binding site [2] [5]. It demonstrates remarkable selectivity, being 2,000-fold more potent against Chk1 than Chk2 [1] [4] [5].
  • Synergistic Cytotoxicity: In cellular and animal models, this compound interacts synergistically with topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan) to cause growth inhibition and potentiate apoptosis, particularly in cancer cell lines with mutant p53 [4] [5] [3]. It functions by abrogating the S and G₂-M phase cell cycle checkpoints induced by DNA damage [5].

References

Biological Activity and Research Use

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 is primarily characterized as a highly potent and selective inhibitor of checkpoint kinase 1 (Chk1). The table below outlines its key activity data against primary and secondary kinase targets.

Target IC₅₀ (nM) Selectivity Notes
Chk1 0.3 nM [1] [2] [3] Primary target
Chk2 697.4 nM [1] [4] ~2,000-fold less potent than Chk1 [2] [3] [5]
PDGFR 6.6 nM [1] [2] [3] Secondary target
FLT3 5.8 nM [1] [2] [3] Secondary target
GSK-3 23.3 nM [3] [5] [4] Secondary target

In preclinical research, this compound is noted for its ability to abrogate the S and G2-M phase cell cycle checkpoints induced by DNA-damaging agents like topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan) [2] [5] [6]. This activity is particularly effective in p53-deficient cancer cells, leading to synergistic cytotoxicity and the potentiation of apoptosis [6] [4]. The following diagram illustrates this core mechanism of action:

G DNA_Damage DNA Damage (e.g., Topoisomerase I Poison) Chk1 Chk1 Activation DNA_Damage->Chk1 Checkpoints Activation of S & G2-M Checkpoints Chk1->Checkpoints CellCycleArrest Cell Cycle Arrest (Survival) Checkpoints->CellCycleArrest CHIR124 This compound Abrogation Checkpoint Abrogation CHIR124->Abrogation Inhibits MitoticEntry Forced Mitotic Entry Abrogation->MitoticEntry Apoptosis Apoptosis (Cell Death) MitoticEntry->Apoptosis In p53-deficient cells

Supplier Handling and Storage Information

When handling this compound, please note it is for research use only and is not intended for diagnostic or therapeutic use [1] [3] [5]. Here are typical handling protocols from suppliers:

  • Storage: The solid powder should generally be stored at -20°C [1] [3] [5].
  • Solution Preparation: For in vitro experiments, stock solutions are typically prepared in DMSO. Suppliers note that hygroscopic (moisture-absorbing) DMSO can reduce solubility, so it is recommended to use freshly opened solvent [1] [2].
  • Stability: Prepared stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles [1].

Experimental Protocol Overview

The methodology below, derived from search results, outlines how this compound is used in cell-based research to study checkpoint abrogation [2] [4]:

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-435, SW-620, COLO 205), often with mutant p53.
  • Treatment:
    • Cells are plated in 96-well plates and allowed to reach log-phase growth.
    • This compound is serially diluted in the presence of different concentrations of a DNA-damaging agent (e.g., camptothecin or its derivative SN-38).
    • The combination is incubated for 48 hours.
  • Viability Assessment: Cell proliferation is measured using a colorimetric assay (e.g., MTS assay).
  • Data Analysis: Drug interaction is analyzed using isobologram analysis based on the Loewe additivity principle to determine synergy [2] [4].

Emerging Research Directions

A recent preprint (July 2025) has proposed a novel application for this compound, suggesting it exhibits multistage activity against the malaria parasite *Plasmodium falciparum*. The study indicates this activity involves a polypharmacological mechanism: dual inhibition of a parasite kinase (PfArk1) and hemozoin formation [7]. It is important to note that this is a preprint and has not yet been peer-reviewed.

References

Selectivity and Potency Profile of CHIR-124

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary kinase targets of CHIR-124 and its half-maximal inhibitory concentration (IC50) values, which quantify its potency [1] [2] [3]:

Target Kinase IC50 Value Notes
Chk1 0.3 nM Primary target; 2000-fold selective over Chk2 [1] [2] [4].
FLT3 5.8 nM Potently inhibited [1] [3] [5].
PDGFR 6.6 nM Potently inhibited [1] [3] [5].
GSK-3 23.3 nM Inhibited at low nanomolar concentrations [1] [3].
Chk2 0.7 μM (697.4 nM) Significant selectivity over Chk1 [3] [5] [4].
CDK2/Cyclin A 0.19 μM 500- to 5,000-fold less active than against Chk1 [1] [3].
Cdc2/Cyclin B 0.51 μM 500- to 5,000-fold less active than against Chk1 [1] [3].

This compound also inhibits other kinases like Fyn, PKC isoforms, and VEGFR at higher, often micromolar, concentrations [3] [5].

Mechanism of Action and Signaling Pathway

This compound exerts its primary anticancer effect by specifically inhibiting the Chk1 kinase, a master regulator of the DNA damage response. The following diagram illustrates the core mechanism by which this compound, in combination with a topoisomerase I poison, leads to synthetic lethality in p53-deficient cancer cells.

G DNA_Damage Topoisomerase I Poison (e.g., SN-38, Irinotecan) Chk1_Activation DNA Damage Detection and Chk1 Activation DNA_Damage->Chk1_Activation CellCycleCheckpoints Activation of S and G2-M Cell Cycle Checkpoints Chk1_Activation->CellCycleCheckpoints Repair_Arrest Cell Cycle Arrest & DNA Repair CellCycleCheckpoints->Repair_Arrest CellSurvival Cell Survival Repair_Arrest->CellSurvival CHIR124 This compound (Chk1 Inhibitor) CheckpointAbrogation Abrogation of Cell Cycle Checkpoints CHIR124->CheckpointAbrogation Inhibits CheckpointAbrogation->Repair_Arrest Blocks MitoticCatastrophe Forced Mitotic Entry with Unrepaired DNA CheckpointAbrogation->MitoticCatastrophe Apoptosis Potentiated Apoptosis MitoticCatastrophe->Apoptosis p53 Enhanced Effect in p53-Deficient Cells p53->Apoptosis

This compound abrogates DNA damage checkpoints, forcing cell death.

This synthetic lethality is particularly potent in p53-mutant cancer cells, which lack the G1-S checkpoint and rely heavily on Chk1-mediated S and G2-M checkpoints for DNA repair and survival [6] [7]. This compound also restores the level of cdc25A protein, which is normally targeted for degradation by Chk1 following DNA damage, further promoting cell cycle progression [6].

Key Experimental Protocols

To evaluate this compound's activity, key biochemical and cellular assays are used.

Kinase Assay for Chk1 Inhibition [1] [4]

This assay measures the direct inhibition of Chk1 kinase activity in a cell-free system.

  • Key Reagents: Kinase domain of Chk1, biotinylated cdc25c peptide substrate, ³³P-labeled ATP.
  • Procedure: this compound is mixed with the kinase reaction buffer containing Chk1 and its substrate. The reaction proceeds at room temperature for 1-4 hours.
  • Detection: The phosphorylated peptide is captured on streptavidin-coated plates, and radioactivity is measured. The IC50 value is calculated using nonlinear regression.
Cell-Based Cytotoxicity & Synergy Assay [1] [4]

This protocol assesses how this compound potentiates the effect of DNA-damaging agents in cancer cells.

  • Cell Lines: p53-mutant lines like MDA-MB-435 (breast cancer) and COLO 205 (colon cancer).
  • Procedure: Cells are treated with a matrix of concentration combinations of this compound and a topoisomerase I poison (e.g., camptothecin, SN-38) for 48 hours.
  • Analysis: Cell viability is measured using an MTS assay. Synergy is analyzed via isobologram analysis based on the Loewe additivity model.
In Vivo Efficacy Study [1] [5] [4]

This evaluates the combined effect of this compound and irinotecan in a mouse model.

  • Model: Immunodeficient mice implanted with MDA-MB-435 breast cancer xenografts.
  • Dosing: this compound (10 or 20 mg/kg) is administered orally. Irinotecan (5 mg/kg) is injected intraperitoneally.
  • Endpoint: Tumor growth inhibition is measured. Tumors are analyzed for apoptosis and mitotic index.

Biological Effects and Research Applications

  • Synergistic Cytotoxicity: this compound interacts synergistically with topoisomerase I poisons, causing significant growth inhibition in various p53-mutant cancer cell lines [1] [6].
  • Checkpoint Abrogation: It abrogates the S and G2-M cell cycle checkpoints induced by SN-38, pushing damaged cells into mitosis [6] [4].
  • Potentiated Apoptosis: The forced mitotic entry due to checkpoint failure leads to mitotic catastrophe and potentiated apoptosis, enhanced by p53 loss [6] [7].
  • Radiosensitization: this compound can radiosensitize cancer cells, with effects influenced by p53 status and other checkpoint proteins [7].
  • In Vivo Efficacy: In orthotopic breast cancer xenograft models, this compound potentiates the antitumor effect of irinotecan by abrogating the G2-M checkpoint and increasing tumor cell apoptosis [1] [5].

Current Research Context

CHK1 inhibition remains a relevant strategy in oncology research. A 2024 publication in Nature highlights that ecDNA-containing cancers exhibit high replication stress and are particularly vulnerable to CHK1 inhibition, advancing a new oral CHK1 inhibitor, BBI-2779, into evaluation [8]. This underscores the continued translational relevance of targeting CHK1.

References

CHIR-124 and Topoisomerase I Poisons: Mechanism and Application

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Basis for Synergy The combination of CHIR-124 and topoisomerase I (Topo I) poisons, such as camptothecin, irinotecan, and SN-38, is a compelling strategy for cancer therapy. This approach exploits the roles of both agents in DNA damage and repair processes [1] [2].

  • Action of Topo I Poisons: Topo I poisons stabilize the covalent complex between Topo I and DNA, creating reversible single-strand breaks. During DNA replication, these breaks are converted into cytotoxic double-strand breaks, triggering S and G2-M phase cell cycle checkpoints. This provides an opportunity for cancer cells to repair the damage and survive [1] [3].
  • Action of this compound: this compound is a highly potent and selective ATP-competitive inhibitor of Chk1, a key kinase regulating the S and G2-M checkpoints. By inhibiting Chk1, this compound abrogates these DNA damage checkpoints. This prevents cancer cells from repairing the damage induced by Topo I poisons, forcing them into mitosis with extensive DNA damage and leading to apoptotic cell death [1] [4] [5].
  • Synergistic Effect: The synergy is particularly pronounced in p53-deficient tumor cells, which are heavily reliant on Chk1-mediated checkpoints for DNA repair. This compound restores the level of Cdc25A, a phosphatase targeted by Chk1 for degradation following DNA damage, further promoting cell cycle progression and augmenting cytotoxicity [1].

The following diagram illustrates this synergistic mechanism and the critical signaling pathway.

G TopoPoisons Topoisomerase I Poisons (e.g., Camptothecin, Irinotecan) DNADamage DNA Damage & Replication Stress TopoPoisons->DNADamage CheckpointActivation Chk1 Kinase Activation DNADamage->CheckpointActivation CellCycleArrest S and G2-M Phase Cell Cycle Arrest CheckpointActivation->CellCycleArrest CHIR124 This compound (Chk1 Inhibitor) CheckpointAbrogation Checkpoint Abrogation CHIR124->CheckpointAbrogation Inhibits CheckpointAbrogation->CellCycleArrest Abrogates MitoticCatastrophe Mitotic Catastrophe & Apoptosis CheckpointAbrogation->MitoticCatastrophe p53Status Enhanced by p53 Deficiency p53Status->CheckpointAbrogation

More recent research reveals an additional dimension to Topo I poison mechanism: they induce micronuclei formation, which can activate the cGAS/STING innate immune pathway and subsequent immune gene expression. However, this immune response is often impaired in cancers like small-cell lung cancer (SCLC) due to reduced STING and/or cGAS expression [3] [6].

Quantitative Profiling of this compound

This compound demonstrates high potency and selectivity for Chk1. The table below summarizes its inhibitory activity (IC₅₀) against a panel of kinases.

Target IC₅₀ (nM) Selectivity vs. Chk1 Source/Assay
Chk1 0.3 - Cell-free assay [7] [5]
PDGFR 6.6 22-fold less Cell-free assay [7] [5]
FLT3 5.8 19-fold less Cell-free assay [7] [5]
Chk2 697.4 ~2,000-fold less Cell-free assay [7]
GSK-3 23.3 ~78-fold less Cell-free assay [7]
Cdk2/Cyclin A 191.1 ~600-fold less Cell-free assay [7]

In cellular cytotoxic assays, this compound alone showed an EC₅₀ of 0.08 μM against human MDA-MB-435 breast cancer cells. Its potency is significantly enhanced in combination with Topo I poisons; synergy was observed at concentrations as low as 0.9 nM this compound with 0.42 nM SN-38 (the active metabolite of irinotecan) [1] [5].

Detailed Experimental Protocols

1. In Vitro Kinase Assay for Chk1 Inhibition [5] This protocol measures the direct inhibitory effect of this compound on Chk1 kinase activity.

  • Reagents: Kinase domain of Chk1, biotinylated Cdc25c peptide substrate, ATP, dilution series of this compound, reaction buffer.
  • Procedure:
    • Prepare a reaction mixture containing 30 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% BSA, 1.35 nM Chk1, 0.5 μM peptide substrate, and 1 μM ATP.
    • Add a dilution series of this compound and 5 nM ³³P-γ-labeled ATP.
    • Incubate at room temperature for 1-4 hours.
    • Stop the reaction with EDTA and capture the phosphorylated peptide on a streptavidin-coated microtiter plate.
    • Detect phosphorylation using a Europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence.
    • Calculate the IC₅₀ value using non-linear regression analysis.

2. In Vitro Cytotoxicity and Synergy Assay [1] [5] This cell-based assay evaluates the synergistic effect of this compound with Topo I poisons.

  • Cell Lines: p53-mutant solid tumor lines (e.g., MDA-MB-435, MDA-MB-231, SW-620, COLO 205).
  • Procedure:
    • Plate cells in 96-well microplates and allow to reach log-phase growth.
    • Treat cells with serially diluted concentrations of this compound in the presence or absence of serially diluted camptothecin (or SN-38). Include single-agent controls.
    • Incubate cells at 37°C for 48 hours, with each condition performed in triplicate.
    • Measure cell proliferation/pro- viability using an MTS assay: add MTS reagent, incubate for 3 hours, and measure absorbance at 490 nm.
  • Data Analysis:
    • Generate dose-response curves for each agent alone and in combination.
    • Analyze drug interaction using isobologram analysis or response surface analysis based on the Loewe additivity model. Data points falling below the line of additivity indicate synergy.

3. In Vivo Efficacy Study in Xenograft Model [1] [5] This protocol assesses the combination's efficacy in a live animal model.

  • Animal Model: Immunodeficient mice implanted orthotopically with MDA-MB-435 breast cancer cells.
  • Dosing:
    • This compound: 10 or 20 mg/kg, administered orally, four times daily for six days.
    • Irinotecan (CPT-11): Administered according to its established efficacy protocol.
  • Endpoint Analysis:
    • Monitor tumor growth inhibition over time.
    • Harvest tumor tissues for analysis of apoptosis (e.g., TUNEL staining) and cell cycle checkpoint abrogation (e.g., immunohistochemistry for phospho-Histone H3, a mitotic marker).

Critical Notes for Application

  • Research Use: this compound is an experimental compound for research use only and is not approved for human therapy [7] [4].
  • p53 Status: The synergistic effect is most potent in cancer cells with mutant or deficient p53. Assess the p53 status of your model system [1].
  • Solubility: this compound has limited solubility. Use fresh, moisture-free DMSO to prepare stock solutions, and note that its solubility in water or ethanol is very low [5].

References

Comprehensive Application Notes and Protocols for CHIR-124 in Cancer Cell Line Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

CHIR-124 is a novel, potent, and highly selective checkpoint kinase 1 (Chk1) inhibitor that has emerged as a promising therapeutic agent in cancer research, particularly when used in combination with DNA-damaging chemotherapeutics. As a quinolone-based small molecule structurally unrelated to other known Chk1 inhibitors, this compound demonstrates exceptional potency with a 0.3 nM IC₅₀ against Chk1 in cell-free assays, along with remarkable selectivity—approximately 2,000-fold greater specificity for Chk1 over Chk2, and 500- to 5,000-fold less activity against CDK2/4 and Cdc2 [1] [2]. This specific targeting profile makes this compound an invaluable research tool for investigating the role of Chk1 in cell cycle regulation and DNA damage response pathways.

The therapeutic potential of this compound stems from its ability to abrogate critical cell cycle checkpoints, particularly the S and G₂-M checkpoints that are normally activated in response to DNA damage [1]. When cancer cells experience DNA damage from chemotherapeutic agents such as topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan), they rely on Chk1-mediated signaling to halt cell cycle progression and facilitate DNA repair. By inhibiting Chk1, this compound prevents this protective response, forcing cells with DNA damage to proceed through the cell cycle without adequate repair, ultimately leading to synergistic apoptosis and enhanced cytotoxicity [1]. This mechanism is especially effective in p53-deficient cancer cells, which have diminished G₁ checkpoint capabilities and consequently greater dependence on S and G₂-M checkpoints controlled by Chk1 [1].

Quantitative Profiling of this compound Activity

Kinase Inhibition Profile

Table 1: In vitro kinase inhibition profile of this compound

Target IC₅₀ Value Assay Type Selectivity (Fold vs. Chk1)
Chk1 0.3 nM Cell-free Reference
Chk2 697.4 nM Cell-free ~2,324
FLT3 5.8 nM Cell-free ~19
PDGFR 6.6 nM Cell-free ~22
GSK-3 23.3 nM Cell-free ~78
CDK2/Cyclin A 191.1 nM Cell-free ~637
CDC2/Cyclin B 505.7 nM Cell-free ~1,686
CDK4/Cyclin D 2.05 μM Cell-free ~6,833

This compound demonstrates exceptional potency against Chk1 with significant selectivity over other kinases [2] [3]. While primarily characterized as a Chk1 inhibitor, researchers should note its additional activity against FLT3 and PDGFR at low nanomolar concentrations, which may contribute to observed phenotypic effects in certain cellular contexts. The high selectivity makes this compound particularly valuable for delineating Chk1-specific functions in DNA damage response pathways.

Cellular Activity in Cancer Cell Lines

Table 2: Cellular activity of this compound in human cancer cell lines

Cell Line Cancer Type p53 Status EC₅₀ (Mono-therapy) Combination Agent Synergy Assessment
MDA-MB-435 Breast Mutant 0.08 μM Camptothecin Strong synergy
MDA-MB-231 Breast Mutant Not specified SN-38 Synergistic
COLO 205 Colon Mutant Not specified Camptothecin Synergistic
SW-620 Colon Mutant Not specified Camptothecin Synergistic
HCT116 p53-/- Colon Null Not specified SN-38 Enhanced abrogation

The cellular efficacy of this compound is most pronounced in combination with topoisomerase I poisons, with synergistic effects particularly evident in p53-mutant backgrounds [1] [2]. The compound effectively abrogates cell cycle checkpoints induced by DNA damage, with studies demonstrating complete reversal of SN-38-induced S and G₂-M arrest at concentrations of 100-200 nM [1]. This abrogation leads to premature mitosis and apoptotic cell death, providing a strong rationale for combination approaches in p53-deficient cancers.

Cellular Assay Protocols

Cytotoxicity and Synergy Assays

Protocol Purpose: To evaluate the cytotoxic effects of this compound alone and in combination with DNA-damaging agents in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-435, MDA-MB-231, SW-620, COLO 205)
  • This compound (prepared as 10 mM stock solution in DMSO)
  • DNA-damaging agents (camptothecin, SN-38, or other topoisomerase I poisons)
  • 96-well microplates
  • Cell culture reagents and incubator
  • MTS assay reagents for viability assessment

Procedure:

  • Cell Preparation: Harvest log-phase cells and seed into 96-well microplates at appropriate densities (e.g., 1,000-5,000 cells/well depending on growth rate).
  • Drug Treatment:
    • For monotherapy studies: Prepare serial dilutions of this compound (typically 0-2350 nM range) in culture medium.
    • For combination studies: Utilize a matrix approach with six different concentrations of both this compound and the DNA-damaging agent.
  • Incubation: Treat cells for 48 hours at 37°C in a humidified 5% CO₂ incubator.
  • Viability Assessment: Add MTS reagent and incubate for an additional 3 hours. Measure absorbance at 490 nm using a plate reader.
  • Data Analysis:
    • Calculate percentage viability relative to untreated controls.
    • For combination studies, analyze drug interactions using isobologram analysis or response surface methodology based on the equation of Loewe additivity: 1 = Dₐ/IC₅₀,ₐ + Dբ/IC₅₀,բ [2].

Technical Notes:

  • Include appropriate controls (vehicle-only, maximum killing, etc.)
  • Perform each treatment condition in triplicate for statistical robustness
  • For synergy assessment, data points falling below the line of additivity indicate synergistic interactions
Cell Cycle Checkpoint Abrogation Assay

Protocol Purpose: To evaluate the ability of this compound to abrogate DNA damage-induced cell cycle checkpoints.

Materials:

  • Asynchronous cancer cells (e.g., MDA-MB-435)
  • This compound and SN-38 (or other DNA-damaging agent)
  • Flow cytometry with propidium iodide staining
  • Alternatively, phospho-histone H3 antibodies for mitotic entry assessment

Procedure:

  • Treatment Conditions:
    • Pre-treat cells with SN-38 (10 nM) for 2 hours to induce DNA damage
    • Add this compound (100 nM) and continue incubation for specified timepoints
  • Cell Cycle Analysis:
    • Harvest cells at appropriate timepoints (e.g., 8, 16, 24 hours)
    • Fix in 70% ethanol and stain with propidium iodide solution
    • Analyze DNA content by flow cytometry
  • Mitotic Entry Assessment:
    • Fix cells and stain with anti-phospho-histone H3 antibody
    • Counterstain with propidium iodide
    • Analyze by flow cytometry to quantify mitotic population

Expected Results: this compound treatment should result in a significant increase in the percentage of cells entering mitosis (phospho-histone H3 positive) despite ongoing DNA damage, indicating effective abrogation of the G₂-M checkpoint [1].

In Vivo Protocols

Xenograft Model Administration

Protocol Purpose: To evaluate the efficacy of this compound in combination with chemotherapeutic agents in mouse xenograft models.

Materials:

  • Immunodeficient mice (e.g., 8- to 10-week-old females)
  • Cancer cells for implantation (e.g., MDA-MB-435 for orthotopic breast cancer model)
  • This compound (formulated in captisol for oral administration)
  • Chemotherapeutic agent (e.g., irinotecan for topoisomerase I inhibition)

Procedure:

  • Tumor Implantation: Implant cancer cells (e.g., MDA-MB-435 in mammary fat pad for orthotopic model).
  • Treatment Protocol:
    • Begin treatment when tumors reach approximately 100-200 mm³
    • Administer this compound orally at 10-20 mg/kg, four times daily × 6 days on days 2-7
    • Administer chemotherapeutic agent (e.g., irinotecan) according to established protocols
  • Tumor Monitoring: Measure tumor dimensions regularly using calipers
  • Endpoint Analysis:
    • Harvest tumors for immunohistochemical analysis
    • Assess apoptosis (TUNEL staining)
    • Evaluate mitotic index (phospho-histone H3 staining)
    • Analyze checkpoint abrogation (phospho-CDK1 staining)

Expected Results: this compound should potentiate the growth inhibitory effects of irinotecan, associated with increased apoptosis and abrogation of the G₂-M checkpoint in tumor tissues [1] [2].

Signaling Pathways and Experimental Workflows

chir124_pathway DNA_damage Topoisomerase I Poison DNA Damage ATR_activation ATR Activation DNA_damage->ATR_activation Chk1_phospho Chk1 Phosphorylation ATR_activation->Chk1_phospho Cdc25_degradation Cdc25A Degradation Chk1_phospho->Cdc25_degradation CDK1_inhibition CDK1 Y15 Phosphorylation G₂-M Arrest Cdc25_degradation->CDK1_inhibition Apoptosis Apoptosis CDK1_inhibition->Apoptosis Cell Death Mitotic_entry Mitotic Entry CDK1_inhibition->Mitotic_entry Checkpoint Abrogation CHIR124 This compound Inhibition CHIR124->Chk1_phospho Blocks CHIR124->Cdc25_degradation Prevents Mitotic_entry->Apoptosis Premature Mitosis

Figure 1: this compound Mechanism in DNA Damage Response Pathway

This compound exerts its primary anticancer effects by inhibiting the Chk1-mediated DNA damage response [1]. When DNA damage occurs from topoisomerase I poisons, the ATR-Chk1 pathway is activated, leading to phosphorylation and degradation of Cdc25A phosphatase. This results in inhibitory phosphorylation of CDK1 (Y15) and cell cycle arrest at G₂-M phase. This compound blocks Chk1 activation, preventing Cdc25A degradation and maintaining CDK1 in its active state, thereby forcing cells with DNA damage to enter mitosis prematurely, ultimately leading to apoptotic cell death [1].

workflow Cell_seeding Cell Seeding (96-well plates) Compound_addition Compound Addition (this compound + DNA damaging agent) Cell_seeding->Compound_addition Incubation Incubation (48 hours, 37°C) Compound_addition->Incubation Viability_assay Viability Assessment (MTS assay) Incubation->Viability_assay Cell_cycle Cell Cycle Analysis (Flow cytometry) Incubation->Cell_cycle Apoptosis_detection Apoptosis Detection (TUNEL/Annexin V) Incubation->Apoptosis_detection Protein_analysis Protein Analysis (Western blot) Incubation->Protein_analysis Data_analysis Data Analysis (Isobologram/Response Surface) Viability_assay->Data_analysis

Figure 2: Experimental Workflow for this compound Cellular Studies

The standard workflow for evaluating this compound activity in cancer cell lines involves sequential assessment of viability, cell cycle effects, and apoptotic induction [1] [2]. Following compound addition and incubation, comprehensive analysis includes MTS-based viability measurements, flow cytometric cell cycle profiling, and apoptosis detection through complementary methods. This multi-faceted approach provides a complete picture of this compound's cellular mechanisms and synergistic potential with DNA-damaging agents.

Emerging Research Applications

Beyond its established role in combination with topoisomerase I poisons, this compound has shown promise in several emerging research areas:

  • Mitotic Regulation: Recent studies reveal that this compound inhibits mitotic Chk1 activity, leading to increased inhibitory phosphorylation of CDK1 (Y15/T14) during mitosis, partial loss of CDK1 activity, and defects in chromosome segregation through impaired Aurora B signaling [4]. This mitotic-specific function of Chk1 represents a paradigm shift from its established role in interphase DNA damage response.

  • ecDNA-Positive Cancers: Research has demonstrated that cancers with extrachromosomal DNA (ecDNA) amplification show elevated replication stress and heightened dependence on CHK1 for survival. This compound exhibits preferential cytotoxicity in ecDNA-positive tumor cells, suggesting a potential therapeutic vulnerability in these aggressive cancers [5].

  • Novel Combination Strategies: Ongoing research is exploring this compound in combination with emerging therapeutic classes, including targeted agents and immunomodulators, to expand its application beyond traditional chemotherapy combinations.

References

Comprehensive Application Notes and Protocols for CHIR-124 in Apoptosis Induction Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIR-124: Mechanism and Significance

This compound is a novel, potent, and highly selective checkpoint kinase 1 (Chk1) inhibitor with significant potential in cancer research and therapeutic development. This quinolone-based small molecule exhibits an IC50 of 0.3 nM against Chk1 in cell-free assays, demonstrating 2,000-fold selectivity over Chk2 and 500- to 5,000-fold reduced activity against CDK2/4 and Cdc2 [1] [2]. Chk1 kinase is a critical regulator of both S and G2-M phase cell cycle checkpoints in response to DNA damage. By inhibiting Chk1, this compound abrogates these checkpoints and potentiates apoptosis, particularly in combination with DNA-damaging agents [1]. This synergistic effect is especially pronounced in p53-deficient cancer cells, which rely heavily on Chk1-mediated checkpoint activation for survival after DNA damage [1] [2].

The significance of this compound extends beyond its primary target, as it also demonstrates inhibitory activity against other kinases including PDGFR (IC50 = 6.6 nM) and FLT3 (IC50 = 5.8 nM) [3] [4]. Recent research has revealed additional applications, including activity against malaria parasites through dual inhibition of Ark1 and hemozoin formation [5]. These characteristics make this compound a valuable tool for researchers studying cell cycle regulation, DNA damage response, and apoptosis mechanisms.

Molecular Mechanisms of Apoptosis Induction

Key Signaling Pathways

This compound induces apoptosis primarily through abrogation of DNA damage checkpoints. In response to genotoxic stress from chemotherapeutic agents, Chk1 normally phosphorylates key substrates to activate cell cycle arrest, allowing time for DNA repair. This compound disrupts this process by directly inhibiting Chk1 kinase activity, forcing cells with unresolved DNA damage to proceed through the cell cycle, ultimately triggering apoptotic pathways [1] [6].

The molecular mechanism involves restoration of cdc25A protein levels, which are normally targeted by Chk1 for degradation following DNA damage [1]. Cdc25A is essential for CDK activation and cell cycle progression. Additionally, this compound treatment has been shown to promote Cdh1 degradation through Chk1-mediated phosphorylation, which enhances recognition by SCFβTRCP ubiquitin ligase and subsequent proteasomal degradation [6]. This regulation of Cdh1 contributes to efficient S-phase entry and cell-cycle progression, particularly under conditions of replication stress.

G DNA_Damage DNA Damage (Chemotherapeutic Agents) Chk1_Activation Chk1 Activation DNA_Damage->Chk1_Activation Cell_Cycle_Checkpoints S/G2-M Phase Cell Cycle Arrest Chk1_Activation->Cell_Cycle_Checkpoints CHIR124 This compound Inhibition CHIR124->Chk1_Activation Inhibits CHIR124->Cell_Cycle_Checkpoints Abrogates DNA_Repair DNA Repair Cell_Cycle_Checkpoints->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe Cell_Cycle_Checkpoints->Mitotic_Catastrophe Bypass DNA_Repair->Mitotic_Catastrophe Apoptosis Apoptosis Induction Mitotic_Catastrophe->Apoptosis

Synergistic Interactions with Chemotherapeutic Agents

The apoptotic efficacy of this compound is significantly enhanced when combined with specific DNA-damaging agents. The compound demonstrates strong synergistic interactions with topoisomerase I poisons such as camptothecin, SN-38, and irinotecan [1] [2]. This synergy is particularly evident in cancer cell lines with mutant p53 status, including breast carcinoma (MDA-MB-231 and MDA-MB-435) and colon carcinoma (SW-620 and Colo205) lines [2] [4]. The loss of p53 function enhances both the abrogation of the G2-M checkpoint and induction of apoptosis by this compound, as p53-deficient cells become increasingly dependent on Chk1-mediated checkpoints for survival following DNA damage [1].

In pancreatic cancer models, this compound combination with gemcitabine significantly enhanced sensitivity to the gemcitabine antiproliferative effect, correlating with increased DNA damage and apoptosis [7]. This combination effectively overcame multicellular resistance observed in 3D spheroid models that more accurately mimic in vivo tumor conditions [7].

Experimental Protocols

In Vitro Apoptosis Induction Protocol
3.1.1 Cell Culture and Treatment
  • Cell Lines: MDA-MB-231, MDA-MB-435 (breast carcinoma); SW-620, Colo205 (colon carcinoma); Capan-2 (pancreatic carcinoma) [1] [7] [2]
  • Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM/F12 for Capan-2) supplemented with 10% FBS, 2 mM glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [7]
  • This compound Preparation: Prepare 10 mM stock solution in DMSO; aliquot and store at -20°C [2] [3]. For working concentrations, dilute in culture medium to final concentrations typically ranging from 0.1 nM to 1 μM, depending on cell type and combination agents [2]
  • Combination Agents: Prepare stock solutions of topoisomerase I poisons: camptothecin (1 mM in DMSO), SN-38 (1 mM in DMSO), or gemcitabine (according to manufacturer instructions) [1] [7]
3.1.2 Treatment Protocol
  • Cell Plating: Plate cells in 96-well microplates at optimal density (e.g., 1-5 × 10³ cells/well for proliferation assays) in log-phase growth [2] [4]
  • Drug Administration:
    • Add this compound in presence of six different concentrations of combination agent (e.g., camptothecin) or as single agent
    • Include controls: vehicle control (DMSO), combination agent alone, and untreated cells
    • Perform each treatment condition in triplicate for statistical validity [2]
  • Incubation: Incubate cells at 37°C for 48 hours for most cell lines; extend to 72 hours for slower-growing lines [2]
  • Viability Assessment: Measure cell proliferation using MTS assay: add MTS reagent, incubate 3-4 hours, measure absorbance at 490 nm [2] [4]
Multicellular Tumor Spheroid (MCTS) Protocol
3.2.1 Spheroid Generation
  • Cell Preparation: Prepare Capan-2 cell suspension at 10⁴ cells/ml in DMEM/F12 supplemented with EGF (20 ng/ml) and B27 supplement [7]
  • Spheroid Formation: Plate 100 μl cell suspension per well in poly-HEMA-coated 96-well plates
  • Centrifugation: Centrifuge plates at 200 × g for 6 minutes to promote cell association [7]
  • Culture: Incubate in humidified atmosphere of 5% CO₂ at 37°C for 4 days until spheroids form
  • Quiescent Spheroid Option: For quiescent spheroids, after 4 days growth in defined medium, wash twice with media containing 10% FCS, then incubate with this media for 1-6 additional days [7]
3.2.2 Drug Treatment in MCTS
  • Treatment Application: Add this compound and gemcitabine (or other combination agents) to formed spheroids (day 4)
  • Incubation: Treat spheroids for 72 hours with drug combinations [7]
  • Viability Quantification: Assess spheroid viability using ATP monitoring with ATPlite assay system:
    • Add 100 μl mammalian cell lysis solution to each well containing one spheroid in 100 μl culture medium
    • Shake plate for 20 minutes
    • Transfer 75 μl cell lysate to black 96-well plate
    • Add 37 μl DMEM/F12 medium with 10% FCS and 37 μl ATPlite substrate solution
    • Shake for 15 minutes, read luminescence [7]
Apoptosis Detection Methods
3.3.1 Immunofluorescence Analysis
  • Spheroid Processing: Rinse spheroids with PBS, fix in 4% neutral-buffered formalin for 2 hours [7]
  • Sectioning: Process for 5 μm frozen sections [7]
  • Antibody Staining:
    • Incubate sections overnight at 4°C with primary antibodies: cleaved PARP (1:1000), γH2AX phosphorylated (1:200), Ki67 (1:200)
    • Wash in PBS/Triton 0.1% v/v
    • Apply secondary antibodies (Alexa 488-anti-mouse or Alexa 594-anti-rabbit, 1:800) for 1 hour at room temperature [7]
  • Imaging: Examine sections using fluorescence microscopy; analyze minimum 3 sections from at least 5 spheroids, repeat experiments 3 times [7]
3.3.2 Flow Cytometry for Cell Cycle and Apoptosis
  • Cell Harvesting: Harvest cells by centrifugation at 300-350 × g for 5 minutes [8] [9]
  • Apoptosis Detection:
    • For mitochondrial membrane potential: Stain cells with propidium iodide (10 μg/ml) and rhodamine 123 (10 μg/ml) [9]
    • For ROS production: Stain with dihydrorhodamine 123 (10 μM), incubate at 37°C for 30 minutes [9]
    • Analyze using flow cytometry to measure changes in median fluorescence intensity
  • Cell Cycle Analysis:
    • Use DNA Prep reagent system for cell cycle analysis [9]
    • Add 50 μl DNA Prep LPR for 1 minute, then 150 μl DNA Prep stain
    • Incubate 5 minutes at room temperature, analyze using flow cytometry [9]

Quantitative Data Analysis

IC50 Values and Kinase Selectivity Profile

Table 1: this compound Inhibition Profile Against Key Kinases

Target IC50 Value Selectivity (Fold vs. Chk1) Experimental System
Chk1 0.3 nM 1 Cell-free assay [2]
Chk2 697.4 nM 2,000 Cell-free assay [3]
FLT3 5.8 nM 19 Cell-free assay [3]
PDGFR 6.6 nM 22 Cell-free assay [3]
GSK-3 23.3 nM 78 Cell-free assay [2]
CDK2/Cyclin A 0.1911 μM 637 Cell-free assay [3]
CDC2/Cyclin B 0.5057 μM 1,686 Cell-free assay [3]
CDK4/Cyclin D 2.05 μM 6,833 Cell-free assay [3]
Cellular Efficacy in Combination Therapies

Table 2: this compound Synergistic Activity in Cancer Cell Lines

Cell Line Cancer Type p53 Status Combination Agent EC50 this compound Synergy Measurement
MDA-MB-435 Breast Carcinoma Mutant Camptothecin 0.08 μM Significant synergy [2]
MDA-MB-435 Breast Carcinoma Mutant SN-38 ≥0.9 nM >10% deviation from additivity [3]
Capan-2 Pancreatic Cancer Not Specified Gemcitabine Not Specified Enhanced sensitivity [7]
SW-620 Colon Carcinoma Mutant Camptothecin Not Specified Synergistic in isobologram [2]
Colo205 Colon Carcinoma Mutant Camptothecin Not Specified Synergistic in isobologram [2]
In Vivo Efficacy Data

Table 3: this compound Antitumor Activity in Xenograft Models

Model System This compound Dose Combination Agent Efficacy Outcome Mechanistic Observations
Orthotopic Breast Cancer (MDA-MB-435) 10-20 mg/kg (oral) Irinotecan (CPT-11) Potentiated growth inhibition G2-M checkpoint abrogation, increased apoptosis [1]
MDA-MD-435 Xenograft 10 mg/kg CPT-11 (5 mg/kg) Enhanced tumor growth inhibition Increased apoptosis, phospho-H3 staining restoration [3]
MDA-MD-435 Xenograft 20 mg/kg CPT-11 (5 mg/kg) Enhanced tumor growth inhibition Increased apoptosis, phospho-H3 staining restoration [3]

Experimental Workflow and Data Analysis

Complete Experimental Workflow

G Experimental_Design Experimental Design Cell_Culture Cell Culture (2D or 3D Models) Experimental_Design->Cell_Culture Drug_Treatment Drug Treatment (this compound ± Combinations) Cell_Culture->Drug_Treatment Incubation Incubation (48-72 hours) Drug_Treatment->Incubation Assay_Selection Assay Selection Incubation->Assay_Selection Viability Viability Assays (MTS/ATP) Assay_Selection->Viability Apoptosis_Assay Apoptosis Detection Assay_Selection->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Assay_Selection->Cell_Cycle Molecular_Analysis Molecular Analysis Assay_Selection->Molecular_Analysis Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Molecular_Analysis->Data_Analysis

Data Interpretation Guidelines
  • Isobologram Analysis: Use the equation of Loewe additivity (1 = DA/IC50,A + DB/IC50,B) where IC50,A and IC50,B are concentrations for 50% inhibition for each drug alone, and DA and DB are concentrations in combination yielding 50% overall inhibition [2]. Data points falling below the diagonal line indicate synergy.
  • Statistical Analysis: Perform all experiments in triplicate with three independent biological replicates. Express data as mean ± standard deviation. Use appropriate statistical tests (Student's t-test, ANOVA) with significance defined as p < 0.05 [7] [2].
  • Apoptosis Validation: Confirm apoptosis through multiple methods: cleaved PARP detection, caspase activation, mitochondrial membrane potential loss, and morphological changes [7] [8].

Troubleshooting and Technical Considerations

Common Experimental Issues
  • Low Apoptosis Induction: Verify p53 status of cell lines; this compound shows enhanced efficacy in p53-mutant models [1]. Optimize combination agent concentrations through preliminary dose-response curves.
  • Poor Solubility: this compound has limited solubility in aqueous solutions. Use fresh, dry DMSO for stock solutions (7-14 mg/mL, 16.67-33.34 mM) [2] [3]. For in vivo studies, use captisol formulation [1] [4].
  • Variable Spheroid Formation: Ensure consistent spheroid size by using poly-HEMA-coated plates and centrifugation steps. Size variation should be <10% for reproducible results [7].
  • Inconsistent Western Blot Results: For Cdh1 detection, note that Chk1 inhibition increases Cdh1 protein levels [6]. Include appropriate controls for replication stress (e.g., hydroxyurea).
Optimization Recommendations
  • Dose Optimization: Perform preliminary range-finding experiments with this compound (0.1-1000 nM) in combination with fixed concentrations of DNA-damaging agents.
  • Time Course Studies: Assess apoptosis at multiple time points (8, 12, 16, 24, 48, and 72 hours) after this compound addition to capture kinetics [8].
  • Cell Cycle Synchronization: For cell cycle-specific effects, consider synchronization methods before this compound treatment to enhance population uniformity.

Applications in Drug Discovery

This compound serves as a valuable tool in multiple aspects of drug discovery and development. Its primary application involves chemo-sensitization of resistant cancer cells, particularly in the context of p53 mutations [1] [7]. The compound enables researchers to study cell cycle checkpoint biology and the DNA damage response network in precise detail [6]. In 3D tumor models, this compound helps overcome multicellular resistance, providing more physiologically relevant preclinical data [7]. Additionally, this compound has emerged as a chemical probe for studying kinase polypharmacology, given its activity against multiple kinases including FLT3 and PDGFR [3] [5]. These applications make this compound particularly useful for target validation, combination therapy screening, and mechanism-of-action studies in oncology research.

References

Application Notes and Protocols for CHIR-124 in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIR-124

This compound is a novel, potent, and selective quinolone-based small-molecule inhibitor of Checkpoint kinase 1 (Chk1). It is structurally distinct from other known Chk1 inhibitors and has demonstrated significant potential in preclinical studies for potentiating the cytotoxicity of DNA-damaging agents, particularly topoisomerase I poisons [1].

Its primary application in xenograft models has been to abrogate DNA damage-induced cell cycle checkpoints, thereby sensitizing cancer cells to chemotherapy and promoting apoptosis, especially in p53-deficient or mutant tumor contexts [1] [2].

Mechanism of Action and Signaling Pathway

This compound directly and selectively inhibits Chk1 kinase activity in vitro with a very low half-maximal inhibitory concentration (IC₅₀) of 0.3 nM [1]. Chk1 is a key effector kinase in the DNA damage response (DDR) pathway, activated primarily by the ATR kinase in response to replication stress or single-stranded DNA (ssDNA) gaps.

The diagram below illustrates the core signaling pathway targeted by this compound and its functional consequences when combined with a topoisomerase I poison.

G Topo1Poison Topoisomerase I Poison (e.g., SN-38/Irinotecan) DNADamage Replication Fork Stress & DNA Double-Strand Breaks Topo1Poison->DNADamage Induces ATR ATR Kinase Activation DNADamage->ATR Activates Chk1 Chk1 Phosphorylation/Activation ATR->Chk1 Phosphorylates CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1->CellCycleArrest Triggers CHIR124 This compound CHIR124->Chk1 Inhibits CDC25A Stabilization of CDC25A CHIR124->CDC25A Restores Apoptosis Abrogated Arrest & Forced Mitotic Entry & Apoptosis CDC25A->Apoptosis Promotes CellCycleArrest->Apoptosis Abrogated by this compound

The pathway illustrates a synthetic lethal interaction. This compound inhibits Chk1, preventing the degradation of CDC25A and abrogating the S and G2/M checkpoints. This forces tumor cells with chemotherapy-induced DNA damage to undergo premature mitosis, leading to mitotic catastrophe and apoptosis [1] [2].

In Vivo Xenograft Protocol and Key Data

One key study provides direct evidence of this compound's efficacy in an in vivo xenograft model. The following table summarizes the core experimental parameters and findings from this study [1].

Table 1: Summary of In Vivo Xenograft Study with this compound
Parameter Details from Literature
Cancer Model Orthotopic breast cancer xenograft (MDA-MB-435 cells) [1].
Combination Agent Irinotecan (a topoisomerase I poison) [1].
This compound Dosage & Route Specific dosage and route for in vivo administration not detailed in the provided results.
Treatment Schedule Specific treatment schedule (e.g., daily, weekly) not detailed in the provided results.
Key Efficacy Findings This compound potentiated the growth-inhibitory effects of irinotecan [1].
Key Mechanistic Findings Treatment resulted in the abrogation of the G2/M checkpoint and an increase in tumor apoptosis [1].

Broader Experimental Context and Workflow

The use of this compound in xenograft studies is typically the culmination of a rigorous preclinical workflow. The diagram below outlines this multi-stage process, from in vitro synergy screening to in vivo validation.

G InVitroSynergy In Vitro Synergy Screening Assay1 Isobologram or Response Surface Analysis InVitroSynergy->Assay1 Assay2 Cell Cycle Analysis by Flow Cytometry InVitroSynergy->Assay2 Assay3 Apoptosis Assays (e.g., Caspase activation) InVitroSynergy->Assay3 InVivoValidation In Vivo Xenograft Validation InVitroSynergy->InVivoValidation Lead Candidate Endpoint1 Tumor Growth Inhibition InVivoValidation->Endpoint1 Endpoint2 Biomarker Analysis (e.g., pRPA, γH2AX) InVivoValidation->Endpoint2 Endpoint3 Apoptosis in Tumor Tissue (TUNEL) InVivoValidation->Endpoint3 InVitroMech In Vitro Mechanism InVivoMech In Vivo Mechanism

This workflow shows that in vivo xenograft studies are informed by prior in vitro data. For this compound, this included:

  • Synergy Assessment: Interaction with topoisomerase I poisons (e.g., camptothecin, SN-38) was identified as synergistic in p53-mutant solid tumor cell lines using isobologram or response surface analysis [1].
  • Mechanistic Confirmation: In vitro studies confirmed that this compound abrogates both the S and G2/M phase checkpoints induced by SN-38 and potentiates apoptosis. This effect was enhanced by the loss of functional p53 [1].
  • Biomarker Analysis: this compound treatment was shown to restore levels of the CDC25A protein, which is normally targeted for degradation by activated Chk1 following DNA damage. This serves as a key pharmacodynamic biomarker confirming target engagement [1].

Application in Other Preclinical Models

Beyond traditional xenografts, this compound has been utilized in more complex and biomimetic in vitro systems, highlighting its broader research application.

Table 2: this compound in Advanced 3D Disease Models
Disease Model Experimental Context Key Finding
Pancreatic Ductal Adenocarcinoma (PDAC) Spheroids [3] Capan-2 pancreatic cancer spheroids were used to evaluate the spatio-temporal dynamics of gemcitabine toxicity, alone and in combination with this compound. The combination of gemcitabine and this compound induced significantly greater cytotoxicity (approximately 68% reduction in ATP content, indicating lower cell viability) compared to gemcitabine alone [3].

Critical Considerations and Notes

  • p53 Status is a Key Factor: The efficacy of this compound, particularly in abrogating the G2/M checkpoint and inducing apoptosis, is significantly enhanced in the context of p53 loss or mutation [1] [2]. This creates a synthetic lethal interaction where p53-deficient cancer cells, which are already reliant on the G2/M checkpoint for DNA repair, are rendered highly vulnerable to Chk1 inhibition.
  • Replication Stress Connection: Chk1 is crucial for suppressing replication stress (RS), which is a common feature of cancer cells. This makes this compound particularly relevant for targeting cancers with high inherent RS, such as those driven by oncogene activation or those containing extrachromosomal DNA (ecDNA), which exhibits rampant transcription and elevated RS [4] [2].
  • Protocol Gap: As noted in the tables, specific in vivo dosing and scheduling information for this compound was not available in the provided search results. Subsequent protocol development would require consulting the primary literature or patent documents directly.

References

Comprehensive Application Notes and Protocols for CHIR-124 in p53 Mutant Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIR-124 as a Selective CHK1 Inhibitor

This compound is a novel, potent, and highly selective checkpoint kinase 1 (CHK1) inhibitor that belongs to the quinolone-based structural class and is chemically distinct from other known CHK1 inhibitors. Its exceptional biochemical profile includes an IC₅₀ of 0.3 nM against CHK1 in cell-free assays, with remarkable selectivity of 2,000-fold over CHK2 and 500- to 5,000-fold less activity against related kinases such as CDK2/4 and Cdc2. This impressive selectivity profile makes this compound an invaluable research tool for specifically investigating CHK1-mediated signaling pathways in cancer models. This compound has demonstrated significant potential in combination therapies, particularly with topoisomerase I poisons such as camptothecin, SN-38 (the active metabolite of irinotecan), and other DNA-damaging agents, where it exhibits strong synergistic effects in various p53-mutant cancer cell lines.

The functional status of p53 has been identified as a critical determinant of cellular response to this compound treatment. Cells lacking functional p53 pathway components demonstrate enhanced sensitivity to this compound-mediated checkpoint abrogation and apoptosis potentiation, positioning this compound as a promising therapeutic strategy for p53-deficient cancers, which represent a substantial proportion of human malignancies and often exhibit resistance to conventional DNA-damaging therapies.

Mechanistic Insights & Biological Rationale

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor that directly targets the kinase domain of CHK1, effectively blocking its phosphorylation activity on downstream substrates. Following DNA damage induced by topoisomerase I inhibitors or other genotoxic stresses, CHK1 becomes activated through phosphorylation by upstream kinases, primarily ATR, and initiates cell cycle checkpoint signaling to halt progression and permit DNA repair. This compound potently inhibits this process at nanomolar concentrations, preventing CHK1-mediated phosphorylation of key cell cycle regulators. This inhibition has several critical consequences:

  • CDC25A Stabilization: this compound treatment restores the level of cdc25A protein, which is normally targeted by CHK1 for degradation following DNA damage, indicating that Chk1 signaling is effectively suppressed in the presence of this compound.
  • Checkpoint Abrogation: this compound abrogates both the S and G₂-M phase cell cycle checkpoints induced by DNA-damaging agents, forcing cells with unrepaired DNA damage to progress through the cell cycle.
  • Apoptotic Potentiation: The compound potentiates apoptosis in p53-deficient cancer cells by preventing checkpoint-mediated survival signals, leading to mitotic catastrophe and cell death.
p53 Context Dependence

The p53 status of cancer cells profoundly influences their response to this compound treatment, creating a therapeutic window for targeting p53-deficient malignancies. In p53-wildtype cells, the G₁-S checkpoint remains functional and provides an alternative pathway for cell cycle arrest following DNA damage, reducing dependence on CHK1-mediated G₂-M checkpoint control. However, in p53-mutant or deficient cells, the G₁-S checkpoint is compromised, creating synthetic lethality when the CHK1-dependent G₂-M checkpoint is inhibited by this compound. This mechanistic understanding provides the rational basis for selectively targeting p53-deficient cancers with this compound combination therapies [1] [2].

The following diagram illustrates the key signaling pathways involved in this compound mechanism of action in p53 mutant cells:

chir124_mechanism DNA_damage DNA Damage (Topoisomerase I Inhibitors) ATR_activation ATR Activation DNA_damage->ATR_activation CHK1_activation CHK1 Phosphorylation ATR_activation->CHK1_activation Checkpoint Cell Cycle Checkpoint Activation (S & G2-M) CHK1_activation->Checkpoint CDC25A_degradation CDC25A Degradation CHK1_activation->CDC25A_degradation CHIR124 This compound Inhibition CHIR124->CHK1_activation Inhibits Cell_arrest Cell Cycle Arrest Checkpoint->Cell_arrest CDC25A_degradation->Cell_arrest Apoptosis Apoptosis Cell_arrest->Apoptosis Abrogated by This compound p53_status p53 Status (Determines Response) p53_status->Apoptosis Enhanced in p53 mutant cells

Diagram 1: this compound Mechanism of Action in p53 Mutant Cells. This compound inhibits CHK1 phosphorylation and activation, abrogating DNA damage-induced cell cycle checkpoints. This effect is particularly enhanced in p53 mutant cells where alternative checkpoint mechanisms are compromised, leading to apoptosis.

Quantitative Profiling & Experimental Data

Biochemical Potency and Selectivity

This compound exhibits exceptional biochemical potency against CHK1 kinase with significant selectivity over related kinases, as demonstrated in rigorous cell-free assay systems. The following table summarizes the key kinetic parameters and selectivity profile:

Table 1: Biochemical Inhibition Profile of this compound

Target Kinase IC₅₀ Value Selectivity Fold vs. CHK1 Assay Type Reference
CHK1 0.3 nM 1 Cell-free kinase assay [3]
Flt3 5.8 nM 19.3 Cell-free kinase assay [3]
PDGFR 6.6 nM 22.0 Cell-free kinase assay [3]
GSK-3 23.3 nM 77.7 Cell-free kinase assay [3]
CHK2 ~600 nM 2,000 Cell-free kinase assay [3]
CDK2/4, Cdc2 ~150-1500 nM 500-5,000 Cell-free kinase assay [3]

The kinase assays were performed using recombinant kinase domains incubated with this compound across a dilution series. For the CHK1 assay specifically, a biotinylated cdc25c peptide containing the consensus Chk1/Chk2 phosphorylation site was used as substrate in a reaction buffer containing 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% bovine serum albumin, 1.35 nM CHK1 kinase domain, 0.5 μM peptide substrate, and 1 μM unlabeled ATP plus 5 nM ³³Pγ-labeled ATP. Reactions were incubated at room temperature for 1-4 hours, and phosphorylated peptide was captured on streptavidin-coated microtiter plates for detection using the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody.

Cellular Efficacy in p53 Mutant Models

This compound demonstrates potent cellular activity against various p53-mutant cancer cell lines, both as a single agent and in combination with topoisomerase I inhibitors. The synergistic interactions are particularly pronounced in p53-deficient backgrounds:

Table 2: Cellular Efficacy of this compound in p53 Mutant Cancer Models

Cell Line Tumor Type p53 Status Single Agent EC₅₀ Combination Partner Synergy Measurement Reference
MDA-MB-435 Breast carcinoma Mutant 0.08 μM Camptothecin Strong synergy (isobologram) [1] [3]
MDA-MB-231 Breast carcinoma Mutant Not reported Camptothecin Synergistic growth inhibition [1] [3]
SW-620 Colon carcinoma Mutant Not reported Camptothecin Synergistic growth inhibition [1] [3]
COLO 205 Colon carcinoma Mutant Not reported Camptothecin Synergistic growth inhibition [1] [3]
HCT116 p53-/- Colon carcinoma Deficient Not reported Ionizing radiation Enhanced radiosensitization [2]
HCT116 p21-/- Colon carcinoma p21 deficient Not reported Ionizing radiation Enhanced mitotic entry [2]

The cellular efficacy was evaluated using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays following 48-hour incubation with this compound across a concentration range of 0-2350 nM, depending on cell type. For combination studies, this compound was serially diluted in the presence of various concentrations of camptothecin or other DNA-damaging agents.

Experimental Protocols

In Vitro Combination Studies Protocol

Objective: To evaluate the synergistic interaction between this compound and topoisomerase I inhibitors in p53-mutant cancer cell lines.

Materials:

  • p53-mutant cancer cell lines (e.g., MDA-MB-435, MDA-MB-231, SW-620, COLO 205)
  • This compound stock solution (7 mg/mL in DMSO, 16.67 mM)
  • Topoisomerase I inhibitor (camptothecin or SN-38)
  • Cell culture medium appropriate for each cell line
  • 96-well microplates
  • MTS reagent

Methodology:

  • Cell Preparation: Harvest log-phase cells and prepare a suspension of appropriate density (typically 5,000-10,000 cells/well depending on growth rate).
  • Plating: Dispense 100 μL cell suspension into each well of 96-well microplates. Allow cells to adhere overnight.
  • Drug Treatment:
    • Prepare serial dilutions of this compound in presence of six different concentrations of camptothecin (or 0 nM camptothecin for single agent control).
    • Similarly, prepare serial dilutions of camptothecin in absence of this compound for single agent response curve.
    • Add drug solutions to cells in triplicate for each treatment condition.
  • Incubation: Incubate at 37°C in 5% CO₂ for 48 hours.
  • Viability Assessment:
    • Add MTS reagent to each well according to manufacturer's instructions.
    • Incubate for additional 3 hours at 37°C.
    • Measure absorbance at 490 nm using a plate reader.
  • Data Analysis:
    • Calculate percentage viability relative to untreated controls.
    • Generate dose-response curves for single agents and combinations.
    • Perform isobologram analysis based on Loewe additivity equation: 1 = D_A/IC₅₀, A + D_B/IC₅₀, B, where IC₅₀, A and IC₅₀, B are concentrations of each drug alone that result in 50% inhibition, and D_A and D_B are concentrations in combination that yield 50% overall inhibition.
    • Data points falling below the diagonal additivity line indicate synergy, while those above indicate antagonism.
Cell Cycle Checkpoint Abrogation Assay

Objective: To assess the ability of this compound to abrogate DNA damage-induced cell cycle checkpoints.

Materials:

  • Asynchronous culture of p53-mutant cells
  • This compound (appropriate concentration based on EC₅₀)
  • SN-38 (active metabolite of irinotecan) or other DNA-damaging agent
  • Propidium iodide staining solution
  • Flow cytometry equipped with appropriate lasers and filters

Methodology:

  • Cell Treatment:
    • Divide cells into four treatment groups: (1) Untreated control, (2) this compound alone, (3) SN-38 alone, (4) this compound + SN-38 combination.
    • Pre-treat with this compound for 1-2 hours before adding SN-38.
    • Incubate with SN-38 for additional 24 hours.
  • Cell Harvest and Fixation:
    • Trypsinize cells and collect by centrifugation.
    • Wash with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
  • DNA Staining:
    • Centrifuge fixed cells and resuspend in propidium iodide staining solution (containing RNase A).
    • Incubate at 37°C for 30 minutes in the dark.
  • Flow Cytometry Analysis:
    • Analyze DNA content using flow cytometry with appropriate gating to exclude doublets and debris.
    • Collect at least 10,000 events per sample.
  • Data Interpretation:
    • Compare cell cycle distribution between treatment groups.
    • SN-38 treatment should induce G₂-M arrest (increased G₂-M population).
    • Effective CHK1 inhibition by this compound will abrogate this arrest, demonstrated by decreased G₂-M population and increased sub-G₁ (apoptotic) population in the combination treatment.

The following workflow diagram illustrates the key experimental procedures for evaluating this compound activity:

experimental_workflow Cell_culture Cell Culture (p53 mutant lines) Drug_treatment Drug Treatment (this compound ± DNA damaging agents) Cell_culture->Drug_treatment Viability_assay Viability Assessment (MTS assay after 48h) Drug_treatment->Viability_assay Cell_cycle Cell Cycle Analysis (Propidium iodide staining) Drug_treatment->Cell_cycle Apoptosis_assay Apoptosis Measurement (Annexin V/Caspase assays) Drug_treatment->Apoptosis_assay Data_analysis Data Analysis (Isobologram & Statistical tests) Viability_assay->Data_analysis Cell_cycle->Data_analysis Apoptosis_assay->Data_analysis

Diagram 2: Experimental Workflow for this compound Evaluation. Comprehensive in vitro assessment includes viability measurements, cell cycle analysis, and apoptosis detection following drug treatment in p53 mutant cancer models.

In Vivo Xenograft Protocol

Objective: To evaluate the efficacy of this compound in combination with irinotecan in orthotopic breast cancer xenograft models.

Materials:

  • 8- to 10-week-old female immunodeficient mice
  • MDA-MB-435 cells or other p53-mutant cancer cells
  • This compound (10-20 mg/kg in captisol formulation)
  • Irinotecan (dose depends on specific regimen)
  • Caliper for tumor measurement

Methodology:

  • Tumor Implantation:
    • Implant MDA-MB-435 cells in mammary fat pad of mice.
    • Allow tumors to establish to palpable size (approximately 100-200 mm³).
  • Treatment Groups:
    • Randomize mice into four groups (n=6-10 per group): (1) Vehicle control, (2) this compound alone, (3) Irinotecan alone, (4) this compound + Irinotecan combination.
  • Dosing Regimen:
    • Administer this compound orally at 10-20 mg/kg, four times daily × 6 on days 2 to 7 in captisol formulation.
    • Administer irinotecan according to established protocols for specific cancer model.
  • Tumor Monitoring:
    • Measure tumor dimensions 2-3 times weekly using calipers.
    • Calculate tumor volume using formula: V = (length × width²)/2.
    • Monitor body weight as indicator of toxicity.
  • Endpoint Analysis:
    • Harvest tumors at study endpoint for immunohistochemical analysis of apoptosis (TUNEL staining) and mitotic index (phospho-histone H3 staining).
    • Assess cleaved caspase-3 levels as additional apoptosis marker.
    • Evaluate G₂-M checkpoint abrogation by phospho-CDC2 staining.

Data Analysis & Interpretation

Synergy Assessment Methods

The combination effects of this compound with DNA-damaging agents should be evaluated using multiple complementary analytical approaches:

  • Isobologram Analysis: Based on the Loewe additivity model where combination data points falling below the diagonal line indicate synergy. This method is particularly useful for visualizing interactions across multiple concentration combinations.
  • Bliss Independence Analysis: Calculate the predicted additive effect using the formula: E_predicted = E_A + E_B - (E_A × E_B), where E_A and E_B are the fractional inhibitions of individual agents. Compare this to the observed combination effect, with positive differences indicating synergy.
  • Combination Index (CI): Quantify synergy using Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Statistical Considerations
  • Perform all experiments with minimum of three biological replicates to ensure reproducibility.
  • Use appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple groups) with significance threshold of p < 0.05.
  • For in vivo studies, power analysis should be conducted prior to experimentation to determine adequate group sizes (typically n=6-10 per group).
  • Apply multiple testing corrections where appropriate to control false discovery rates.

Troubleshooting & Technical Notes

Common Technical Issues
  • This compound Solubility: this compound has limited solubility in aqueous solutions. Always use fresh, moisture-free DMSO for stock solutions (maximum solubility 7 mg/mL or 16.67 mM). Avoid repeated freeze-thaw cycles.
  • Cell Line Validation: Regularly authenticate cell lines and confirm p53 status through sequencing or functional assays, as p53 status is critical for interpreting results.
  • Combination Timing: For optimal checkpoint abrogation, pre-treat cells with this compound for 1-2 hours before adding DNA-damaging agents to ensure CHK1 inhibition is established when DNA damage signaling occurs.
  • Flow Cytometry: For cell cycle analysis, include appropriate controls for cell doublet discrimination and ensure DNA content quality by maintaining CV < 5% for G₀/G₁ peak.
Optimization Guidelines
  • Dose Range Finding: Perform preliminary experiments to establish individual agent IC₅₀ values before combination studies, as these can vary between cell lines and culture conditions.
  • Time Course Considerations: Include multiple time points in initial experiments (24, 48, 72 hours) to capture dynamic responses to checkpoint abrogation.
  • Apoptosis Detection: Combine multiple apoptosis detection methods (Annexin V, caspase activation, morphological assessment) for comprehensive assessment of cell death mechanisms.

Conclusion & Research Applications

This compound represents a valuable research tool for investigating CHK1 biology and validating CHK1 as a therapeutic target, particularly in p53-deficient cancer models. The compound's exceptional selectivity profile and well-characterized synergistic interactions with topoisomerase I inhibitors make it ideally suited for mechanistic studies of DNA damage response pathways and cell cycle checkpoint regulation. The enhanced activity in p53 mutant contexts provides a rational basis for targeting this common genetic alteration in human cancers.

The experimental protocols outlined in this document provide robust methodologies for evaluating this compound in both in vitro and in vivo settings, with particular emphasis on combination therapies with DNA-damaging agents. These approaches have been validated in peer-reviewed studies and can be adapted to investigate additional research questions regarding CHK1 inhibition in various biological contexts. As research in this field advances, this compound continues to serve as a critical pharmacological tool for understanding CHK1 pathway biology and developing novel cancer therapeutic strategies.

References

Comprehensive Application Notes and Protocols for CHIR-124 in Breast Cancer Research Using MDA-MB-435 Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIR-124 and Its Mechanism of Action

This compound is a novel, potent small-molecule inhibitor of checkpoint kinase 1 (Chk1) that represents a promising therapeutic approach for cancer treatment, particularly in combination with DNA-damaging agents. This quinolone-based compound is structurally distinct from other known Chk1 inhibitors and demonstrates remarkable selectivity, inhibiting Chk1 with an IC50 of 0.3 nM in cell-free assays while showing 2,000-fold selectivity against Chk2 and 500- to 5,000-fold less activity against CDK2/4 and Cdc2 [1] [2]. Chk1 kinase is a critical regulator of both S and G2-M phase cell cycle checkpoints in response to DNA damage, making it an attractive target for enhancing the efficacy of chemotherapeutic agents that cause DNA damage.

The primary mechanism of this compound involves abrogation of DNA damage checkpoints, particularly those induced by topoisomerase I poisons such as camptothecin, SN-38 (the active metabolite of irinotecan), and other chemotherapeutic agents. When used in combination with these agents, this compound prevents cancer cells from repairing DNA damage, leading to increased apoptotic cell death and enhanced tumor growth inhibition [1]. This synergistic interaction is especially pronounced in tumor cells with deficient p53 function, as these cells rely more heavily on Chk1-mediated checkpoints for DNA repair and survival following genotoxic stress.

The MDA-MB-435 Cell Line Controversy and Implications

Historical Context and Lineage Misidentification
  • Gene expression studies consistently cluster MDA-MB-435 with melanoma cell lines rather than breast cancer lines
  • DNA methylation patterns align with melanoma rather than breast cancer profiles
  • Microsatellite polymorphic markers and SNP analyses confirm identity with M14 melanoma cells
  • Major cell repositories including ATCC and DSMZ have reclassified MDA-MB-435 as melanoma

This misidentification has significant implications for interpreting research findings, as data generated using this cell line may not accurately represent breast cancer biology [3].

Lineage Instability and Experimental Considerations

Despite the melanoma origin, some researchers have reported that MDA-MB-435 cells exhibit lineage infidelity with features of both epithelial and melanocytic differentiation. One study demonstrated that these cells show density-dependent lineage instability, with subconfluent cells displaying primarily epithelial characteristics while confluent cultures also express melanocytic markers like Melan A and S100 [5]. This plasticity suggests that growth conditions can significantly influence experimental outcomes when using this cell line.

For researchers continuing to use MDA-MB-435 cells despite the controversy, it is essential to:

  • Acknowledge the lineage controversy in publications and interpretations
  • Corroborate findings in additional, well-characterized breast cancer cell lines
  • Carefully control culture conditions and document cell density effects
  • Consider that results may reflect melanoma biology rather than breast cancer mechanisms

Therapeutic Applications and Research Findings

Combination Therapy with DNA-Damaging Agents

This compound demonstrates particularly strong synergistic effects when combined with topoisomerase I inhibitors across multiple cancer models. Preclinical studies using MDA-MB-435 cells have revealed that the combination of this compound with camptothecin or SN-38 results in significantly enhanced growth inhibition compared to either agent alone [1] [2]. The synergistic interaction is evident through several mechanisms:

  • Abrogation of cell cycle checkpoints induced by DNA damage, particularly the S and G2-M phase arrests
  • Restoration of cdc25A protein levels, which are normally targeted for degradation by Chk1 following DNA damage
  • Enhanced apoptosis as evidenced by increased caspase activation and morphological changes
  • Potentiated cytotoxicity even in resistant tumor models, with effectiveness enhanced by p53 deficiency

The combination of this compound with topoisomerase I poisons has demonstrated significant anti-tumor activity in orthotopic breast cancer xenograft models using MDA-MB-435 cells. In these in vivo studies, this compound potentiated the growth inhibitory effects of irinotecan through abrogation of the G2-M checkpoint and increased tumor apoptosis [1].

Biomarkers and Predictive Factors

Research has identified several key biomarkers that predict response to this compound combination therapy:

  • p53 status is a critical determinant, with p53-deficient cells showing enhanced sensitivity to this compound combinations due to greater reliance on Chk1-mediated checkpoints [1] [6]
  • Cancer subtype characteristics influence response, with basal-like breast cancer models showing different sensitivity patterns compared to other molecular subtypes
  • Expression levels of DNA repair pathway components may modulate therapeutic efficacy
  • Cell cycle distribution at time of treatment affects outcomes, with cells in S-phase being particularly vulnerable to combination therapy

A large-scale drug combination screening study across 125 molecularly characterized breast, colorectal, and pancreatic cancer cell lines found that synergy between drugs is generally rare and highly context-dependent, with combinations of targeted agents like this compound being most likely to demonstrate synergistic effects [7].

Experimental Protocols

In Vitro Cytotoxicity and Combination Assays
Materials and Reagents
  • Cell lines: MDA-MB-435 cells (with appropriate acknowledgment of lineage controversy)
  • Compounds: this compound (prepare 10 mM stock solution in DMSO), topoisomerase I inhibitor (e.g., camptothecin or SN-38)
  • Culture medium: MEM with Eagle's salts supplemented with 20% heat-inactivated FBS, 1% L-glutamine, 1% sodium pyruvate, 1% non-essential amino acids, and 2% vitamins [5]
  • Assessment reagent: MTS solution for cell viability measurement
Procedure
  • Cell plating: Seed MDA-MB-435 cells in 96-well microplates at a density of 2-5×10³ cells/well in log-phase growth and allow to adhere overnight [2]
  • Drug treatment:
    • Prepare serial dilutions of this compound (typically 0-2350 nM range) in combination with various concentrations of camptothecin (or other DNA-damaging agent)
    • Include single-agent controls for both compounds and vehicle controls
    • Use at least six concentration points for each drug in the combination matrix
  • Incubation: Treat cells for 48 hours at 37°C in a humidified 5% CO₂ atmosphere
  • Viability assessment:
    • Add MTS reagent to each well and incubate for 3 hours
    • Measure absorbance at 490 nm using a plate reader
    • Normalize data to vehicle-treated controls
Data Analysis
  • Calculate IC₅₀ values for single agents and combinations
  • Perform isobologram analysis using the equation of Loewe additivity: 1 = Dₐ/IC₅₀,ₐ + Dբ/IC₅₀,բ
  • Interpret results: data points below the additivity line indicate synergy, points on the line indicate additivity, and points above the line indicate antagonism [2]
Cell Cycle Analysis and Checkpoint Abrogation
Materials and Reagents
  • Staining solution: Propidium iodide (50 μg/mL) with RNase A (100 μg/mL) in PBS
  • Fixation: 70% ethanol in PBS
  • Flow cytometry equipment with appropriate software for cell cycle analysis
Procedure
  • Treatment: Exponentially growing MDA-MB-435 cells with this compound (typically 100-300 nM) with or without DNA-damaging agent (e.g., 10 nM SN-38) for 16-24 hours [1]
  • Cell harvesting: Trypsinize cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours
  • Staining: Wash cells and resuspend in propidium iodide/RNase solution, incubate at 37°C for 30 minutes
  • Analysis: Acquire data using flow cytometry and analyze cell cycle distribution using appropriate software
Expected Results
  • SN-38 alone should induce G2-M arrest (increase from ~15% to ~40% in G2-M phase)
  • This compound combination should abrogate this arrest, returning G2-M population to near baseline levels
  • Increased sub-G1 population may indicate enhanced apoptosis in combination treatments
Apoptosis Assessment
Materials and Reagents
  • Annexin V binding buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4
  • Annexin V-FITC and propidium iodide solutions
  • Flow cytometry equipment capable of detecting FITC and PI fluorescence
Procedure
  • Treatment: Treat MDA-MB-435 cells with this compound (100-300 nM) with or without DNA-damaging agent for 24-48 hours
  • Harvesting: Collect both adherent and floating cells, wash with cold PBS
  • Staining: Resuspend cells in Annexin V binding buffer containing Annexin V-FITC and propidium iodide, incubate for 15 minutes in the dark
  • Analysis: Analyze by flow cytometry within 1 hour, distinguishing:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic: Annexin V⁺/PI⁻
    • Late apoptotic/necrotic: Annexin V⁺/PI⁺
In Vivo Efficacy Studies
Materials and Reagents
  • Animals: 8- to 10-week-old female immunodeficient mice
  • Cell preparation: MDA-MB-435 cells in log-phase growth, prepared in PBS/Matrigel mixture (1:1)
  • Drug formulations:
    • This compound: 10 mg/kg or 20 mg/kg in captisol solution [2]
    • Irinotecan: 20-40 mg/kg in appropriate vehicle
  • Calipers for tumor measurement
Procedure
  • Tumor implantation: Inject MDA-MB-435 cells (1×10⁶ to 5×10⁶) into mammary fat pad of mice [1]
  • Randomization: When tumors reach 100-200 mm³, randomize animals into treatment groups (n=6-10)
  • Dosing regimen:
    • This compound: Administer orally four times daily × 6 on days 2 to 7
    • Irinotecan: Administer intravenously or intraperitoneally on day 1
    • Control groups: Vehicle only and single-agent controls
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly
    • Calculate tumor volume using formula: V = (length × width²)/2
    • Monitor body weight and signs of toxicity
  • Endpoint analyses:
    • Tumor growth inhibition compared to controls
    • Immunohistochemistry for apoptosis (TUNEL), proliferation (Ki-67), and checkpoint abrogation (phospho-histone H3)

Data Analysis and Interpretation

Quantitative Summary of this compound Activity

Table 1: this compound Monotherapy and Combination Effects in Preclinical Models

Assay Type Model System Concentration Effect Reference
Kinase inhibition Cell-free assay IC₅₀ = 0.3 nM Chk1 inhibition [1] [2]
Kinase selectivity Cell-free assay IC₅₀ = 5.8-23.3 nM FLT3, PDGFR, GSK-3 inhibition [2]
Cytotoxicity MDA-MB-435 cells EC₅₀ = 80 nM Single-agent growth inhibition [2]
Combination cytotoxicity MDA-MB-435 + camptothecin 100-300 nM this compound Synergistic growth inhibition [1] [2]
Cell cycle abrogation MDA-MB-435 + SN-38 300 nM this compound Complete G2-M checkpoint abrogation [1]
Apoptosis induction MDA-MB-435 + SN-38 300 nM this compound Potentiated apoptosis [1]
In vivo efficacy MDA-MB-435 xenografts 10-20 mg/kg oral Enhanced irinotecan tumor growth inhibition [1]

Table 2: Protocol Summary for Key this compound Experiments

Experiment Cell Density This compound Concentration Combination Agent Incubation Time Key Readouts
Cytotoxicity assay 2-5×10³ cells/well 0-2350 nM Camptothecin (varying concentrations) 48 hours Cell viability (MTS), IC₅₀, synergy analysis
Cell cycle analysis 60-70% confluent 100-300 nM SN-38 (10 nM) 16-24 hours G2-M arrest abrogation, sub-G1 population
Apoptosis assay 60-70% confluent 100-300 nM SN-38 (10 nM) 24-48 hours Annexin V/PI staining, early/late apoptosis
Checkpoint signaling 80-90% confluent 300 nM SN-38 (10 nM) 4-24 hours cdc25A stabilization, phospho-protein changes
In vivo efficacy 1-5×10⁶ cells/implant 10-20 mg/kg Irinotecan (20-40 mg/kg) 2-4 weeks Tumor volume, survival, IHC markers
Signaling Pathways and Experimental Workflows

G cluster_0 DNA Damage Response cluster_1 This compound Mechanism DNA_damage Topoisomerase I Inhibitor (e.g., SN-38, Camptothecin) Chk1_activation Chk1 Activation DNA_damage->Chk1_activation DNA_damage->Chk1_activation Cell_cycle_arrest Cell Cycle Arrest (DNA Repair Opportunity) Chk1_activation->Cell_cycle_arrest Chk1_activation->Cell_cycle_arrest CHIR124 This compound Treatment Checkpoint_abrogation Checkpoint Abrogation CHIR124->Checkpoint_abrogation CHIR124->Checkpoint_abrogation Checkpoint_abrogation->Cell_cycle_arrest Inhibits Mitotic_catastrophe Mitotic Catastrophe Checkpoint_abrogation->Mitotic_catastrophe Checkpoint_abrogation->Mitotic_catastrophe Apoptosis Apoptosis Mitotic_catastrophe->Apoptosis Mitotic_catastrophe->Apoptosis p53_status p53 Status (Enhanced effect when deficient) p53_status->Checkpoint_abrogation Modulates

Diagram 1: Mechanism of this compound Mediated Checkpoint Abrogation and Apoptosis. This compound inhibits Chk1 activation, preventing DNA damage-induced cell cycle arrest and leading to mitotic catastrophe and apoptosis, particularly in p53-deficient cells.

G cluster_0 Experimental Setup cluster_1 Endpoint Analysis Cell_preparation Cell Preparation (MDA-MB-435, 60-70% confluence) Drug_treatment Drug Treatment This compound (100-300 nM) ± DNA damaging agent Cell_preparation->Drug_treatment Cell_preparation->Drug_treatment Incubation Incubation 37°C, 5% CO₂, 24-48 hours Drug_treatment->Incubation Drug_treatment->Incubation Analysis_branch Analysis Branch Point Incubation->Analysis_branch Viability Viability Assay (MTS measurement) Analysis_branch->Viability Cytotoxicity Analysis_branch->Viability Cell_cycle Cell Cycle Analysis (Propidium iodide staining) Analysis_branch->Cell_cycle Checkpoint abrogation Analysis_branch->Cell_cycle Apoptosis_assay Apoptosis Assay (Annexin V/PI staining) Analysis_branch->Apoptosis_assay Cell death Analysis_branch->Apoptosis_assay Data_analysis Data Analysis IC₅₀, synergy, cell distribution Viability->Data_analysis Cell_cycle->Data_analysis Apoptosis_assay->Data_analysis

Diagram 2: Experimental Workflow for this compound In Vitro Studies. The flowchart illustrates the key steps in assessing this compound activity, from cell preparation through various analytical endpoints to data interpretation.

Technical Considerations and Limitations

Cell Line-Specific Considerations

When using MDA-MB-435 cells in this compound studies, researchers must consider several critical technical aspects:

  • Lineage controversy acknowledgment: All publications should acknowledge the melanoma origin of currently available MDA-MB-435 cell stocks and discuss potential implications for data interpretation [3] [4]
  • Cell density effects: MDA-MB-435 cells exhibit density-dependent lineage instability, with confluent cultures showing melanocytic marker expression [5]
  • Culture conditions: Use consistent culture conditions as specified in protocols, as medium composition and cell density can influence experimental outcomes
  • Authentication and quality control: Regularly authenticate cells and monitor for contamination, given the historical issues with this cell line
Optimization Guidelines

Successful implementation of this compound protocols requires attention to several optimization parameters:

  • Dose-response establishment: Conduct preliminary range-finding experiments for both this compound and combination agents
  • Temporal considerations: Optimize timing of combination treatments based on mechanism—simultaneous exposure often works best for Chk1 inhibitors with DNA-damaging agents
  • Solvent controls: Include appropriate vehicle controls as this compound is typically dissolved in DMSO, which can affect cellular processes at high concentrations
  • Replication: Perform experiments in triplicate with multiple biological replicates due to potential variability in cell responses

Conclusion

This compound represents a promising therapeutic strategy for potentiating the efficacy of DNA-damaging agents, particularly in p53-deficient cancers. The detailed protocols provided in this document enable researchers to comprehensively evaluate this compound in combination therapies using appropriate in vitro and in vivo models. However, the well-documented controversy surrounding the MDA-MB-435 cell line necessitates careful interpretation of results and corroboration in additional, well-characterized model systems. Future research directions should focus on identifying robust predictive biomarkers for patient selection and exploring combinations with novel DNA-damaging agents and targeted therapies.

References

Comprehensive Application Notes and Protocols for CHIR-124 as a Radiosensitizer in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIR-124 and Radiosensitization

This compound is a novel, potent, and highly selective small molecule inhibitor of checkpoint kinase 1 (CHK1) with significant potential as a radiosensitizing agent in cancer therapy. This quinoline-based compound exhibits impressive biochemical potency with a half-maximal inhibitory concentration (IC50) of 0.3 nM against CHK1, demonstrating approximately 2,000-fold selectivity over CHK2 (IC50 = 0.7 μM) [1]. This compound also shows activity against other kinases including platelet-derived growth factor receptor (PDGFR; IC50 = 6.6 nM) and FMS-like tyrosine kinase 3 (FLT3; IC50 = 5.8 nM), though its primary research application centers on CHK1 inhibition [1].

The fundamental rationale for using this compound as a radiosensitizer stems from its ability to abrogate critical cell cycle checkpoints that would normally allow cancer cells to repair radiation-induced DNA damage. Ionizing radiation (IR) creates various types of DNA lesions, with double-strand breaks (DSBs) being the most critical for cell killing [2] [3]. Cells respond to IR-induced DNA damage by activating a complex network of DNA damage signaling and repair pathways collectively known as the DNA damage response (DDR) [2] [3]. CHK1 plays a central role in the DDR as a key effector kinase, regulating both intra-S-phase and G2/M checkpoints that provide time for DNA repair before replication or mitosis [4] [5]. By inhibiting CHK1, this compound disrupts these protective mechanisms, forcing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately resulting in mitotic catastrophe and cell death [4] [6].

Table 1: Key Characteristics of this compound

Property Specification
Chemical Name 4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-6-chloro-3-(1,3-dihydrobenzimidazol-2-ylidene)quinolin-2-one
Molecular Formula C₂₃H₂₂ClN₅O
Molecular Weight 419.91 g/mol
CAS Number 405168-58-3
Solubility ≥10.5 mg/mL in DMSO; ≥2.61 mg/mL in EtOH with gentle warming
Storage Conditions -20°C

Mechanism of Action: this compound as a Potent CHK1 Inhibitor

DNA Damage Response Pathway and CHK1 Signaling

The cellular response to ionizing radiation involves a sophisticated network of signaling pathways that detect DNA damage and coordinate appropriate cellular responses. The PI3-kinase-like kinase (PIKK) family members—ATM (ataxia telangiectasia mutated), ATR (ATM and Rad3-related), and DNA-PK—serve as primary sensors for different types of DNA lesions [3]. DSBs are rapidly recognized by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates ATM [2]. In contrast, replication stress and single-stranded DNA regions lead to ATR activation through RPA-coated DNA and the 9-1-1 complex (RAD9-HUS1-RAD1) [2].

CHK1 functions as a critical effector kinase downstream of ATR, with its activation resulting in cell cycle arrest, DNA repair promotion, and in cases of excessive damage, initiation of programmed cell death [2]. Upon activation, CHK1 phosphorylates numerous downstream targets, including the CDC25 phosphatases, leading to their degradation or inactivation [2]. This ultimately results in the inhibitory phosphorylation of CDK1 and CDK2, effectively halting cell cycle progression at the G2/M transition or during S phase [2]. Additionally, CHK1 plays a crucial role in promoting homologous recombination repair (HRR) by facilitating RAD51 focus formation at sites of DNA damage [6].

G DNA_Damage DNA_Damage ATM_ATR ATM_ATR DNA_Damage->ATM_ATR IR IR IR->DNA_Damage CHK1 CHK1 ATM_ATR->CHK1 Cell_Cycle_Checkpoints Cell_Cycle_Checkpoints CHK1->Cell_Cycle_Checkpoints DNA_Repair DNA_Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Cell_Cycle_Checkpoints->DNA_Repair Cell Survival Cell Survival DNA_Repair->Cell Survival CHIR124 CHIR124 CHIR124->CHK1 Inhibits

Figure 1: this compound Mechanism in DNA Damage Response Pathway - this compound inhibits CHK1, abrogating cell cycle checkpoints and preventing DNA repair, leading to enhanced cell death after radiation.

This compound-Mediated Checkpoint Abrogation

This compound exerts its radiosensitizing effects primarily through abrogation of the G2/M checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis [4] [6]. In response to ionizing radiation, cells normally activate CHK1, which leads to CDC25C phosphorylation and subsequent CDK1 inactivation, maintaining the G2 arrest [2]. This compound inhibits CHK1 kinase activity, preventing this signaling cascade and resulting in premature activation of CDK1/cyclin B complexes, which drives cells with damaged DNA into mitosis [4] [6].

The p53 status of cancer cells significantly influences their response to this compound. Research using isogenic HCT116 cell lines has demonstrated that while this compound radiosensitizes both p53-proficient and p53-deficient cells, the mechanistic outcomes differ substantially [4]. In p53-deficient HCT116 cells, this compound treatment resulted in a dramatic increase in mitotic cells following radiation exposure, accompanied by a marked accumulation of polyploid cells characterized by micronucleation or multinucleation [4]. This pattern was similarly observed in p21-deficient HCT116 cells, indicating the importance of the p53-p21 axis in determining cellular fate after CHK1 inhibition [4].

Beyond G2/M checkpoint abrogation, this compound also disrupts the intra-S-phase checkpoint, which normally slows DNA synthesis in response to damage [5]. Studies using camptothecin (a topoisomerase I inhibitor) have shown that this compound restores both replication initiation and elongation in the presence of DNA damage by inhibiting CHK1-mediated suppression of these processes [5]. This abrogation of the S-phase checkpoint leads to increased replication stress and collision of replication forks with DNA lesions, generating additional DNA damage that contributes to cell death [5].

Additionally, this compound has been shown to inhibit homologous recombination repair by impairing RAD51 focus formation at sites of DNA damage [6]. HRR is a critical pathway for the accurate repair of DNA double-strand breaks, particularly in replicating cells. By disrupting both cell cycle checkpoints and DNA repair mechanisms, this compound creates a synthetic lethal interaction with DNA-damaging agents like ionizing radiation, preferentially targeting cancer cells that may already have defects in other DDR pathways [7].

Experimental Protocols

In Vitro Clonogenic Survival Assay

The clonogenic survival assay represents the gold standard for evaluating radiosensitization in vitro, measuring the ability of single cells to proliferate indefinitely and form colonies after treatment [8]. This assay directly assesses the reproductive capacity of cells following combined treatment with this compound and ionizing radiation.

Protocol Steps:

  • Cell Preparation: Plate exponentially growing cells at appropriate densities (typically 100-10,000 cells per well depending on expected survival) in multi-well plates or culture dishes. Allow cells to adhere overnight.
  • Drug Treatment: Add this compound at desired concentrations (typically in the range of 100-600 nM) 2-4 hours prior to irradiation [4] [5]. Prepare fresh this compound stock solutions in DMSO, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls.
  • Irradiation: Expose cells to ionizing radiation using a clinical irradiator (e.g., Philips RT250) at dose rates of approximately 2 Gy/min [6]. Typical radiation doses range from 0-8 Gy. Include sham-irradiated controls.
  • Post-Treatment Incubation: Remove drug-containing media 24 hours post-irradiation and replace with fresh complete media. Incubate cells for 10-14 days to allow colony formation, maintaining optimal culture conditions.
  • Colony Staining and Counting: Fix colonies with methanol or ethanol and stain with crystal violet (0.5% w/v) or methylene blue. Count colonies consisting of ≥50 cells using an automated colony counter or manual microscopy.
  • Data Analysis: Calculate surviving fractions normalized to untreated controls. Plot survival curves and fit data using the linear-quadratic model: SF = exp(-αD - βD²). Calculate dose enhancement ratios (DER) at specific survival levels.

Technical Notes: Optimal cell densities should be determined in preliminary range-finding experiments. Maintain strict incubation conditions (temperature, CO₂, humidity) throughout the experiment. For p53 status experiments, use isogenic cell lines to directly compare responses [4].

Cell Cycle Analysis by Flow Cytometry

Assessment of cell cycle distribution and checkpoint abrogation provides crucial mechanistic insights into this compound activity.

Protocol Steps:

  • Cell Treatment: Treat exponentially growing cells with this compound (100-600 nM) for 2-4 hours, followed by irradiation (2-8 Gy) [4].
  • Sample Collection: Harvest cells at various time points post-irradiation (e.g., 4, 8, 16, 24 hours) by trypsinization. Include untreated and single-treatment controls.
  • Cell Fixation: Wash cells with PBS and fix in 70% ethanol at -20°C for at least 2 hours.
  • DNA Staining: Pellet fixed cells, resuspend in DNA staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS. Incubate at 37°C for 30 minutes.
  • Flow Cytometry Analysis: Analyze samples using a flow cytometer (e.g., FACScan) with excitation at 488 nm and emission detection at 585 nm. Collect data for at least 10,000 events per sample.
  • Data Interpretation: Use software (e.g., FlowJo) to determine cell cycle distribution. G2/M checkpoint abrogation is indicated by decreased G2/M population and increased mitotic entry despite DNA damage.

Technical Notes: For enhanced resolution of mitotic cells, include antibody staining for phospho-histone H3 (Ser10) as a specific mitotic marker [4]. Combine with γ-H2AX staining to correlate cell cycle effects with DNA damage levels.

In Vivo Tumor Growth Delay Studies

In vivo models provide critical preclinical data on this compound efficacy and potential toxicity in a physiological context.

Protocol Steps:

  • Tumor Implantation: Inject human cancer cells (e.g., 5×10⁶ MiaPaCa-2 pancreatic cancer cells) or patient-derived tumor cells subcutaneously into the flanks of immunocompromised mice (athymic nude or NOD-scid) [6]. Allow tumors to establish until they reach approximately 100 mm³ volume.
  • Randomization and Treatment: Randomize tumor-bearing mice into treatment groups (typically 8-10 animals per group). Administer this compound via oral gavage (10-20 mg/kg) in captisol formulation [1]. For combination studies, administer DNA-damaging agents (e.g., 5 mg/kg irinotecan intraperitoneally) prior to this compound treatment [1].
  • Radiation Protocol: Anesthetize mice with isoflurane and position to ensure precise tumor targeting. Irradiate tumors using a small animal irradiator with appropriate shielding to protect normal tissues. Typical radiation doses range from 2-5 Gy per fraction [6].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: V = π/6 × (length × width²). Continue measurements until tumor volume reaches 4-fold initial volume or until predetermined endpoint.
  • Endpoint Analysis: Calculate time to tumor doubling or quadrupling for each group. Perform statistical comparisons using ANOVA with appropriate post-tests. For mechanistic studies, harvest tumors at specific time points for immunohistochemical analysis (e.g., γ-H2AX, cleaved caspase-3, phospho-histone H3).

Technical Notes: Monitor animals closely for signs of toxicity (weight loss, lethargy, moribund state). Adjust doses as needed based on tolerability. Include pharmacokinetic analysis where possible to correlate drug exposure with efficacy.

Table 2: Key Experimental Parameters for this compound Studies

Parameter In Vitro Conditions In Vivo Conditions
This compound Concentration 100-600 nM 10-20 mg/kg
Treatment Duration 2-24 hours pre-irradiation Daily × 5-6 days
Radiation Dose 0-8 Gy (single dose) 2-5 Gy/fraction
Cell Lines HCT116 (p53+/+ and p53-/-), HT29, MiaPaCa-2 MiaPaCa-2 xenografts, patient-derived xenografts
Key Readouts Clonogenic survival, cell cycle distribution, γ-H2AX foci Tumor growth delay, immunohistochemistry, apoptosis

Data Presentation and Analysis

Quantitative Radiosensitization Data

Research findings demonstrate consistent dose-dependent enhancement of radiation response across multiple cancer models following this compound treatment. In HCT116 colorectal cancer cells, this compound treatment significantly reduced clonogenic survival following ionizing radiation, with effects being relatively similar between p53-deficient and p53-sufficient cells [4]. However, the cellular manifestations of radiosensitization differed markedly based on p53 status. While p53-deficient HCT116 cells exhibited a dramatic increase in mitotic cells after combined this compound and radiation treatment, p53-sufficient cells showed no such effect [4]. Instead, p53-deficient cells displayed marked accumulation of polyploid populations characterized by micronucleation or multinucleation, indicative of mitotic catastrophe [4].

Similar patterns have been observed in pancreatic cancer models, where this compound and related CHK1 inhibitors significantly enhanced the efficacy of combined gemcitabine and radiation therapy [6]. Mechanistic studies revealed that this radiosensitization was associated with both G2 checkpoint abrogation and inhibition of homologous recombination repair, as evidenced by impaired Rad51 focus formation and persistent γ-H2AX expression [6]. These findings suggest that this compound exerts its radiosensitizing effects through multiple complementary mechanisms that collectively increase the lethality of DNA damage induced by ionizing radiation.

Table 3: Summary of this compound Radiosensitization Effects Across Cancer Models

Cancer Model Combination Treatment Key Findings Reference
HCT116 Colorectal Cancer This compound + IR Reduced clonogenic survival; Increased mitotic cells in p53-/- cells; Polyploid accumulation [4]
HT29 Colon Carcinoma This compound + Camptothecin Restored DNA replication initiation and elongation; Enhanced γ-H2AX foci [5]
MiaPaCa-2 Pancreatic Cancer This compound + Gemcitabine + IR Inhibited Rad51 focus formation; Persistent γ-H2AX; Enhanced tumor growth delay [6]
MDA-MB-435 Breast Cancer This compound + Irinotecan Enhanced apoptosis; Increased mitotic index in xenografts [1]
Protocol Optimization and Technical Considerations

p53 Status Assessment: Prior to initiating this compound radiosensitization studies, determine the p53 status of your model systems, as this significantly influences treatment outcomes and mechanisms of cell death [4]. Use isogenic cell lines differing only in p53 status where possible to directly evaluate p53-dependent effects.

Drug Scheduling Optimization: The timing of this compound administration relative to radiation is critical for achieving maximal radiosensitization. Based on published studies, pre-treatment for 2-4 hours before radiation typically yields optimal effects [4] [5]. However, empirical determination of optimal scheduling for specific model systems is recommended.

Combination Therapy Considerations: this compound has demonstrated efficacy in combination with various DNA-damaging agents beyond radiation, including topoisomerase I inhibitors (e.g., camptothecin, irinotecan) and nucleoside analogs (e.g., gemcitabine) [5] [1] [6]. When designing combination regimens, consider potential overlapping toxicities and schedule agents to maximize synergistic interactions while minimizing normal tissue damage.

Biomarker Development: Incorporate relevant biomarkers to monitor this compound target engagement and biological activity. Key pharmacodynamic markers include phospho-CHK1 (Ser296) for CHK1 inhibition, phospho-histone H3 (Ser10) for mitotic entry, and γ-H2AX for DNA damage persistence [4] [6]. These biomarkers facilitate dose optimization and provide mechanistic insights in both preclinical and clinical settings.

G Start Experimental Design Step1 Cell Line Selection (p53 status determination) Start->Step1 Step2 This compound Treatment (100-600 nM, 2-4 hr pre-IR) Step1->Step2 Step3 Irradiation (0-8 Gy) Step2->Step3 Step4 Post-treatment Incubation (24 hr drug exposure) Step3->Step4 Step5 Assessment Endpoints Step4->Step5 Mechanism Mechanistic Studies Step5->Mechanism Survival Clonogenic Survival Step5->Survival CellCycle Cell Cycle Analysis Step5->CellCycle DNADamage DNA Damage Foci (γ-H2AX) Step5->DNADamage Apoptosis Apoptosis/Mitotic Catastrophe Step5->Apoptosis

Figure 2: Experimental Workflow for this compound Radiosensitization Studies - This flowchart outlines key steps in designing and executing this compound radiosensitization experiments, from initial setup to final assessment.

Conclusion and Future Perspectives

This compound represents a promising targeted radiosensitizer that exploits specific vulnerabilities in the DNA damage response network of cancer cells. Through potent inhibition of CHK1, this compound effectively abrogates critical cell cycle checkpoints, disrupts DNA repair processes, and ultimately enhances the cytotoxicity of ionizing radiation across various cancer models. The differential response observed in p53-deficient cells suggests a potential therapeutic window that could be exploited for selective tumor targeting, particularly in malignancies with high prevalence of p53 mutations.

Future research directions should focus on refining combination strategies that maximize therapeutic efficacy while minimizing normal tissue toxicity. The integration of this compound with novel DNA-damaging agents, immunotherapy approaches, and other targeted therapies represents a promising avenue for investigation. Additionally, development of predictive biomarkers beyond p53 status will be crucial for identifying patient populations most likely to benefit from CHK1 inhibitor-based radiosensitization strategies. As our understanding of DNA damage response networks continues to evolve, so too will opportunities to optimize the use of this compound and similar agents in clinical radiotherapy practice.

References

CHIR-124 Plasmodium falciparum study

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 Antimalarial Activity Data

The table below summarizes the key quantitative findings on the activity of this compound against P. falciparum:

Activity Parameter Details
Primary Activity Multistage activity against Plasmodium falciparum [1]
Proposed Mechanism Dual inhibition of PfArk1 kinase and hemozoin formation [1]
Asexual Blood Stage Active against both drug-sensitive and drug-resistant strains [1]
Liver Stage Moderate activity [1]
Gametocyte Stage Moderate activity [1]
Resistance Generation Reduced propensity in in vitro attempts [1]

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay (Asexual Blood Stages)

This protocol assesses the effect of this compound on the proliferation of P. falciparum in red blood cells.

  • Principle: The assay measures the concentration-dependent inhibition of parasite growth in culture after exposure to the compound.
  • Procedure:
    • Cell Culture: Maintain asynchronous cultures of P. falciparum (including drug-sensitive and drug-resistant strains) in human red blood cells using standard culture conditions and complete medium [1].
    • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium, ensuring the final DMSO concentration is non-toxic to parasites (e.g., ≤0.1%) [1].
    • Inoculation and Incubation: Incubate synchronous parasite cultures (at a specific parasitemia, e.g., 1%) with the compound dilutions in a multi-well plate. Include controls (untreated parasites and a reference drug like dihydroartemisinin).
    • Post-incubation Analysis:
      • Microscopy: Prepare blood smears from each well after 48-72 hours, stain with Giemsa, and examine under a microscope to determine parasitemia [1].
      • Alternative Methods: Use more high-throughput methods like the hypoxanthine incorporation assay or SYBR Green I fluorescence-based method to quantify parasite growth.
    • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: β-Hematin (Hemozoin) Formation Inhibition Assay

This protocol evaluates the ability of this compound to inhibit the formation of synthetic hemozoin in vitro.

  • Principle: The assay quantifies the inhibition of β-hematin formation, a synthetic analog of hemozoin, in a cell-free system.
  • Procedure:
    • Reaction Setup: In a microcentrifuge tube, mix hemin chloride (substrate) with an acetate buffer (to create acidic conditions mimicking the parasite's food vacuole) [1].
    • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., chloroquine) and a negative control (vehicle only).
    • Incubation: Incubate the reaction mixture at a elevated temperature (e.g., 37-60°C) for a set period (e.g., 18-24 hours) to allow β-hematin formation.
    • Detection and Quantification:
      • After incubation, add a pyridine developer solution to dissolve any unconverted hemin. The formed β-hematin is insoluble.
      • Centrifuge the mixture to pellet the β-hematin.
      • Dissolve the pellet in a basic solution (e.g., NaOH) and measure the absorbance spectrophotometrically.
    • Data Analysis: Calculate the percentage of β-hematin formation inhibition for each concentration of this compound relative to the negative control and determine the IC₅₀ value.

Mechanism of Action and Experimental Workflow

This compound exhibits a dual mechanism of action against P. falciparum, which is visualized in the following diagram and supported by specific experimental evidence.

CHIR This compound PfArk1 Inhibition of PfArk1 Kinase CHIR->PfArk1 Competitive Binding & Conditional Knockdown Validation Heme Inhibition of Hemozoin Formation CHIR->Heme Dose-Dependent Free Heme Increase & β-Hematin Assay Stage Multistage Activity PfArk1->Stage Heme->Stage Asexual Asexual Blood Stage Stage->Asexual Liver Liver Stage Stage->Liver Gameto Gametocyte Stage Stage->Gameto Resistance Reduced Resistance Propensity Stage->Resistance

Diagram 1: The dual mechanism of action of this compound and its biological consequences. The dual targeting is proposed to underlie the reduced risk of resistance generation [1].

The following diagram outlines a key experimental workflow used to characterize the compound's activity.

Start In Vitro Screening A Asexual Blood Stage Assay Start->A B Liver & Gametocyte Stage Assay Start->B C Target Deconvolution A->C B->C D Biochemical Validation C->D E Resistance Propensity Assessment C->E D->E

Diagram 2: A simplified workflow for profiling this compound's antimalarial activity. The process begins with phenotypic screening across parasite life stages, followed by investigations into the molecular target and resistance potential [1].

Application Notes for Researchers

  • Polypharmacology Strategy: this compound serves as a proof-of-concept for designing multi-target antimalarials. This approach could be a viable strategy to delay the emergence of drug resistance [1].
  • Chemical Repurposing: The study highlights the feasibility of repurposing and optimizing human kinase inhibitors as starting points for antimalarial drug discovery, leveraging their developed pharmacophores [1].
  • Experimental Considerations:
    • The conditional knockdown of PfArk1 provided genetic validation that this kinase is implicated in the parasiticidal activity of this compound [1].
    • The observation of a dose-dependent increase in free heme, correlating with growth inhibition, is key evidence supporting the secondary hemozoin-inhibition mechanism [1].
    • The failure to generate high-level resistance *in vitro* after several attempts strongly supports the reduced resistance risk conferred by the dual mechanism [1].

References

Application Note: Targeting ecDNA-Positive Cancers via CHK1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Document ID: AN-ecDNA-001 Audience: Researchers, Scientists, and Drug Development Professionals Date Compiled: November 2025 Topic: Exploiting Transcription-Replication Conflict as a Therapeutic Vulnerability in ecDNA-Positive Cancers.

Introduction

Extrachromosomal DNA (ecDNA) is a major driver of oncogene amplification, tumor heterogeneity, and therapy resistance in many human cancers, and is associated with poor patient survival [1] [2] [3]. A seminal 2024 study by Chang et al. revealed that the open chromatin of ecDNA leads to pervasive transcription, which in turn causes excessive transcription-replication conflicts (TRC) and replication stress (RS) [1] [2]. This intrinsic vulnerability represents a new therapeutic paradigm. This application note details the rationale, key supporting data, and experimental methodologies for targeting ecDNA-positive cancers through the inhibition of the checkpoint kinase 1 (CHK1).

Scientific Rationale and Key Findings

The foundational concept is that ecDNA molecules exhibit rampant transcription across both coding and non-coding regions. This creates persistent single-stranded DNA (ssDNA) and frequent collisions between the transcription and replication machineries, leading to replication stress [1]. Key evidence includes:

  • Elevated Replication Stress Markers: ecDNA in tumor cells shows significantly higher levels of phosphorylated RPA2 (pRPA2-S33), a marker of RS, and activation of the S-phase checkpoint kinase CHK1 compared to chromosomal loci [1].
  • Slowed Replication Fork Progression: Direct measurement shows that nucleotide incorporation and replication fork progression are markedly slower on ecDNA [1].
  • Synthetic Lethality: Genetic or pharmacological inhibition of CHK1 in this context leads to catastrophic DNA damage and preferential cell death in ecDNA-positive tumor cells, while sparing those without ecDNA [1] [2]. This provides a strong therapeutic window.

Quantitative Data Summary

The following tables summarize critical quantitative findings from the recent literature and the profile of the lead clinical candidate.

Table 1: Key Experimental Findings Supporting ecDNA Targeting via CHK1 Inhibition

Experimental Finding Measurement / Result Experimental System Significance
Transcription & ssDNA 4-fold increase in nascent RNA; 1.4-fold increase in ssDNA on ecDNA [1] COLO320DM (ecDNA+) vs. COLO320HSR (ecDNA-) cells Demonstrates permissive chromatin and pervasive transcription on ecDNA.
Replication Fork Speed Significantly slower replication fork progression on ecDNA [1] DNA-fiber assay with DNA FISH Direct evidence of elevated transcription-replication conflicts.
Replication Stress In Vivo Higher RS gene expression signature in ecDNA+ tumors [1] TCGA patient data analysis Confirms RS is a common feature of ecDNA+ human cancers.
Tumor Regression BBI-2779 prevented ecDNA-mediated resistance and caused sustained tumor regression in mice [1] Gastric cancer xenograft (FGFR2 on ecDNA) Validates efficacy and potential to overcome acquired resistance.

Table 2: Profile of Clinical-Stage CHK1 Inhibitor for ecDNA Targeting

Parameter CHIR-124 (Historical Context) BBI-2779 (Current Candidate)
Reported Potency (IC₅₀) 0.3 nM (for Chk1 kinase in vitro) [4] Highly selective and potent [1]
Key Combination Topoisomerase I poisons (e.g., SN-38/irinotecan) [4] Pan-FGFR inhibitors (e.g., infigratinib); potential for monotherapy [1]
Primary Mechanism Abrogation of S and G₂/M checkpoints, potentiation of apoptosis [4] Preferential killing of ecDNA+ tumor cells by exacerbating inherent RS [1]
In Vivo Efficacy Potentiated growth inhibition by irinotecan in breast cancer xenograft [4] Suppressed tumor growth and prevented acquired resistance in gastric cancer model [1]
Drug Properties N/A Highly selective, potent, and bioavailable oral inhibitor [1]
Role in ecDNA Context Not specifically tested for ecDNA targeting Explicitly developed and validated for targeting ecDNA-positive cancers [1] [2]

Experimental Protocols

Below are detailed methodologies for key experiments used to validate this approach.

Protocol 1: Assessing Replication Stress on ecDNA via Immunofluorescence (IF) and DNA FISH

This protocol is used to visually confirm the colocalization of replication stress markers with ecDNA hubs [1].

  • Cell Culture and EdU Labeling: Culture ecDNA-positive (e.g., GBM39ec) and isogenic control (e.g., GBM39HSR) cells. Pulse-label cells with EdU to identify actively replicating cells.
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
  • DNA FISH: Perform DNA Fluorescence In Situ Hybridization using labeled probes targeting the amplified oncogene on ecDNA (e.g., EGFR).
  • Immunofluorescence: Block cells and incubate with primary antibodies against pRPA2-S33 (Replication Stress) and CHK1 (S-phase checkpoint). Subsequently, incubate with fluorescently-labeled secondary antibodies.
  • Image Acquisition and Analysis: Acquire high-resolution confocal images. Quantify the intensity of pRPA2-S33 and CHK1 signals that colocalize with the ecDNA FISH signal, particularly in EdU-positive cells.

Protocol 2: In Vivo Efficacy Testing of CHK1 Inhibitors in an ecDNA+ Xenograft Model

This protocol outlines the assessment of a CHK1 inhibitor's ability to induce tumor regression and prevent resistance [1].

  • Model Generation: Implant immunocompromised mice with patient-derived xenograft (PDX) cells or cancer cell lines harboring a known oncogene (e.g., FGFR2) amplified on ecDNA.
  • Dosing Regimen:
    • Control Group: Vehicle control.
    • Targeted Therapy Group: A targeted agent (e.g., the pan-FGFR inhibitor infigratinib).
    • CHK1 Inhibitor Group: The oral CHK1 inhibitor BBI-2779.
    • Combination Group: BBI-2779 + infigratinib.
  • Tumor Monitoring: Measure tumor volume twice weekly to track growth and regression.
  • Endpoint Analysis: At the end of the study, analyze tumors for:
    • Apoptosis: TUNEL assay.
    • ecDNA Status: DNA FISH or scEC&T-seq [5] to confirm the loss or reduction of ecDNA-driven heterogeneity.
    • Biomarker Analysis: Immunohistochemistry for cleaved caspase-3 and pRPA2-S33.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the core mechanistic pathway and a key experimental workflow.

ecDNA_CHK1_Pathway Mechanism of ecDNA Targeting by CHK1i ecDNA ecDNA RampantTranscription Rampant Transcription ecDNA->RampantTranscription TRC_SSDNA Transcription-Replication Conflict & ssDNA RampantTranscription->TRC_SSDNA ReplicationStress Replication Stress TRC_SSDNA->ReplicationStress pRPA2 pRPA2-S33 Binding ReplicationStress->pRPA2 CHK1_Activation CHK1 Activation (S-phase checkpoint) pRPA2->CHK1_Activation CHK1_Inhibition CHK1 Inhibitor (e.g., BBI-2779) CHK1_Activation->CHK1_Inhibition CellDeath Preferential ecDNA+ Cell Death CHK1_Inhibition->CellDeath

ecDNA_Workflow Workflow for ecDNA Replication Stress Assay Start Culture ecDNA+ and Isogenic Control Cells EdULabel Pulse with EdU Start->EdULabel FixPerm Fix and Permeabilize Cells EdULabel->FixPerm FISH DNA FISH for Oncogene Amplification FixPerm->FISH IF Immunofluorescence: Anti-pRPA2 & Anti-CHK1 FISH->IF Image Confocal Imaging IF->Image Analyze Quantify Colocalization (FISH + pRPA2 in EdU+ cells) Image->Analyze

Conclusion and Future Directions

The strategy of enhancing transcription-replication conflict through CHK1 inhibition represents a pioneering "synthetic lethality" approach for selectively targeting ecDNA-positive cancers [1] [2]. The development of BBI-2779 as a clinical candidate underscores the translational potential of this mechanism.

Future work should focus on:

  • Validating robust biomarkers for identifying ecDNA-positive tumors in the clinic.
  • Exploring combination therapies with other agents that exacerbate replication stress.
  • Further elucidating the molecular details of ecDNA biology to uncover new therapeutic vulnerabilities.

References

CHIR-124 in DNA Damage Response Research: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIR-124 and its Role in DNA Damage Response

Checkpoint kinase 1 (Chk1) is a core component of the DNA damage response (DDR) network, a complex signaling system that maintains genomic integrity through cell cycle checkpoints, DNA repair, and apoptosis [1]. The DDR is activated by various endogenous and environmental stresses, and in cancer treatment, it represents a key mechanism that can limit the efficacy of chemotherapy and radiation [1]. This compound is a quinolone-based small molecule that acts as a highly potent and selective ATP-competitive inhibitor of Chk1 [2] [3]. It is structurally distinct from other known Chk1 inhibitors and has been extensively used in preclinical studies to probe Chk1 function and to develop combination therapies with DNA-damaging agents [2].

Mechanism of Action

Core Signaling Pathway and Target of this compound

This compound exerts its effects by specifically inhibiting the Chk1 kinase, a central distal transducer in the DDR cascade. The diagram below illustrates the core DNA damage response pathway and the point of this compound inhibition.

G DNA_Damage DNA Damage (Replication Stress, DSBs) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1_Activation Chk1 Phosphorylation (Ser317/Ser345) ATR_ATM->Chk1_Activation Chk1_Active Active Chk1 Chk1_Activation->Chk1_Active Cdc25_Degradation Cdc25A/C Degradation & Sequestration Chk1_Active->Cdc25_Degradation CHIR124 This compound Inhibition CHIR124->Chk1_Active Blocks Activity CDK_Inhibition Cdk1/Cdk2 Inhibition (Tyr15/Thr14 Phosphorylation) Cdc25_Degradation->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M Checkpoints) CDK_Inhibition->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Diagram 1. The DNA Damage Response Pathway and this compound Inhibition. This compound directly inhibits active Chk1, preventing it from triggering the downstream signaling that leads to cell cycle arrest. This abrogation forces damaged cells to bypass checkpoints, leading to mitotic catastrophe and apoptosis. DSBs: Double-Strand Breaks. Based on [1] [2].

Key Mechanistic Insights
  • Selective Kinase Inhibition: this compound inhibits Chk1 with a half-maximal inhibitory concentration (IC50) of 0.3 nM. It exhibits remarkable selectivity, being 500- to 5,000-fold less active against other cell cycle kinases like Cdk2/cyclin A and Cdc2/cyclin B, though it also potently targets PDGFR and FLT3 (IC50 of 6.6 nM and 5.8 nM, respectively) [3].
  • Checkpoint Abrogation: By inhibiting Chk1, this compound prevents the phosphorylation-mediated degradation and sequestration of Cdc25 phosphatases. This restores the activity of Cdks, allowing cell cycle progression despite the presence of DNA damage. This compound has been shown to abrogate both the S and G2/M phase checkpoints induced by topoisomerase I poisons like SN-38 (the active metabolite of irinotecan) [2].
  • p53-Dependent Effect: The cytotoxic potentiation by this compound is enhanced in p53-deficient or mutant backgrounds. Since the p53 pathway is often responsible for initiating G1 arrest and apoptosis in response to DNA damage, cancer cells lacking functional p53 are heavily reliant on the S and G2/M checkpoints controlled by Chk1. Inhibiting Chk1 in these cells leaves them with no functional checkpoint, leading to mitotic catastrophe and cell death [2].

Applications in Cancer Therapy Research

Combination with DNA-Damaging Agents

The primary application of this compound in research is to potentiate the cytotoxicity of genotoxic cancer therapies. The table below summarizes key findings from preclinical studies.

Table 1. This compound in Combination with DNA-Damaging Agents: Preclinical Evidence

Combination Agent Cancer Model Key Findings Proposed Mechanism

| Topoisomerase I Poisons (e.g., SN-38, Irinotecan) | MDA-MB-435 breast cancer cells, HCT116 colorectal cancer cells, orthotopic breast cancer xenografts [2] | Synergistic growth inhibition; abrogation of SN-38-induced S and G2/M arrest; increased apoptosis; potentiated tumor growth inhibition in vivo. | Restoration of Cdc25A protein levels; abrogation of Chk1-mediated checkpoint signaling. | | Various Genotoxic Agents | Cisplatin-resistant A2780-cis ovarian cancer cells [4] | Identified as a potent single agent (IC50 = 105 nM) against resistant cells; part of a class of kinase inhibitors active against resistant disease. | Overcoming checkpoint-mediated drug resistance. | | Irinotecan (CPT-11) | Human breast carcinoma xenograft model [2] [3] | this compound (10-20 mg/kg, p.o.) potentiated tumor growth inhibition; increased apoptosis; reversed suppression of phospho-H3 staining. | In vivo abrogation of the G2-M checkpoint. |

Targeting ecDNA-Positive Cancers

A recent groundbreaking application involves targeting cancers with extrachromosomal DNA (ecDNA), which are associated with aggressive tumor growth and therapy resistance. ecDNAs exhibit rampant transcription, leading to high replication stress (RS) and activation of the S-phase checkpoint kinase CHK1 [5]. Genetic or pharmacological inhibition of CHK1, using inhibitors like BBI-2779 (an advanced oral CHK1 inhibitor), causes extensive and preferential tumor cell death in ecDNA-containing tumors across various cancer types. This represents a synthetic lethality approach, exploiting the inherent RS vulnerability of ecDNA [5]. While this specific study used a next-generation CHK1 inhibitor, it validates the broader strategy of which this compound is a pioneering tool.

Experimental Protocols

In Vitro Protocol: Checkpoint Abrogation and Synergy Assay

This protocol is adapted from methods used to evaluate this compound in combination with topoisomerase I inhibitors [2].

Objective: To assess the ability of this compound to abrogate DNA damage-induced cell cycle arrest and synergize with SN-38.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-435, HCT116, preferably with mutant p53).
  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C [3].
  • SN-38 (active metabolite of irinotecan): Prepare a suitable stock solution.
  • Cell culture reagents and equipment.
  • Flow cytometer with propidium iodide staining capability for cell cycle analysis.
  • Reagents for apoptosis detection (e.g., Annexin V staining).

Procedure:

  • Seed cells in appropriate culture plates and allow to adhere overnight.
  • Treat cells with desired combinations:
    • Vehicle control (DMSO)
    • This compound alone (e.g., 100-200 nM)
    • SN-38 alone (e.g., 10-20 nM)
    • This compound and SN-38 in combination
  • Incubate for 16-24 hours.
  • Harvest cells and process for:
    • Cell Cycle Analysis: Fix and stain cells with propidium iodide. Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. Successful checkpoint abrogation by this compound will be indicated by a decrease in the SN-38-induced S or G2/M phase arrest.
    • Apoptosis Assay: Stain cells with Annexin V and propidium iodide to quantify early and late apoptotic populations. Expect a significant increase in apoptosis in the combination group compared to single agents.
  • Data Analysis: Use software like FlowJo for cell cycle analysis. For synergy assessment, analyze growth inhibition data using isobologram or response surface analysis methods [2].
In Vivo Protocol: Combination Therapy in Xenograft Models

This protocol outlines the use of this compound to potentiate irinotecan in a mouse xenograft model [2] [3].

Objective: To evaluate the in vivo efficacy of this compound in combination with irinotecan.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).
  • Cancer cells for xenograft establishment (e.g., breast carcinoma cells).
  • This compound: For oral administration, prepare a formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [3].
  • Irinotecan (CPT-11): Prepare according to manufacturer's instructions.
  • Calipers for tumor measurement.

Procedure:

  • Establish xenografts by injecting cancer cells subcutaneously into the flanks of mice.
  • Randomize mice into treatment groups when tumors reach a predefined volume (e.g., 100-150 mm³). Groups should include:
    • Vehicle control
    • This compound alone (e.g., 10-20 mg/kg, orally)
    • Irinotecan alone (e.g., 20-40 mg/kg, intraperitoneally)
    • This compound + Irinotecan combination
  • Administer treatments according to a set schedule (e.g., this compound daily for 5 days, Irinotecan once or twice weekly, for 2-3 cycles).
  • Monitor:
    • Tumor volume: Measure twice weekly with calipers. Calculate volume using the formula: (length × width²) / 2.
    • Body weight: Weigh mice regularly to monitor for toxicity.
  • Endpoint Analysis: At the end of the study, harvest tumors for:
    • Immunohistochemistry (IHC): Stain for cleaved caspase-3 to confirm apoptosis and for phospho-Histone H3 (Ser10) to assess mitotic index and G2/M checkpoint abrogation.
    • Western Blotting: Analyze tumor lysates for markers of Chk1 pathway inhibition (e.g., stabilization of Cdc25A).

Quantitative Profiling Data

The selectivity profile of this compound is crucial for interpreting experimental results. The table below lists its published IC50 values against a panel of kinases.

Table 2. This compound Selectivity Profile (Kinase Inhibition Data)

Target Kinase IC50 (nM, unless noted) Notes
Chk1 0.3 Primary target; highly potent inhibition [3].
FLT3 5.8 Potent off-target activity [3].
PDGFR 6.6 Potent off-target activity [3].
Chk2 697.4 ~2,300-fold selective for Chk1 over Chk2 [3].
VEGFR2 (FLK1) 577.9 Moderate inhibition [3].
Cdk2/cyclin A 191.1 Moderate inhibition [3].
Cdc2/cyclin B 505.7 Weak inhibition [3].
Cdk4/cyclin D 2,050 (2.05 μM) Very weak inhibition [3].

Troubleshooting and Best Practices

  • Solubility and Storage: this compound has a molecular weight of 419.91 g/mol and is soluble in DMSO (≥7.14 mg/mL). Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. For in vivo studies, use the recommended formulation to ensure solubility and bioavailability [3].
  • Control Experiments: Always include a vehicle control (DMSO) at the same concentration used in treatment groups. For combination studies, include single-agent controls to enable proper synergy analysis.
  • Context Dependence: The efficacy of this compound is highly dependent on the genetic background of the cells. Its effects are most pronounced in cells treated with DNA-damaging agents and in cells with compromised p53 function. Prior characterization of the p53 status of your model system is recommended [2].

Conclusion

This compound remains a critical pharmacological tool for dissecting Chk1 function in the DNA damage response. Its well-characterized potency and selectivity profile make it ideal for research aimed at overcoming therapy resistance by abrogating cell cycle checkpoints. The emerging understanding of replication stress in specific contexts, such as ecDNA-positive cancers, continues to validate Chk1 inhibition as a promising therapeutic strategy, with this compound serving as a foundational compound in this field.

References

CHIR-124 Application Notes: A Research Tool for Targeting Replication Stress

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIR-124

This compound is a novel, potent, and selective quinolone-based small molecule inhibitor of the checkpoint kinase 1 (Chk1) [1] [2]. It is structurally unrelated to other known Chk1 inhibitors and demonstrates remarkable potency with an in vitro IC₅₀ of 0.3 nM against Chk1 [1] [2]. It exhibits high selectivity, showing 500 to 5,000 times less activity against other kinases like CDK2/4 and Cdc2, and is 2,000 times more selective for Chk1 over Chk2 [2]. Its primary researched application is to potentiate the cytotoxicity of topoisomerase I (Topo I) poisons, such as camptothecin (CPT) and its derivatives, making it a valuable tool for studying DNA damage response and replication stress in cancer research, particularly in models with p53 mutations [1] [2].

Mechanism of Action in Replication Stress

Replication stress occurs when DNA replication forks stall due to DNA lesions or other obstacles. The intra-S-phase checkpoint, orchestrated by ATR and Chk1, is a critical cellular response that stabilizes stalled forks and inhibits further initiation of replication origins to prevent catastrophic DNA damage [3] [4].

  • Topoisomerase I Poison-Induced Stress: Topoisomerase I poisons like camptothecin trap Topo I cleavage complexes (Top1cc) on the DNA. When a replication fork collides with a trapped Top1cc, it causes a "replication runoff," resulting in a DNA double-strand break (DSB) [3]. These DSBs are potent inducers of the replication checkpoint.
  • Chk1's Dual Role: The Chk1 kinase is activated in response to this damage and exerts control over DNA replication by inhibiting both the initiation of new replication origins and the elongation of existing DNA forks. This active inhibition provides time for DNA repair and prevents further damage from occurring [3].
  • This compound-Mediated Checkpoint Abrogation: this compound inhibits Chk1, thereby abrogating this protective intra-S-phase checkpoint [3] [1]. Treatment with this compound restores DNA synthesis initiation and fork elongation even in the presence of ongoing DNA damage (e.g., from camptothecin). This forces cells to replicate damaged DNA, leading to the accumulation of lethal DNA lesions and potentiated apoptosis [3]. The abrogation of the checkpoint and induction of apoptosis are enhanced by the loss of functional p53 [1].

The following diagram illustrates this signaling pathway and the point of inhibition by this compound.

cluster_normal Topoisomerase I Poison-Induced Replication Stress Top1cc Topoisomerase I Cleavage Complex (Top1cc) ForkCollision Replication Fork Collision Top1cc->ForkCollision DSB DNA Double-Strand Break (DSB) ForkCollision->DSB ATR_Act ATR Activation DSB->ATR_Act Chk1_Act Chk1 Activation (Phosphorylation) ATR_Act->Chk1_Act Checkpoint Intra-S-Phase Checkpoint (Inhibits Replication Initiation & Elongation) Chk1_Act->Checkpoint Apoptosis Potentiated Apoptosis Checkpoint->Apoptosis Abrogated CHIR124 This compound (Chk1 Inhibitor) CHIR124->Chk1_Act Inhibits

Key Experimental Findings and Quantitative Data

The biological effects of this compound have been characterized in both cellular and animal models. The table below summarizes key quantitative findings.

Table 1: Key Biological and Biochemical Data for this compound

Model System Finding / Assay Result / Value Context / Combination
Biochemical Assay Chk1 Inhibition (IC₅₀) 0.3 nM Cell-free system [2]
Biochemical Assay Chk2 Inhibition (IC₅₀) 697.4 nM Demonstrates selectivity [2]
Cellular Assay Growth Inhibition Synergy Combined with camptothecin or SN-38 in p53-mutant solid tumor lines (e.g., MDA-MB-435, SW-620) [1]
Cellular Assay Checkpoint Abrogation Restored DNA synthesis & abrogated G2/M arrest Combined with SN-38 [1]
Cellular Assay Apoptosis Potentiation Enhanced apoptosis Loss of p53 enhanced this effect [1]
In Vivo (Mouse Xenograft) Tumor Growth Inhibition Potentiated effect Combined with irinotecan (5 mg/kg CPT-11 + 10-20 mg/kg this compound) [1] [2]

This compound also inhibits other kinase targets with lower potency, which may contribute to its overall cellular profile. The following table provides a selectivity profile.

Table 2: this compound Selectivity Profile Against Other Kinase Targets (Adapted from [2])

Kinase Target IC₅₀ (nM, unless noted)
PDGFR 6.6 nM
FLT3 5.8 nM
VEGFR1 (FLT1) 463.6 nM
VEGFR2 (FLK1) 577.9 nM
PKCγ 110 nM
PKA 103.1 nM
GSK3 23.3 nM
Cdk2/cyclin A 191.1 nM
Cdc2/cyclin B 505.7 nM
Cdk4/cyclin D 2.05 μM

Detailed Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound to study replication stress and checkpoint abrogation.

In Vitro Kinase Inhibition Assay [2]

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the Chk1 kinase. Procedure:

  • Recombinant Protein: Use the kinase domain of human Chk1 expressed in Sf9 insect cells.
  • Substrate: A biotinylated peptide based on the cdc25c sequence (biotin-[AHX]SGSGS*GLYRSPSMPENLNRPR[CONH2]) containing the Chk1 phosphorylation site.
  • Kinase Reaction:
    • Prepare a reaction buffer containing 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, and 0.01% BSA.
    • Add 1.35 nM Chk1 kinase, 0.5 μM peptide substrate, 1 μM unlabeled ATP, and 5 nM ³³P-γ-labeled ATP.
    • Incubate with serially diluted this compound for 1-4 hours at room temperature.
  • Detection:
    • Stop the reaction and capture the phosphorylated biotinylated peptide on streptavidin-coated microtiter plates.
    • Detect phosphorylation using a europium-labeled anti-phosphotyrosine antibody (PT66) and measure using the DELFIA Time-Resolved Fluorescence (TRF) system.
  • Data Analysis: Calculate the IC₅₀ value using non-linear regression analysis (e.g., with an XL-Fit data analysis program).
Cellular Checkpoint Abrogation and Synergy Assay [3] [2]

Purpose: To assess the ability of this compound to abrogate the S-phase checkpoint and synergize with Topo I poisons. Procedure:

  • Cell Culture: Use p53-mutant cancer cell lines (e.g., MDA-MB-435 breast cancer, HT29 or SW-620 colon carcinoma). Maintain in appropriate medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum) at 37°C and 5% CO₂.
  • Drug Treatment:
    • Plate cells in 96-well microplates during log-phase growth.
    • Treat cells with a matrix of serial dilutions of this compound and a Topo I poison (e.g., camptothecin or SN-38). Include controls for each drug alone and no-drug vehicle controls.
    • Incubate for 48 hours at 37°C. Perform all treatments in triplicate.
  • Viability Readout: Measure cell proliferation using a colorimetric MTS assay. Add MTS reagent and incubate for 3 hours before measuring absorbance at 490 nm.
  • Data Analysis:
    • Calculate the combination index (CI) using the Loewe additivity model: 1 = D_A / IC₅₀, A + D_B / IC₅₀, B, where D_A and D_B are the concentrations of each drug in the combination that produce 50% overall inhibition.
    • Plot isobolograms. CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
In Vivo Xenograft Efficacy Study [1] [2]

Purpose: To evaluate the antitumor efficacy of this compound in combination with a Topo I poison in a mouse model. Procedure:

  • Animal Model: Establish orthotopic or subcutaneous xenografts of human cancer cells (e.g., MDA-MB-435) in severe combined immunodeficient (SCID) mice.
  • Randomization: Randomize mice with established tumors into treatment groups (e.g., n=10 per group).
  • Dosing Regimen:
    • Vehicle Control: Captisol (the formulation vehicle).
    • CPT-11 (Irinotecan) alone: 5 mg/kg, administered intraperitoneally (i.p.) once daily for 5 days.
    • This compound alone: 10 mg/kg or 20 mg/kg, administered orally in captisol once daily for 6 days.
    • Combination: CPT-11 (5 mg/kg, i.p., days 1-5) + this compound (10 or 20 mg/kg, oral, days 2-7).
  • Endpoint Measurement:
    • Tumor Growth Inhibition: Monitor tumor volumes over time. Calculate the percent tumor growth inhibition as (T/C)%, where T and C are the mean tumor volumes in the treatment and control groups, respectively.
    • Biomarker Analysis: Sacrifice a subset of mice on day 4 of treatment. Analyze tumor samples for apoptosis (e.g., by TUNEL staining) and mitotic index (e.g., by immunofluorescence staining for phospho-histone H3).

The workflow for the key in vitro and in vivo experiments is summarized in the following diagram.

cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol Start Start Experiment Plate Plate p53-mutant Tumor Cells Start->Plate Implant Implant Tumor Xenografts Start->Implant Treat Treat with Drug Matrix: This compound + Topo I Poison Plate->Treat Incubate Incubate 48h Treat->Incubate MTS MTS Viability Assay Incubate->MTS Analysis1 Isobologram & Synergy Analysis MTS->Analysis1 Randomize Randomize Mice into Groups Implant->Randomize Dose Administer Treatment: CPT-11 (i.p., D1-5) + This compound (oral, D2-7) Randomize->Dose Measure Measure Tumor Growth Dose->Measure AnalyzeTumor Analyze Tumors: TUNEL & pH3 Staining Dose->AnalyzeTumor Analysis2 Calculate % TGI Measure->Analysis2 AnalyzeTumor->Analysis2

Research Applications Summary

  • Tool for DNA Damage Response (DDR) Research: this compound is a highly specific tool for dissecting the role of Chk1 in the intra-S-phase checkpoint, particularly in response to Topo I-induced damage and endogenous replication stress [3] [4].
  • Combination Therapy Studies: Its primary application is in researching strategies to sensitize cancer cells, especially those with p53 mutations, to standard chemotherapeutic agents like topoisomerase I poisons [1].
  • Studying Replication Fork Dynamics: this compound has been used with techniques like DNA fiber analysis to demonstrate that Chk1 actively inhibits both replication initiation and fork elongation [3].

References

CHIR-124 Solubility Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility data for CHIR-124, which is crucial for planning your experiments [1] [2] [3].

Solvent Solubility Notes
DMSO ~7 mg/mL (~16.7 mM) Primary solvent for stock solutions. Hygroscopic DMSO can significantly reduce solubility; use fresh, newly opened containers. [1] [3].
Water Insoluble [1] [2] Not suitable for direct dissolution.
Ethanol Insoluble [1] [2] Not suitable for direct dissolution.

Preparation & Troubleshooting Guides

Preparing Stock Solutions

For in vitro work, DMSO is the recommended solvent. Follow these steps for the best results [1] [3]:

  • Warm the tube: Briefly warm the vial containing this compound and the DMSO to 37°C.
  • Use sonication: Place the vial in an ultrasonic bath for a short period to aid dissolution.
  • Concentration: Aim for a stock concentration of 7-25 mM (approximately 3-7 mg/mL).
  • Storage: Aliquot and store stock solutions at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. Stored correctly, the stock solution is stable for at least one year at -20°C or two years at -80°C [3].
Preparing for In Vivo Administration

If your research requires administration to animal models, you can use the following formulations to create a homogeneous suspension for oral dosing [1] [3].

Protocol Solvents & Order of Addition Final Suspension

| Protocol 1 (Clear Solution) | 1. 10% DMSO 2. 40% PEG 300 3. 5% Tween 80 4. 45% Saline [3] | ≥ 0.71 mg/mL (1.69 mM) | | Protocol 2 (Clear Solution) | 1. 10% DMSO 2. 90% Corn Oil [3] | ≥ 0.71 mg/mL (1.69 mM) | | Supplier Protocol | Captisol (a specific formulation of sulfobutyl ether beta-cyclodextrin) [1] [2] | ≥ 5 mg/mL |

Key Note on Preparation: When following these protocols, you must add the solvents one by one and in the specified order. Ensure the mixture is a clear solution before adding the next solvent. Physical methods like vortexing, sonication, or a warm water bath can be used to aid dissolving [1] [3].

Frequently Asked Questions

Q1: Why won't my this compound dissolve completely in DMSO, even at the suggested concentration? This is most likely due to old or moisture-absorbing DMSO. This compound is sensitive to water content in the solvent. Always use fresh, dry, newly opened DMSO for preparing your stock solutions [1] [3].

Q2: Can I use water or ethanol to dissolve this compound? No, the technical datasheets consistently report that this compound is insoluble in both water and ethanol [1] [2]. Attempting to use these solvents will not yield a usable solution.

Q3: What is a typical working concentration for cell-based assays? Reported concentrations for in vitro cytotoxicity assays vary by cell line but generally fall in the range of nanomolar to low micromolar (e.g., 0-2350 nM). The specific effective concentration depends on your cell type and whether this compound is used alone or in combination with another agent like camptothecin [1] [2].

Q4: How is this compound used in a typical experimental workflow? this compound is often used in combination with DNA-damaging agents to study checkpoint inhibition. The diagram below outlines a common workflow from cell treatment to analysis.

G Seed Cells in\n96-well Plates Seed Cells in 96-well Plates Pre-treat with\nDNA Damage Agent\n(e.g., SN-38) Pre-treat with DNA Damage Agent (e.g., SN-38) Seed Cells in\n96-well Plates->Pre-treat with\nDNA Damage Agent\n(e.g., SN-38) Add this compound\n(0-2350 nM) Add this compound (0-2350 nM) Pre-treat with\nDNA Damage Agent\n(e.g., SN-38)->Add this compound\n(0-2350 nM) Incubate 37°C\nfor 48 hours Incubate 37°C for 48 hours Add this compound\n(0-2350 nM)->Incubate 37°C\nfor 48 hours Add MTS Reagent Add MTS Reagent Incubate 37°C\nfor 48 hours->Add MTS Reagent Incubate 3 more\nhours Incubate 3 more hours Add MTS Reagent->Incubate 3 more\nhours Measure Absorbance\nat 490 nm Measure Absorbance at 490 nm Incubate 3 more\nhours->Measure Absorbance\nat 490 nm Analyze Cell\nProliferation Analyze Cell Proliferation Measure Absorbance\nat 490 nm->Analyze Cell\nProliferation

Typical workflow for a cell proliferation/cytotoxicity assay using this compound in combination with a topoisomerase I poison [1] [2].

Q5: What is the core mechanism of action I should be aware of? this compound is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1). It abrogates DNA damage-induced cell cycle checkpoints (S and G2-M), which can potentiate apoptosis, especially in p53-mutant cancer cells. The following diagram illustrates its role in this pathway.

G DNA Damage\n(e.g., by SN-38) DNA Damage (e.g., by SN-38) ATR Activation ATR Activation DNA Damage\n(e.g., by SN-38)->ATR Activation Chk1 Activation\n(Phosphorylation) Chk1 Activation (Phosphorylation) ATR Activation->Chk1 Activation\n(Phosphorylation) cdc25A Degradation cdc25A Degradation Chk1 Activation\n(Phosphorylation)->cdc25A Degradation Cell Cycle Arrest\nat S/G2 Checkpoints Cell Cycle Arrest at S/G2 Checkpoints cdc25A Degradation->Cell Cycle Arrest\nat S/G2 Checkpoints Inhibition of Chk1 Inhibition of Chk1 cdc25A Degradation->Inhibition of Chk1 DNA Repair & Cell Survival DNA Repair & Cell Survival Cell Cycle Arrest\nat S/G2 Checkpoints->DNA Repair & Cell Survival This compound This compound This compound->Chk1 Activation\n(Phosphorylation) Inhibits Restored cdc25A Levels Restored cdc25A Levels Inhibition of Chk1->Restored cdc25A Levels Premature Mitotic Entry Premature Mitotic Entry Restored cdc25A Levels->Premature Mitotic Entry Apoptosis Apoptosis Premature Mitotic Entry->Apoptosis

Simplified mechanism of this compound. By inhibiting Chk1, it prevents the degradation of cdc25A, forcing damaged cells into mitosis and leading to apoptotic cell death [1] [4].

References

Chemical Properties & Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and storage information for CHIR-124, primarily sourced from a chemical supplier's documentation [1].

Property Specification
CAS Number 405168-58-3 [1]
Molecular Formula C₂₃H₂₂ClN₅O [1]
Molecular Weight 419.91 g/mol [1]
Physical Form Solid, light yellow to brown [1]
Recommended Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (2 years) or -20°C (1 year) [1].
Solubility (DMSO) 7.14 mg/mL (17.00 mM). Solution ready for reconstitution also available [1].
Handling Note Hygroscopic DMSO can impact solubility; use newly opened containers [1].

Frequently Asked Questions

Here are answers to some specific questions researchers might have.

Q1: What is the biological target and primary use of this compound? this compound is a potent and selective small-molecule inhibitor used in basic research to study cellular signaling pathways. Its primary target is Checkpoint kinase 1 (Chk1), which it inhibits with a very low IC50 of 0.3 nM [1]. It is also known to inhibit other kinases like PDGFR and FLT3, though less potently [1]. Researchers use it to abrogate the S and G2-M phase cell cycle checkpoints, particularly in studies involving DNA damage [1].

Q2: Are there any recent experimental protocols using this compound? Yes, a recent 2024 study provides a clear example of its application [2].

  • Objective: To demonstrate that inhibition of Chk1 in mitosis leads to increased inhibitory phosphorylation of CDK1.
  • Cell Line: Various human cancer cell lines (e.g., U2OS, RPE-1, A549).
  • Treatment Protocol: Cells were synchronized in mitosis (e.g., using nocodazole) and then treated acutely with this compound. The study used a 1 μM concentration of this compound for 20 minutes to observe rapid effects on phosphorylation status [2].
  • Key Readouts: Western blot analysis to detect levels of p-CDK1 (Y15) and p-CDK1 (T14), which were found to increase significantly upon Chk1 inhibition [2].

Q3: What is the recommended procedure for preparing stock solutions? The supplier provides specific protocols for preparing stock solutions in DMSO [1].

  • A typical 10 mM stock solution can be prepared by dissolving 4.2 mg of this compound solid in 1 mL of DMSO.
  • For in vivo studies, a common protocol is to first create a DMSO stock solution, then mix it with a carrier. One example is:
    • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Add 100 μL of DMSO stock solution (e.g., 7.1 mg/mL) to 400 μL PEG300 and mix.
    • Add 50 μL Tween-80 and mix.
    • Add 450 μL of Saline (0.9% sodium chloride) to adjust to the final volume [1].
  • It is critical to aliquot and store stock solutions as recommended to prevent inactivation from repeated freeze-thaw cycles [1].

This compound in the DNA Damage and Mitosis Pathway

The following diagram illustrates the key mechanistic role of Chk1, and by extension this compound, in both the DNA damage response and during mitosis, as revealed by recent research [2].

chir124_pathway Interphase Interphase Phase DNA_Damage_Replication_Stress DNA Damage/Replication Stress Mitosis Mitosis Phase Mitotic_Entry Mitotic Entry ATR_Activation ATR Activation DNA_Damage_Replication_Stress->ATR_Activation Chk1_Activation Chk1 Activation (Phosphorylation) ATR_Activation->Chk1_Activation CDK1_Inhibition Inhibition of CDK1 (G2/M Cell Cycle Arrest) Chk1_Activation->CDK1_Inhibition DNA_Repair DNA Repair CDK1_Inhibition->DNA_Repair Constitutive_ATR_Chk1 Constitutive ATR/Chk1 Activity Mitotic_Entry->Constitutive_ATR_Chk1 PKMYT1_Inhibition Inhibition of PKMYT1 (Myt1) Constitutive_ATR_Chk1->PKMYT1_Inhibition Sustained_CDK1_Activity Sustained CDK1 Activity PKMYT1_Inhibition->Sustained_CDK1_Activity Faithful_Segregation Faithful Chromosome Segregation Sustained_CDK1_Activity->Faithful_Segregation CHIR124 This compound Inhibitor CHIR124->Chk1_Activation Inhibits in Interphase CHIR124->Constitutive_ATR_Chk1 Inhibits in Mitosis

This diagram highlights a key finding: while this compound is known to abrogate the DNA damage checkpoint in interphase, recent studies show that inhibiting Chk1 with this compound during mitosis has a different consequence. It disrupts the pathway that sustains CDK1 activity, leading to defects in chromosome segregation [2].

Troubleshooting Guide

  • Unexpected Precipitate in Solution: Ensure DMSO is fresh and anhydrous, as it is hygroscopic. Gently warm the solution and use a sonicator if necessary [1].
  • Loss of Biological Activity: Adhere strictly to storage conditions. Avoid repeated freeze-thaw cycles of stock solutions by creating small, single-use aliquots [1].
  • Interpreting Experimental Results: Be aware that this compound's effect is highly dependent on the cell cycle stage. The increase in p-CDK1 Y15 is a hallmark of its effect in mitosis [2].

References

CHIR-124 Stock Solution & In Vitro Reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for preparing a standard CHIR-124 stock solution.

Parameter Specification
Recommended Stock Concentration 7.14 mg/mL (17.00 mM) in DMSO [1] [2]
Solubility in DMSO ≥ 7.14 mg/mL (17.00 mM) [1] [2]
Molecular Weight 419.91 g/mol [1] [2] [3]
CAS Number 405168-58-3 [1] [3]

Protocol: Preparing 1 mL of 10 mM Stock Solution

  • Calculate the mass needed: To prepare 1 mL of a 10 mM solution, you will need ( 10 \times 10^{-3} ) mol/L × 0.001 L × 419.91 g/mol = 0.004199 g or approximately 4.2 mg of this compound.
  • Weigh out 4.2 mg of this compound solid.
  • Transfer the compound to a 1 mL volumetric vial.
  • Add anhydrous DMSO to bring the total volume to 1 mL. Mix thoroughly until the solid is completely dissolved.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C for 1 year or -80°C for 2 years [1].

Protocol: Preparing Cell Culture Working Solutions The stock solution must be diluted into the cell culture medium. The final DMSO concentration should typically be kept below 0.3% to minimize cytotoxicity.

  • Example 1: To achieve a final working concentration of 1 µM this compound in 1 mL of medium, add ( \frac{1 \mu M}{10,000 \mu M} \times 1000 \mu L = 0.1 \mu L ) of the 10 mM stock solution.
  • Example 2: For a final working concentration of 100 nM, add ( \frac{100 nM}{10,000,000 nM} \times 1000 \mu L = 0.01 \mu L ) of stock. It is highly recommended to prepare an intermediate dilution to ensure accuracy when pipetting such small volumes.

The diagram below illustrates the workflow for preparing and using this compound solutions.

chir124_workflow Start Weigh this compound powder A Reconstitute in DMSO (10 mM Stock Solution) Start->A B Aliquot and Store (-20°C or -80°C) A->B C Thaw Aliquot as Needed B->C D Dilute in Cell Culture Medium (Ensure [DMSO] < 0.3%) C->D End Apply to Cells (Final Working Concentration) D->End

Key Experimental Considerations for this compound

  • DMSO Quality: Use a fresh, high-quality, anhydrous DMSO bottle. DMSO is hygroscopic and absorbs water from the atmosphere, which can affect the solubility and stability of your stock solution over time [1].
  • Solubility in Other Solvents: this compound is reported to be insoluble in water and ethanol [2]. DMSO is the recommended solvent for creating concentrated stock solutions.

Troubleshooting Guide

Issue Potential Cause Solution
Precipitation in stock solution Temperature shock during thawing; water contamination Thaw frozen aliquots slowly at room temperature. Ensure the vial is sealed tightly and use anhydrous DMSO.
Precipitation in working solution Rapid addition to aqueous buffer Pre-warm/cool the culture medium. Add the DMSO stock slowly while vortexing or pipetting to mix thoroughly.
Loss of biological activity Repeated freeze-thaw cycles; improper storage Store single-use aliquots at recommended temperatures. Avoid more than 3 freeze-thaw cycles.

References

CHIR-124 cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the primary mechanism of action of CHIR-124? this compound is a novel, potent, and selective inhibitor of Checkpoint kinase 1 (Chk1). It functions by abrogating DNA damage-induced cell cycle checkpoints, particularly the S and G2-M phase checkpoints, which can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents [1] [2] [3].

What is the typical working concentration for this compound in cell culture? The effective concentration can vary depending on the cell line and the context of the experiment (e.g., single-agent vs. combination studies). The table below summarizes specific concentration data from the literature.

Cell Line / Assay Type Concentration Incubation Time Application / Effect
Human MDA-MB-435 cells [1] EC₅₀ = 0.08 μM 48 hours Cytotoxicity (single agent)
Various cancer cell lines [1] [2] 100 - 200 nM Varies Abrogation of SN-38-induced cell cycle checkpoints
Various cancer cell lines [1] 0 - 2350 nM 48 hours Potentiation of cytotoxicity with topoisomerase poisons
HCT116 p53-/- cells [4] 200 nM Not specified Elevation of cdc25A protein levels

Experimental Protocols

1. In Vitro Cell Proliferation/Viability Assay This protocol is used to assess the synergistic effects of this compound with chemotherapeutic agents [1] [3].

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-435, SW-620, COLO 205).
  • Procedure:
    • Plate cells in 96-well microplates during their log-phase growth.
    • Serially dilute this compound in the presence of several concentrations of a second agent (e.g., camptothecin or SN-38). The second agent should also be serially diluted alone for comparison.
    • Add the drugs to the cells and incubate at 37°C for 48 hours.
    • Measure cell proliferation using a standard MTS assay: add MTS reagent, incubate for another 3 hours, and read the absorbance at 490 nm.
  • Data Analysis: Analyze drug interaction using isobologram analysis based on the equation of Loewe additivity to determine synergy [1] [3].

2. Cell Cycle Checkpoint Abrogation Assay This method evaluates how this compound disrupts the cell cycle arrest induced by DNA damage [2].

  • Application: Used to demonstrate that this compound abrogates the S and G2-M checkpoints induced by topoisomerase I poisons like SN-38.
  • Readouts: Analysis involves measuring markers of mitosis (e.g., phospho-Histone H3) and apoptosis to confirm that cells prematurely enter mitosis and undergo cell death.

Key Biochemical & Cellular Data

1. Selectivity and Potency (IC₅₀ Values) this compound is a highly selective Chk1 inhibitor. The table below details its potency against various kinases [1] [4] [3].

Target IC₅₀ (Cell-Free Assay) Target IC₅₀ (Cell-Free Assay)
Chk1 0.3 nM PDGFR 6.6 nM
FLT3 5.8 nM GSK-3 23.3 nM
Chk2 697.4 nM CDK2/Cyclin A 0.1911 μM
Selectivity: >2000-fold for Chk1 over Chk2, and 500- to 5000-fold less active against CDK2/4 and Cdc2 [1] [4].

2. Mechanism and Workflow The following diagram illustrates the established mechanism by which this compound, in combination with a topoisomerase I poison, leads to targeted cell death.

G DNA_Damage Topoisomerase I Poison (e.g., SN-38, Irinotecan) Chk1_Activation DNA Damage Detection & Chk1 Activation DNA_Damage->Chk1_Activation CellCycleArrest Cell Cycle Arrest (S & G2-M Checkpoints) Chk1_Activation->CellCycleArrest Repair_Survival DNA Repair & Cell Survival CellCycleArrest->Repair_Survival CHIR124 This compound Intervention Checkpoint_Abrogation Checkpoint Abrogation CHIR124->Checkpoint_Abrogation Inhibits Premature_Mitosis Forced Cell Cycle Progression (Premature Mitosis) Checkpoint_Abrogation->Premature_Mitosis Apoptosis Apoptosis (Cell Death) Premature_Mitosis->Apoptosis

Troubleshooting Guides

Problem: Insufficient potentiation of cytotoxicity in combination therapy.

  • Potential Cause 1: The cell line may have functional p53. The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 [2].
  • Solution: Consider using cell lines with mutant or null p53 status for a more pronounced effect.
  • Potential Cause 2: Suboptimal drug concentration or ratio.
  • Solution: Perform a matrix combination assay with serial dilutions of both this compound and the chemotherapeutic agent to identify the most synergistic ratio [1].

Problem: Low solubility of this compound in cell culture medium.

  • Solution:
    • Prepare a stock solution in fresh, dry DMSO at a concentration of 7-14 mg/mL (approximately 16-33 mM). Note that moisture-absorbing DMSO can significantly reduce solubility [1] [4] [3].
    • The final working concentration in cell culture should be optimized, but a typical stock is used at 7 mg/mL. Sonication may be recommended to aid dissolution [3].

References

Synergistic Drug Combinations with CHIR-124

Author: Smolecule Technical Support Team. Date: February 2026

Extensive screening has identified several drug classes that work synergistically with CHK1 inhibitors like CHIR-124. The following table summarizes the most promising partners, their mechanisms, and the supported contexts.

Combination Partner Partner's Drug Class Proposed Synergistic Mechanism Validated Cancer Context(s) Key Supporting Evidence
PARP Inhibitors (e.g., Olaparib) PARP Inhibitor Targeting synthetic lethality; downregulating BRCA1 protein levels to impair HR repair [1]. BRCA1-wild-type breast cancer [1]. Pilot high-throughput screen identifying this compound as a BRCA1 downregulator [1].
Chemotherapies (e.g., Irinotecan) Topoisomerase I Inhibitor CHK1 inhibition prevents cell cycle arrest, forcing cells with replication stress into mitosis, leading to cell death [2] [3]. Microsatellite-stable (MSS) or KRAS-mutant colon cancer [3]. Large-scale combination screen (125 cell lines); synergy with CHEK1/2 inhibitor AZD7762 identified [3].
Gemcitabine Antimetabolite Similar mechanism with replication stress; abrogation of DNA damage checkpoints [4]. Pancreatic cancer (general context) [4] [3]. Preclinical studies and clinical trial rationale; high synergy rate in screens [4] [3].
Navitoclax (BCL-2/XL/W inhibitor) BH3 Mimetic Overcoming apoptosis resistance triggered by replication stress and DNA damage [3]. Breast cancer, particularly with Aurora Kinase inhibitors [3]. Large-scale screen showing navitoclax pairs broadly, including with cell cycle inhibitors [3].

Detailed Experimental Protocol

This section provides a core methodology for evaluating this compound combinations in vitro, from cell preparation to data analysis.

1. Cell Line Selection and Culture

  • Selection: Choose cell lines based on the biological context under investigation. For example, use microsatellite-stable (MSS) or KRAS-mutant colon cancer lines for irinotecan combinations [3], or ecDNA-positive lines for exploiting replication stress [5].
  • Culture: Maintain cells in recommended media and conditions. Ensure all cell lines are routinely tested for mycoplasma.

2. Drug Treatment and Viability Assessment

  • Monotherapy Controls: Treat cells with a range of concentrations for this compound and the combination partner alone to establish baseline dose-response curves and calculate IC50 values.
  • Combination Treatment: Use an "anchored" design. Treat cells with this compound ("anchor") at two concentrations (e.g., a low and high dose) combined with a 7-point, 1,000-fold dilution series of the partner drug [3].
  • Viability Assay: After a standard incubation period (e.g., 72-96 hours), measure cell viability using assays like ATP-based (e.g., CellTiter-Glo). Include untreated control cells for normalization.

3. Data Analysis for Synergy

  • Calculate Bliss Independence: For each drug combination data point, calculate the expected effect ((E_{expected})) if the drugs were independent using the formula: (E_{expected} = E_A + E_B - (E_A \times E_B)) where (E_A) and (E_B) are the fractional viability inhibitions of drug A and B alone, respectively.
  • Quantify Synergy: The Bliss synergy score is the difference between the observed ((E_{observed})) and expected effect: (\Delta E = E_{observed} - E_{expected}). A negative (\Delta E) indicates synergy (more effective than expected) [3].
  • Classification: Classify a combination as synergistic in a specific cell line if it demonstrates either an 8-fold reduction in the partner drug's IC50 ((\Delta)IC50) or a 20% reduction in viability ((\Delta)Emax) compared to the Bliss-predicted model [3].

Frequently Asked Questions (FAQs)

Q1: We are not seeing strong synergy with this compound and our candidate drug. What could be the issue?

  • Check Drug Concentrations and Ratios: Synergy can be highly concentration-dependent. Re-test using a full matrix of concentrations for both drugs, not just a single ratio. The synergistic "window" may be narrow [3].
  • Verify the Cellular Context: The effect is often context-specific. Ensure your model has the required genetic background (e.g., defective p53 pathway) or is under sufficient replication stress to make it dependent on CHK1 for survival [2] [5].
  • Confirm CHK1 Inhibition: Use a functional readout to verify that this compound is effectively inhibiting its target. You can monitor the stabilization of phospho-protein substrates like pRPA2-S33 (a replication stress marker) or the prevention of CDK1 inhibitory phosphorylation [5].

Q2: What are the key biomarkers to monitor the biological activity of this compound in our experiments? The following biomarkers can confirm this compound is engaging its target and producing the intended physiological effect:

  • Direct Target Engagement: Reduction in phosphorylation of canonical CHK1 substrates (e.g., CDC25A) via western blot.
  • Replication Stress & DNA Damage: Increase in pRPA2-S33 foci (by immunofluorescence) and γH2AX foci (indicating double-strand breaks) [5].
  • Premature Mitotic Entry: In a synchronized cell population, you can observe cells entering mitosis with a DNA content of 2N (using flow cytometry for DNA content and pH3-S10 staining) after CHK1 inhibition, as it bypasses the replication checkpoint [2].

Q3: Can this compound be used as a single agent, or is it only effective in combinations? While its primary development is for combination therapy, there are emerging contexts where CHK1 inhibition shows single-agent efficacy. A key example is in cancers harboring extrachromosomal DNA (ecDNA). These elements experience high intrinsic replication stress, making them uniquely vulnerable to CHK1 inhibition alone [5].

Visualizing the Core Mechanism of Action

The following diagram illustrates the central signaling pathway that this compound targets and the rationale for its combination with genotoxic agents.

G cluster_inhibitor This compound Inhibition GenotoxicStress Genotoxic Stress (Replication Stress, DNA Damage) ATR ATR Kinase GenotoxicStress->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates & Activates CDC25A CDC25A Phosphatase CHK1->CDC25A Targets for Degradation CDK1 CDK1/Cyclin B CHK1->CDK1 Blocks Activation CDC25A->CDK1 Activates CDC25A->CDK1 MitoticEntry Mitotic Entry CDK1->MitoticEntry Promotes CHIR124 This compound CHIR124->CHK1 Inhibits

The core mechanism involves CHK1 enforcing a cell cycle blockade in response to replication stress. By inhibiting CHK1, this compound removes this brake, forcing stressed cells to attempt mitosis, which leads to catastrophic DNA damage and cell death.

References

CHIR-124 Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Q1: What is the primary mechanism of action of CHIR-124? this compound is a potent, selective, and ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1) [1] [2]. Its core mechanism involves abrogating DNA damage-induced cell cycle checkpoints. When you use it in combination with topoisomerase I poisons (like camptothecin or SN-38), it prevents Chk1-mediated cell cycle arrest, forcing cells with damaged DNA to proceed through the cycle, which leads to increased apoptosis (programmed cell death), especially in p53-mutant cancer cells [3] [1] [2].

Q2: What is a common issue if I observe low cytotoxicity with this compound in my cell models?

  • Potential Cause: The cell line may have functional p53. This compound's activity in potentiating the cytotoxicity of DNA-damaging agents is significantly enhanced in p53-deficient or mutant p53 backgrounds [3] [1]. p53 loss creates a greater dependency on the Chk1-mediated S and G2/M checkpoints.
  • Troubleshooting: Verify the p53 status of your cell lines. Consider using p53-mutant cell lines (e.g., MDA-MB-435, MDA-MB-231) for more pronounced synergistic effects [3].

Q3: Why is the solubility of this compound in aqueous solutions poor, and how can I prepare a working concentration?

  • Explanation: this compound has inherent low solubility in water [3].
  • Solution:
    • Use fresh, moisture-free DMSO to prepare a concentrated stock solution (e.g., 7-10 mM) [3] [4].
    • For in vitro cellular assays, this stock can be diluted directly into your culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent toxicity.
    • For in vivo studies, a stable suspension can be prepared using specific solvents like captisol [3] or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [4].

Quantitative Data Profile of this compound

The following table summarizes the key biochemical profiling data for this compound, which is crucial for experimental design and understanding its selectivity.

Table 1: Kinase Inhibition Profile of this compound (IC₅₀ Values) [3] [2] [4]

Target Kinase IC₅₀ Value Key Selectivity Note
Chk1 0.3 nM Primary target, highly potent
FLT3 5.8 nM Off-target, potent
PDGFR 6.6 nM Off-target, potent
GSK-3 23.3 nM Off-target
Chk2 697.4 nM ~2,000-fold selectivity vs. Chk1
Cdk2/Cyclin A 0.191 µM 500- to 5,000-fold less active
CDC2/Cyclin B 0.506 µM 500- to 5,000-fold less active
Cdk4/Cyclin D 2.05 µM 500- to 5,000-fold less active

Detailed Experimental Protocols

Protocol 1: Cell-Based Cytotoxicity (Proliferation) Assay [3] [2]

This protocol is used to assess the synergistic effect of this compound with DNA-damaging agents.

  • Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231, MDA-MB-435, SW-620, COLO 205) in log-phase growth into 96-well microplates.
  • Compound Treatment:
    • Serially dilute this compound in the presence of six different concentrations of a topoisomerase I poison (e.g., camptothecin, SN-38). Include a control with 0 nM camptothecin.
    • Also, prepare a serial dilution of the topoisomerase poison alone (without this compound) for comparison.
    • Perform each treatment condition in triplicate.
  • Incubation: Incubate the plates at 37°C for 48 hours.
  • Viability Readout: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to the wells and incubate for an additional 3 hours.
  • Data Analysis: Measure the absorbance at 490 nm using a plate reader. Calculate the percentage of cell growth inhibition. Use isobologram analysis based on the Loewe additivity equation to determine if the drug interaction is synergistic [3].

Protocol 2: In Vitro Kinase Assay for Chk1 [3] [2]

This is a radioactive biochemical assay to determine the direct inhibitory activity of this compound on Chk1.

  • Reaction Setup: Mix a dilution series of this compound with a kinase reaction buffer containing:
    • 30 mM Tris-HCl (pH 7.5)
    • 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA
    • 25 mM β-glycerophosphate, 5 mM MnCl₂
    • 0.01% bovine serum albumin
    • 1.35 nM Chk1 kinase domain
    • 0.5 μM biotinylated CDC25c peptide substrate
    • 1 mM unlabeled ATP + 5 nM ³³P-γ-labeled ATP
  • Incubation: Incubate the reaction at room temperature for 1 to 4 hours.
  • Reaction Stop & Capture: Stop the reaction with a buffer containing EDTA and capture the phosphorylated peptide on streptavidin-coated microtiter plates.
  • Detection: Detect the phosphorylated peptide using the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody (PT66).
  • IC₅₀ Calculation: Calculate the IC₅₀ value using nonlinear regression analysis (e.g., with XL-Fit software) [3].

Visualizing the Mechanism & Workflow

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a key experimental workflow.

Diagram 1: this compound Abrogates DNA Damage Checkpoints

This diagram shows how this compound inhibits the ATR/CHk1 signaling pathway to abrogate cell cycle checkpoints.

G This compound Abrogates DNA Damage Checkpoints DNA_Damage Topoisomerase I Poison (e.g., CPT, SN-38) ATR_Act ATR Activation DNA_Damage->ATR_Act CHK1_Act CHK1 Phosphorylation & Activation ATR_Act->CHK1_Act CDC25_Deg CDC25A/C Degradation CHK1_Act->CDC25_Deg CHIR124 This compound Inhibitor CHIR124->CHK1_Act Inhibits CHIR124->CDC25_Deg Prevents CDK_Inact CDK Inactivation CDC25_Deg->CDK_Inact Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest CDK_Inact->Cell_Cycle_Arrest Apoptosis Apoptosis CDK_Inact->Apoptosis Abrogation Leads To

Diagram 2: Cytotoxicity Assay Workflow

This diagram outlines the key steps for performing the cell-based cytotoxicity assay to test this compound synergy.

G Cytotoxicity Assay Workflow Start Plate p53-mutant cells (e.g., MDA-MB-435) Treat Treat with: - this compound (serially diluted) - DNA-damaging agent - Combination Start->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_2 Incubate for 3 hours Add_MTS->Incubate_2 Measure Measure absorbance at 490 nm Incubate_2->Measure Analyze Analyze data via isobologram Measure->Analyze

References

CHIR-124 Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solubility data and stock preparation information for CHIR-124 from different suppliers.

Property Selleckchem [1] [2] MedChemExpress (MCE) [3] Sigma-Aldrich [4]
Molecular Weight 419.91 [1] [2] 419.91 [3] Information Missing
Solubility in DMSO 7 mg/mL (16.67 mM) [1] [2] 7.14 mg/mL (17.00 mM) [3] 2 mg/mL (clear) [4]
Solubility in Water Insoluble [1] [2] Information Missing Information Missing
Solubility in Ethanol Insoluble [1] [2] Information Missing Information Missing
Typical Stock Concentration 10 mM (in DMSO) [3] 10 mM (in DMSO) [3] Information Missing
Critical Note "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1] [2] "Hygroscopic DMSO has a significant impact on solubility... use newly opened DMSO" [3] Information Missing

Working Concentrations & In Vivo Formulation

This table outlines the concentrations and formulations used in experimental models, as reported in the literature.

Experimental Model Concentration / Dosage Vehicle / Formulation Citation
In Vitro (Cytotoxicity) 0 - 2350 nM (cell-type dependent) [1] [2] Dissolved in DMSO and diluted in culture medium [1] [2] [1] [2]
In Vivo (Mouse Xenograft) 10 mg/kg or 20 mg/kg [1] [5] [2] Given orally in captisol [1] [2] [1] [5] [2]
In Vivo (Suggested Formulation) ~1.69 mM (0.71 mg/mL) working solution [3] Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3] [3]
In Vivo (Suggested Formulation) ~1.69 mM (0.71 mg/mL) working solution [3] Protocol 2: 10% DMSO + 90% Corn Oil (for longer dosing) [3] [3]

Troubleshooting FAQ Guide

Here are answers to some frequently asked questions regarding this compound handling.

Q1: My this compound is precipitating out of solution in aqueous cell culture media. What should I do?

  • Cause: this compound is inherently insoluble in water [1] [2]. Precipitation occurs when the stock solution in DMSO is added to the aqueous medium, causing the compound to come out of solution.
  • Solution:
    • Ensure you are using fresh, dry DMSO to prepare your stock solution, as moisture absorption significantly reduces its dissolving power [1] [3].
    • When adding the stock to culture media, add it slowly and with vigorous vortexing or pipetting to ensure it is dispersed as much as possible.
    • The final concentration of DMSO in the cell culture medium should generally be kept below 0.1% to 0.5% to avoid cytotoxicity. Verify that your dilution factor is appropriate.

Q2: How can I prepare a solution for in vivo studies, given its poor solubility?

  • Cause: Direct dissolution in saline or water is not feasible.
  • Solution: Use a validated in vivo formulation. As shown in the table above, one effective vehicle is captisol [1] [2]. Alternative protocols from suppliers suggest using a homogeneous suspension in 0.5% CMC-Na [1] or a clear solution prepared with a mixture of DMSO, PEG300, Tween-80, and saline [3]. Always include a vehicle control group in your experimental design.

Q3: The reported solubility values from different suppliers vary. Which one should I trust?

  • Cause: Slight batch-to-batch variations and different internal testing methods can lead to minor differences in reported solubility [2].
  • Solution: The consistent message is that this compound has limited but sufficient solubility in fresh, dry DMSO for stock preparation. Use the values as a guideline. Start with the lower reported concentration (e.g., 7 mg/mL) and gently warm the tube if needed to fully dissolve. Avoid sonication for extended periods as it may heat the DMSO excessively.

Experimental Protocol: In Vitro Synergy Study

The following diagram and protocol outline a key experiment demonstrating how this compound synergizes with a topoisomerase I poison to inhibit cancer cell growth, as detailed in the search results [1] [5] [2].

G In Vitro Synergy Assay Workflow with this compound Start Seed cancer cells (e.g., MDA-MB-435, SW-620) A Serially dilute this compound and chemotherapeutic agent (e.g., Camptothecin, SN-38) Start->A B Treat cells with single agents and combinations for 48h A->B C Add MTS/PMS reagent and incubate 3-4 hours B->C D Measure absorbance at 490 nm C->D E Calculate % inhibition and generate isobologram D->E F Analyze for synergy (Data points below additivity line) E->F

Detailed Methodology [1] [2]:

  • Cell Lines: Use p53-mutant cancer cell lines such as MDA-MB-231, MDA-MB-435 (breast carcinoma), SW-620, or COLO 205 (colon carcinoma) in log-phase growth.
  • Plating: Plate cells into 96-well microplates.
  • Drug Treatment:
    • This compound: Serially dilute this compound in the presence of several different concentrations of the topoisomerase I poison (e.g., Camptothecin or its active metabolite SN-38).
    • Control: Also serially dilute the chemotherapeutic agent alone.
    • Add the drugs to cells and incubate at 37°C for 48 hours. Perform each treatment condition in triplicate.
  • Viability Assay: Monitor cell proliferation using the MTS assay. Add MTS inner salt to the plates and incubate for another 3 hours. Measure the absorbance at 490 nm on a plate reader.
  • Data Analysis:
    • Calculate the concentrations of each drug alone and in combination required to produce 50% inhibition (IC50).
    • Plot these concentrations on an isobologram. The principle of Loewe additivity is used (where a diagonal line represents an additive effect).
    • Synergy is indicated when the data points for the combination fall below the additivity line. Antagonism is indicated if points fall above the line.

References

In Vivo Administration & Protocol Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative data and methodologies from published research on CHIR-124:

Parameter Detailed Specification
Administration Route Oral (p.o.) [1] [2] [3]
Typical Dosage 10 mg/kg or 20 mg/kg [1] [2] [3]
Dosing Vehicle Captisol [2] [3] (a formulated cyclodextrin solution used to improve solubility)
Common Dosing Schedule Administered four times daily for 6 days (on days 2-7 of the experiment) [2] [3]
Common Combination Agent Irinotecan (CPT-11) [1] [2] [3]
Combination Agent Route Intraperitoneal (i.p.) injection [2]
Combination Agent Schedule Administered once daily for 5 days (on days 1-5) [2]
Experimental Model Severe combined immunodeficient (SCID) mice bearing MDA-MB-435 human breast cancer cell xenografts [1] [2] [3]
Primary In Vivo Finding This compound potentiates the tumor growth inhibitory effect of Irinotecan by abrogating the G2/M cell cycle checkpoint and increasing apoptosis [2] [3] [4].

Experimental Workflow & Mechanism of Action

The typical in vivo experiment involves a specific sequence of drug administration and analysis. The diagram below outlines this workflow and the underlying biological mechanism of this compound.

chir124_workflow Start Implant MDA-MB-435 Tumor Xenografts Group1 Day 1-5: CPT-11 (i.p.) Start->Group1 Group2 Day 2-7: This compound (oral) Group1->Group2 sequential Analysis Analysis Group2->Analysis Result1 Checkpoint Abrogation Analysis->Result1 Result2 Mitotic Entry with DNA Damage Result1->Result2 Result3 Apoptosis & Tumor Growth Inhibition Result2->Result3

This compound achieves this effect by potently and selectively inhibiting Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) [2] [3] [4]. The diagram below illustrates how this targeted inhibition leads to cancer cell death, especially when combined with DNA-damaging agents.

chir124_mechanism DNA_Damage Chemotherapy (e.g., CPT-11) Causes DNA Damage DDR DNA Damage Response (DDR) Activated DNA_Damage->DDR Chk1 Chk1 Kinase Activation DDR->Chk1 CellCycleArrest Cell Cycle Arrest (S & G2/M Checkpoints) Chk1->CellCycleArrest DNA_Repair DNA Repair & Cell Survival CellCycleArrest->DNA_Repair CHIR124 This compound inhibits Chk1 CheckpointBypass Checkpoint Abrogation CHIR124->CheckpointBypass Blocks MitoticCatastrophe Forced Mitotic Entry with Unrepaired DNA CheckpointBypass->MitoticCatastrophe Apoptosis Apoptosis (Programmed Cell Death) MitoticCatastrophe->Apoptosis

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in combination with a DNA-damaging agent like Irinotecan? This is a classic example of synthetic lethality. The combination is highly effective, particularly in p53-mutant cancer cells [2] [3]. These cells often have a defective G1 checkpoint and rely heavily on the Chk1-mediated G2/M checkpoint to survive DNA damage. This compound knocks out this backup checkpoint, forcing the cells to divide with catastrophic DNA damage, leading to apoptosis [5].

Q2: What is the evidence that this compound is effectively abrogating the checkpoint in vivo? Researchers typically analyze tumor samples to confirm the mechanism. A key readout is the mitotic index, often measured by immunofluorescence staining for phospho-histone H3 [2]. This compound treatment reverses the suppression of this mitotic marker induced by CPT-11, providing direct evidence of G2/M checkpoint abrogation [1] [2].

Q3: Besides Chk1, what other kinases does this compound target? While this compound is a highly selective Chk1 inhibitor (IC50 of 0.3 nM), it also potently targets PDGFR and FLT3 with IC50 values of 6.6 nM and 5.8 nM, respectively [1] [3] [4]. This is an important consideration when interpreting experimental results.

Important Technical Notes

  • Research Use Only: Please note that all suppliers emphasize that this compound is "For research use only. We do not sell to patients." [1] [2]
  • Vehicle and Solubility: Successful in vivo administration relies on using the correct vehicle (Captisol) to maintain the compound in solution. Always follow established formulation protocols [2] [3].

References

CHIR-124 FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: How does p53 status affect the cellular response to CHIR-124 in combination with DNA-damaging agents?

The tumor suppressor p53, known as the "Guardian of the Genome," is a critical transcription factor that controls cell fate in response to DNA damage, influencing processes like cell cycle arrest and apoptosis [1]. This compound, a potent and selective CHK1 inhibitor, abrogates DNA damage checkpoints. Research indicates that the cellular response to this compound combined with DNA-damaging agents is profoundly influenced by p53 status [2].

The table below summarizes the key differential effects observed in p53-deficient versus p53-wild-type (sufficient) cells:

Cellular Process p53-Deficient Cells p53-Wild-Type Cells
G2-M Checkpoint Abrogation Potent abrogation; marked increase in mitotic cells post-IR [2]. Abrogation occurs, but no dramatic increase in mitotic cells post-IR [2].
Apoptosis Potentiation Enhanced induction of apoptosis when combined with topoisomerase I poisons [3]. Not specifically highlighted in results; sensitization effect is similar to p53-/- [2].
Cell Death/Senescence Fate Favors aberrant mitosis and cell death [2]. Favors permanent cell cycle arrest (senescence) [2].
Long-Term Phenotype Marked accumulation of polyploid cells with micronucleation or multinucleation [2]. Does not exhibit the same level of polyploid accumulation [2].

Q2: Our team is observing unexpected polyploid cells in our experiments. Is this related to this compound and our cell line's p53 status?

Yes, this is a known and expected phenomenon. The appearance of polyploid cells is a direct consequence of CHK1 inhibition by this compound in a p53-deficient background [2]. When the G2-M checkpoint is abrogated in p53-deficient cells, they inappropriately enter mitosis despite having DNA damage. This faulty cell division can lead to the formation of polyploid cells, characterized by micronucleation or multinucleation [2]. This phenotype is a visual indicator of the synthetic lethality achieved by combining this compound with DNA damage in p53-deficient cells.

Q3: Which experimental protocols are used to demonstrate the effects of this compound?

The key methodologies from the literature are summarized below:

Experiment Type Key Methodology Relevant Measurement
Clonogenic Survival Assay Treat cells with IR ± this compound, then assay colony formation [2]. Clonogenic survival fraction; demonstrates radiosensitization.
Cell Cycle Analysis Analyze DNA content via flow cytometry (e.g., PI staining) after IR ± this compound [2] [3]. Percentage of cells in G1, S, G2-M phases; shows checkpoint abrogation.
Mitotic Index Analysis Immunoblotting or immunofluorescence for phospho-proteins specific to mitosis [2]. Levels of phospho-histone H3 (Ser10) or other mitotic markers.
Apoptosis Assay Measure apoptosis via flow cytometry (Annexin V/PI staining) or caspase activation after treatment with a topoisomerase I poison ± this compound [3]. Percentage of apoptotic cells.
In Vivo Xenograft Study Administer this compound and irinotecan to mice with orthotopic breast tumors; monitor growth and analyze tumor apoptosis [3]. Tumor volume/growth inhibition; TUNEL assay or cleaved caspase-3 IHC.

Mechanism and Experimental Workflow Visualization

The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows. The DOT scripts are provided for your use.

This compound's Synthetic Lethal Mechanism in p53-Deficient Cells

This diagram illustrates the proposed mechanism by which this compound selectively targets p53-deficient cells.

G DNA_Damage DNA_Damage CHK1_Active CHK1_Active DNA_Damage->CHK1_Active G2_Checkpoint G2_Checkpoint CHK1_Active->G2_Checkpoint CHIR124 CHIR124 CHK1_Inhibited CHK1_Inhibited CHIR124->CHK1_Inhibited Inhibits CHK1_Inhibited->G2_Checkpoint Abrogates Mitotic_Catastrophe Mitotic_Catastrophe G2_Checkpoint->Mitotic_Catastrophe Forced Entry p53_Pathway p53_Pathway G2_Checkpoint->p53_Pathway Cell Fate p53_Pathway->Mitotic_Catastrophe p53 Deficient Senescence Senescence p53_Pathway->Senescence p53 WT

Experimental Workflow for In Vitro this compound Studies

This diagram outlines a general experimental workflow for investigating this compound in vitro.

G cluster_0 Pre-Treatment (24-48h) cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis (24h+) Cell_Seeding Cell_Seeding Treatment Treatment Cell_Seeding->Treatment Assay Assay Treatment->Assay Assay_Type Assay_Type Assay->Assay_Type Analysis Analysis Cell_Line_Selection Cell_Line_Selection Cell_Line_Selection->Cell_Seeding DNA_Damaging_Agent DNA_Damaging_Agent DNA_Damaging_Agent->Treatment CHIR124_Dose CHIR124_Dose CHIR124_Dose->Treatment Clonogenic\nSurvival Clonogenic Survival Assay_Type->Clonogenic\nSurvival Cell Cycle\n(FACS) Cell Cycle (FACS) Assay_Type->Cell Cycle\n(FACS) Apoptosis\n(Annexin V) Apoptosis (Annexin V) Assay_Type->Apoptosis\n(Annexin V) Western\nBlot Western Blot Assay_Type->Western\nBlot Clonogenic\nSurvival->Analysis Cell Cycle\n(FACS)->Analysis Apoptosis\n(Annexin V)->Analysis Western\nBlot->Analysis

Key Experimental Considerations

  • Confirm p53 Status: The effects of this compound are profoundly influenced by p53 and p21 [2]. Use genetically defined isogenic cell lines (e.g., HCT116 p53+/+ vs. HCT116 p53-/-) to directly link phenotypes to p53 status.
  • Combine with DNA Damage: this compound's primary effect is sensitizing cells to DNA-damaging agents like ionizing radiation or topoisomerase I poisons (e.g., SN-38/irinotecan) [2] [3]. Using it as a single agent may not yield the expected results.
  • Monitor Expected Phenotypes: In p53-deficient cells, look for the hallmark signs of efficacy: increased mitotic index, apoptosis, and the eventual appearance of polyploid/multinucleated cells [2] [3].

References

CHIR-124 Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Target Kinase IC50 Value Selectivity Fold (vs. Chk1)
Chk1 0.3 nM -
FLT3 5.8 nM ~19-fold
PDGFR 6.6 nM ~22-fold
Chk2 697.4 nM ~2,325-fold
Cdk2/cyclin A 0.1911 µM ~637-fold
Cdc2/cyclin B 0.5057 µM ~1,685-fold
Cdk4/cyclin D 2.05 µM ~6,833-fold
PKA 0.1031 µM ~344-fold
PKCγ 0.11 µM ~367-fold
VEGFR2 (FLK1) 0.5779 µM ~1,926-fold

[1] [2]

This data shows that while CHIR-124 is most potent against Chk1, it also has notable activity against FLT3 and PDGFR at low nanomolar concentrations. However, it is significantly less potent against other key cell cycle kinases like Chk2 and various cyclin-dependent kinases (Cdks) [2].

Mechanisms of Selective Toxicity

The selective anti-proliferative or toxic effects of this compound are not universal but are highly dependent on cellular context. The following diagram and sections detail the key mechanisms.

chir124_toxicity DNA_Damage DNA Damage (e.g., by Topo I poisons) Chk1 Chk1 Kinase DNA_Damage->Chk1 Cdc25A Cdc25A Stabilization Chk1->Cdc25A Targets for Degradation CHIR124 This compound Inhibition CHIR124->Chk1 Inhibits CHIR124->Cdc25A Prevents Degradation Forced_Entry Forced Cell Cycle Entry Cdc25A->Forced_Entry Apoptosis Apoptosis Forced_Entry->Apoptosis p53 p53 Status (Enhances Effect) p53->Apoptosis BCR_Signaling Active BCR Signaling BIM BIM Priming BCR_Signaling->BIM BIM->Apoptosis

Synergy with DNA-Damaging Agents in p53-Deficient Cells

This compound exhibits strong synergistic cytotoxicity when used with topoisomerase I poisons (like SN-38/irinotecan or camptothecin). The mechanism involves abrogating critical cell cycle checkpoints.

  • Checkpoint Abrogation: Upon DNA damage, Chk1 is activated and enforces cell cycle arrest in S-phase and G2-M phases, providing time for repair. This compound inhibits Chk1, forcing cells with damaged DNA to proceed through the cycle, leading to catastrophic cell death (apoptosis) [1].
  • p53 Dependence: This effect is significantly enhanced in cancer cells with mutant or deficient p53. p53 is a key protein in the G1 checkpoint; its loss makes cells entirely reliant on the S and G2-M checkpoints controlled by Chk1. Inhibiting Chk1 in this context leaves no functional checkpoint, creating a synthetic lethal interaction [1].
  • Key Experimental Evidence:
    • In vitro: In MDA-MB-435 breast cancer cells (p53 mutant), this compound abrogated the SN-38-induced S and G2-M checkpoints and potentiated apoptosis [1].
    • In vivo: In an orthotopic breast cancer xenograft model, this compound potentiated the growth-inhibitory effects of irinotecan, associated with checkpoint abrogation and increased tumor apoptosis [1].
Essential Role in Rapidly Proliferating Immune Cells

Research in germinal center (GC) B cells reveals another context of selective dependence on Chk1.

  • Vital for Survival: GC B cells are among the fastest-dividing cells in the body. They exhibit a high baseline level of replication stress, making them particularly dependent on the ATR-Chk1 pathway for survival during proliferation [3].
  • Signaling Determines Fate: The cellular response to this compound in B cells depends on the activating signal.
    • BCR Signaling: B cells stimulated via the B cell receptor are exquisitely sensitive to this compound and undergo BIM-dependent apoptosis with little cell cycle arrest [3].
    • T Cell Help: B cells receiving CD40 and cytokine signals (mimicking T cell help) respond to this compound primarily with S-G2 cell cycle arrest, showing greater tolerance to the resulting DNA damage [3].
  • Implication: This predicts that this compound would be potent in killing B-cell lymphomas addicted to BCR signaling but could also dampen normal humoral immunity [3].

Experimental Troubleshooting Guide

Here are answers to specific issues you might encounter while using this compound in your experiments.

FAQ 1: The cytotoxic effect of this compound in my cancer cell lines is weak when used alone. Is this expected?

  • Answer: Yes, this is expected. This compound is primarily a chemo-potentiating agent. Its potent cytotoxic effects are typically observed in combination with DNA-damaging agents like topoisomerase I inhibitors (e.g., SN-38, camptothecin) [1]. You should design your experiments to test this compound in combination with such genotoxic drugs.

FAQ 2: How can I maximize the synergistic effect between this compound and a DNA-damaging agent?

  • Answer: Focus on cellular context. The synergy is strongest in cell lines that are p53-deficient [1]. Prior to your experiments, confirm the p53 status of your model. Furthermore, ensure you use appropriate concentrations. The synergistic interaction often occurs at concentrations of both agents that are below their individual IC50 values [1] [2].

FAQ 3: I am observing different levels of cell death in my B-cell cultures treated with this compound. What could be the cause?

  • Answer: The death is highly dependent on the activation signal. Cultures stimulated primarily through the B cell receptor (BCR) will be far more sensitive to this compound-induced apoptosis than those receiving strong CD40 and cytokine signals (mimicking T cell help) [3]. Review the mitogenic signals in your culture system, as this variable alone can drastically alter the outcome.

FAQ 4: What is a standard in vivo protocol for testing this compound in combination with irinotecan?

  • Answer: A protocol from a published orthotopic breast cancer model is a good reference [1].
    • Model: Mice with established MDA-MB-435 tumor xenografts.
    • This compound Dose: 10 mg/kg or 20 mg/kg.
    • Route: Oral gavage (p.o.).
    • Irinotecan (CPT-11) Dose: 20 mg/kg.
    • Route: Intraperitoneal injection (i.p.).
    • Schedule: Administered for 5 days. The potentiation of irinotecan's effect by this compound was associated with increased apoptosis and abrogation of the G2-M checkpoint in the tumors.

References

CHIR-124 Selectivity and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 is a quinolone-based small molecule that is structurally unrelated to other known Chk1 inhibitors [1]. The table below summarizes its core selectivity profile and potency from cell-free assays.

Target IC₅₀ (nM) Selectivity (Fold over Chk1) Notes
Chk1 0.3 [2] --- Primary target [1]
Chk2 ~600 [2] 2,000 Shows significant selectivity against Chk2 [2]
Flt3 5.8 [2] ~19 Off-target activity
PDGFR 6.6 [2] ~22 Off-target activity
GSK-3 23.3 [2] ~78 Off-target activity
CDK2/4, Cdc2 150 - 1500 [2] 500 - 5,000 Minimal activity

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for Chk1 over Chk2?

This compound exhibits high selectivity, being approximately 2,000-fold more potent against Chk1 than Chk2 in cell-free assays [2]. This high degree of selectivity makes it a superior tool for dissecting the specific roles of Chk1 in cellular processes, though researchers should be aware of its potential off-target effects on kinases like Flt3 and PDGFR at higher concentrations [2].

Q2: Does the p53 status of my cell lines affect the outcome of this compound experiments?

Yes, p53 status significantly influences the cellular response. The abrogation of the G2-M checkpoint and the induction of apoptosis by this compound are enhanced in p53-deficient cells [1]. For example, p53-deficient HCT116 cells show a dramatic increase in mitotic cells and a marked accumulation of polyploid cells after this compound treatment following radiation, an effect not observed in p53-sufficient wild-type cells [3].

Q3: Can this compound be used to potentiate the effect of DNA-damaging agents?

Absolutely. A key application of this compound is to synergistically potentiate the cytotoxicity of DNA-damaging agents, particularly topoisomerase I poisons like camptothecin, SN-38, and irinotecan [1]. It works by abrogating the DNA damage-induced S and G2-M cell cycle checkpoints, preventing cells from repairing DNA damage and leading to increased apoptosis [1].

Experimental Protocols & Troubleshooting

Abrogation of the G2-M Checkpoint

This protocol is used to demonstrate how this compound inhibits the IR-induced G2-M arrest [3].

  • Key Steps:

    • Cell Treatment: Treat your chosen cell line (e.g., HCT116) with a DNA-damaging agent like ionizing radiation (IR).
    • This compound Application: Concurrently or shortly after, add this compound. The concentration used in research is typically in the low nanomolar to micromolar range (e.g., effects observed at 1 μM in HCT116 cells [3]).
    • Cell Cycle Analysis: At your chosen time points (e.g., 24 hours post-treatment), harvest cells and analyze cell cycle distribution using flow cytometry after propidium iodide staining.
    • Mitotic Marker Analysis: To confirm abrogation, measure the levels of phosphorylated mitotic proteins (e.g., Histone H3 pSer10) via western blot or immunofluorescence. A successful experiment will show a significant increase in the population of mitotic cells in the this compound treated group compared to the group treated with DNA damage alone [3].
  • Troubleshooting Guide:

    • Insufficient Checkpoint Abrogation: Ensure the this compound concentration is adequate. Verify the activity and stability of your drug stock solution.
    • High Background Cell Death: Titrate the concentration of the DNA-damaging agent to achieve damage that induces a robust G2 arrest without causing excessive immediate cell death.
Clonogenic Survival Assay

This assay measures the long-term ability of a single cell to proliferate, demonstrating the radiosensitizing or chemosensitizing effect of this compound [3].

  • Key Steps:
    • Seed Cells: Seed cells sparsely in multi-well plates or dishes.
    • Treat: Treat cells with your DNA-damaging agent (e.g., IR, topoisomerase poison) with and without this compound.
    • Incubate: Allow cells to grow for 1-3 weeks, until visible colonies form in the control wells.
    • Fix and Stain: Fix colonies with methanol or ethanol and stain with crystal violet or methylene blue.
    • Count Colonies: Count colonies (typically >50 cells) manually or with an automated counter. Plot the surviving fraction to show reduced clonogenic survival in the combination treatment group [3].

This compound in the DNA Damage Response Pathway

The following diagram illustrates the core DNA damage signaling pathway and the points where this compound exerts its inhibitory effect. This compound directly inhibits Chk1 kinase activity, preventing it from phosphorylating its downstream effector, Cdc25A. This disruption abrogates critical S and G2-M cell cycle checkpoints [1] [4].

G DNA_Damage DNA Damage (Replication Stress, IR) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1 Chk1 (Active) ATR_ATM->Chk1 Phosphorylation Cdc25A_Degraded Cdc25A (Degraded) Chk1->Cdc25A_Degraded Targets for Degradation Chk1_Inactive Chk1 (Inactive) Cdc25A_Active Cdc25A (Stable) Chk1_Inactive->Cdc25A_Active Allows Mitotic_Entry Mitotic Entry Cdc25A_Active->Mitotic_Entry Activates Cdks Cdk/Cyclin Complex (Inactive) Cdc25A_Degraded->Cdks Cell_Cycle_Halt Cell Cycle Arrest (S/G2-M Checkpoints) Cdks->Cell_Cycle_Halt CHIR124 This compound CHIR124->Chk1 Inhibits CHIR124->Chk1_Inactive Leads to

References

CHIR-124 multidrug resistant cells

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 FAQ for Researchers

Q1: What is this compound and what are its primary targets? this compound is a potent, selective small-molecule inhibitor. Its primary target is checkpoint kinase 1 (Chk1), but it also inhibits other kinases [1] [2].

  • Chk1 (Checkpoint Kinase 1): IC₅₀ = 0.3 nM [1] [2] [3].
  • FLT3: IC₅₀ = 5.8 nM [1].
  • PDGFR: IC₅₀ = 6.6 nM [1].

Q2: How does this compound overcome P-glycoprotein (Pgp)-mediated multidrug resistance (MDR)? this compound is effective against Pgp-overexpressing multidrug-resistant cancer cells through a dual mechanism of action [4]:

  • Direct Pgp Inhibition: this compound directly binds to and inhibits Pgp activity, increasing the intracellular concentration of chemotherapeutic substrates.
  • Efflux Evasion: It effectively inhibits cell proliferation in resistant cells without increasing the accumulation of a Pgp substrate, suggesting it may not be a Pgp substrate itself.

Q3: What is the evidence that this compound inhibits Pgp? A 2020 high-throughput screen identified this compound as a hit compound that overcomes MDR [4].

  • Cell-Based Assays: this compound inhibited Pgp activity in KB-V1 and A2780-Pac-Res multidrug-resistant cell lines.
  • Biochemical Assays & Docking Studies: Strong binding of this compound to Pgp was predicted in silico and confirmed in a biochemical Pgp inhibition assay.

Key Quantitative Data on this compound

For easy comparison, here is a summary of its activity and properties:

Parameter Value / Result Context / Cell Line Source
Chk1 IC₅₀ 0.3 nM In vitro kinase assay [1] [2] [3]
Antiproliferative GI₅₀ Similar potency KB-3-1 (parental) vs. KB-V1 (Pgp-overexpressing) [4]
Pgp Inhibition Confirmed (cell-based & biochemical) KB-V1 and A2780-Pac-Res cell lines [4]
Solubility 2 mg/mL (clear) In DMSO [1]
Molecular Weight 419.91 g/mol - [3]

Experimental Protocols

Here are the detailed methodologies for key experiments from the literature that you can adapt for your troubleshooting guides.

Protocol 1: Cell-Based Screening for MDR Reversal (SRB Proliferation Assay) This protocol is adapted from the high-throughput screen that identified this compound [4].

  • 1. Cell Line Preparation:

    • Use paired parental and Pgp-overexpressing multidrug-resistant cell lines (e.g., KB-3-1/KB-V1 or A2780/A2780-Pac-Res).
    • Culture cells in their respective media (DMEM or RPMI) supplemented with 10% FBS and 1% antibiotic-antimycotic.
    • Maintain cells at 37°C in a humidified incubator with 5% CO₂.
  • 2. Cell Seeding and Treatment:

    • Seed cells in 96-well plates at optimized densities to yield similar signal at assay end (e.g., 1,500 KB-3-1 cells/well and 3,500 KB-V1 cells/well).
    • Allow cells to adhere for 24 hours.
    • Treat cells with this compound at various concentrations (e.g., 1 μM for initial screening, or a dilution series for GI₅₀ calculation) or a DMSO vehicle control (e.g., 0.5%) for 72 hours.
  • 3. Sulforhodamine B (SRB) Staining and Analysis:

    • After treatment, fix cells with 10% ice-cold trichloroacetic acid (TCA) for at least 2 hours at 4°C.
    • Wash plates thoroughly with water and air-dry.
    • Stain cells with 0.06% SRB solution (100 μL/well) for 30 minutes.
    • Wash unbound dye with 1% acetic acid solution and air-dry plates.
    • Dissolve the protein-bound dye in 100 μL of 10 mM Tris base (pH 10.5).
    • Measure the optical density at 490 nm on a microplate reader.
    • Calculate % cell viability and GI₅₀ values using software like GraphPad Prism.

Protocol 2: Assessing Pgp Inhibition (Cell-Based Efflux Assay) This method determines if a compound inhibits the efflux function of Pgp [4].

  • 1. Cell Culture:

    • Use Pgp-overexpressing resistant cells (e.g., KB-V1) and their parental counterparts.
  • 2. Pgp Substrate Accumulation:

    • Incubate cells with a fluorescent Pgp substrate (e.g., Calcein-AM or a similar probe) in the presence or absence of the test compound (this compound).
    • A known Pgp inhibitor can be used as a positive control.
  • 3. Measurement and Analysis:

    • Measure the intracellular fluorescence intensity using flow cytometry or a fluorescence microplate reader.
    • Interpretation: A significant increase in fluorescence in the resistant cells treated with this compound, compared to the untreated control, indicates that this compound is inhibiting Pgp-mediated efflux.

This compound Mechanisms and Screening Workflow

The following diagrams illustrate the key mechanisms of action and the experimental screening process.

chir_124_mechanism This compound Dual Mechanism in MDR Cells cluster_path1 Mechanism 1: Direct Pgp Inhibition cluster_path2 Mechanism 2: Efflux Evasion & Target Engagement CHIR124 This compound Pgp P-glycoprotein (Pgp) CHIR124->Pgp Binds & Inhibits Chk1 Chk1 Kinase Inhibition CHIR124->Chk1 Potently Inhibits Efflux Drug Efflux Pgp->Efflux ChemoDrug Chemotherapeutic Drug ChemoDrug->Efflux Resistance Multidrug Resistance (MDR) Efflux->Resistance DDR Abrogated DNA Damage Response Chk1->DDR CellDeath Cell Death DDR->CellDeath

This compound overcomes multidrug resistance by directly inhibiting Pgp function to increase chemo drug retention, while simultaneously evading efflux and inhibiting Chk1 to trigger cell death.

screening_workflow HTS Workflow for MDR Reversal Start Cell Line Pairs: Parental vs. Pgp-OE Resistant A Seed 96-well plates (Optimize cell density) Start->A B 24h Adherence A->B C Treat with Compound Library (e.g., this compound at 1µM) B->C D 72h Incubation C->D E Sulforhodamine B (SRB) Cell Proliferation Assay D->E F Data Analysis: GI₅₀ Calculation E->F

Flowchart of the high-throughput screening (HTS) process using paired cell lines to identify compounds like this compound that overcome multidrug resistance.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

Question Evidence-Based Answer Key Supporting Data
Does CHIR-124 inhibit Pgp? Yes, this compound is a direct inhibitor of Pgp activity [1] [2]. Inhibits Pgp in KB-V1 and A2780-Pac-Res cell lines; docking studies predict strong binding to Pgp [1].
What is the primary cellular target of this compound? It is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1) [3] [4]. This compound inhibits Chk1 with an IC₅₀ of 0.3 nM [4].
Can this compound overcome multidrug resistance? Yes, it inhibits growth of Pgp-overexpressing resistant cell lines with similar potency as their parental lines [1] [2]. Identified in a screen of 1,127 compounds for overcoming Pgp-mediated MDR [1].
What is the mechanism for overcoming MDR? Dual mechanisms: 1) Direct Pgp inhibition and 2) Evasion of Pgp efflux (depending on the compound) [1] [2]. This compound increases cellular accumulation of Pgp substrates; other hits like Elesclomol avoid efflux without inhibiting Pgp [1].

Experimental Data & Protocols

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound from the search results.

Parameter Value / Result Experimental Context
Chk1 Inhibition (IC₅₀) 0.3 nM In vitro kinase assay [4].
Pgp Inhibition Positive Cell-based calcein efflux assay in KB-V1 & A2780-Pac-Res lines [1] [2].
Cellular Growth Inhibition Equally potent in parental & Pgp-overexpressing pairs GI₅₀ determined via 3-day SRB proliferation assay [1] [2].
Molecular Formula C₂₃H₂₂ClN₅O Chemical specification [4].
Molecular Weight 419.91 g/mol Chemical specification [4].
Detailed Protocol: Pgp Inhibition via Calcein-AM Efflux Assay

This cell-based assay measures a compound's ability to inhibit Pgp function by monitoring the intracellular retention of calcein, a fluorescent Pgp substrate [1] [2] [5].

Workflow Diagram The diagram below illustrates the experimental workflow and mechanistic action of this compound in this assay.

start Seed Pgp-overexpressing cells (e.g., KB-V1) treat Treat cells with: - Test Compound (this compound) - Pgp Substrate (Calcein-AM) start->treat incubate Incubate treat->incubate convert Intracellular esterases convert Calcein-AM to fluorescent Calcein incubate->convert efflux Pgp actively effluxes Calcein-AM incubate->efflux Without Inhibitor retain Fluorescent Calcein is trapped inside cell convert->retain efflux->retain Low Fluorescence inhibit This compound inhibits Pgp inhibit->retain High Fluorescence measure Measure intracellular fluorescence (FACS/Microscopy) retain->measure

Step-by-Step Methodology

  • Cell Culture:

    • Use Pgp-overexpressing multidrug-resistant cell lines (e.g., KB-V1 or A2780-Pac-Res) and their parental counterparts (e.g., KB-3-1, A2780) as controls [2].
    • Maintain cells in recommended media (e.g., DMEM for KB lines) supplemented with 10% FBS at 37°C and 5% CO₂ [2].
  • Compound Treatment and Staining:

    • Seed cells in 96-well plates at an optimized density.
    • Prepare a solution containing both the test compound (This compound) and Calcein-AM. This compound can be used at concentrations like 2.5 μM and 5 μM [5].
    • Replace cell culture medium with the compound/Calcein-AM solution and incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.
  • Signal Measurement and Analysis:

    • After incubation, carefully remove the compound solution and wash the cells with PBS to remove excess dye.
    • Measure intracellular fluorescence using either:
      • Flow Cytometry (FACS): Analyze fluorescence intensity per cell [5].
      • Fluorescence Microscopy: Visualize and quantify fluorescence retention [5].
    • Data Interpretation: A significant increase in fluorescence in the resistant cell line treated with this compound, compared to a DMSO control, indicates successful inhibition of Pgp efflux activity.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanisms by which this compound and other identified compounds overcome multidrug resistance.

mdr Pgp-mediated Multidrug Resistance mech1 Mechanism 1: Direct Pgp Inhibition mdr->mech1 mech2 Mechanism 2: Efflux Evasion mdr->mech2 ex1 e.g., this compound, PIK-75 mech1->ex1 ex2 e.g., Elesclomol, Tyrphostin-9 mech2->ex2 result Outcome: Increased intracellular drug concentration and efficacy in resistant cells ex1->result ex2->result

Key Technical Considerations

  • Mechanism Confirmation: The Pgp inhibition by this compound was confirmed through docking studies, which predicted strong binding to Pgp, and a biochemical assay [1]. For novel compounds, these follow-up experiments are essential to confirm direct interaction.
  • Compound Selectivity: The high-throughput screen identified compounds with various cellular targets that overcome MDR through different mechanisms [1] [2]. It is important to distinguish between direct Pgp inhibitors and compounds that are simply not recognized by Pgp.
  • Cytotoxicity Monitoring: Always pair efflux assays with cell proliferation assays (like the SRB assay used in the primary screen [2]) to ensure that the observed fluorescence changes are not due to compound-induced cell death.

References

Quantitative Comparison of CHK1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key biochemical and cellular data for several CHK1 inhibitors, highlighting their potency, selectivity, and observed effects in experimental models.

Inhibitor Name Reported CHK1 IC₅₀ Key Selectivity Notes Synergy with DNA-Damaging Agents Key Experimental Evidence
CHIR-124 0.3 nM [1] Highly selective for CHK1 [1] Topoisomerase I poisons (e.g., SN-38, irinotecan) [1]; Gemcitabine [2] Potentiates apoptosis in breast cancer xenografts; overcomes gemcitabine resistance in pancreatic spheroids [1] [2]
UCN-01 Information missing Inhibits CHK1, CHK2, CDK1, CDK2, PKC, and others [3] Cisplatin, Doxorubicin, Fluorouracil [3] Early broad-spectrum inhibitor; multiple Phase I/II clinical trials completed [3]
AZD7762 Information missing Inhibits both CHK1 and CHK2 [3] Gemcitabine, Irinotecan, Radiation [3] Preclinical studies show sensitization to multiple chemotherapeutics and radiation [3]
PF-477736 Information missing Selective CHK1 inhibitor [4] Information missing Induces BCL-2-regulated apoptosis in Burkitt lymphoma cells [4]
SCH900776 Information missing Selective CHK1 inhibitor [3] Cytarabine [3] Clinical trial agent; increases efficacy of Cytarabine in AML models [3]

A second table can help you compare the cellular and in vivo context from the research findings.

Inhibitor Name Cellular/In Vivo Model Highlights Key Mechanistic Insights
This compound p53-mutant solid tumor lines; Orthotopic breast cancer xenograft; Pancreatic Capan-2 spheroids [1] [2] Abrogates S and G2/M checkpoints; restores Cdc25A protein levels; induces apoptosis enhanced by p53 loss [1]
UCN-01 Various human tumor cell lines; Multiple Phase I/II clinical trials [3] Broad kinase activity limits clear attribution of effects solely to CHK1 inhibition [3]
AZD7762 Preclinical xenograft models [3] Sensitizes tumors to DNA damage by abrogating cell cycle checkpoints [3]
PF-477736 Burkitt lymphoma and pre-B ALL cell lines [4] Induces BCL-2-regulated, BAX/BAK-dependent apoptosis [4]
SCH900776 AML models [3] Increases the efficacy of nucleoside analogs like Cytarabine [3]

Experimental Protocols from Key Studies

To help you evaluate and potentially replicate the findings, here are the methodologies from pivotal studies on this compound.

  • In Vitro Kinase Assay for Potency (IC₅₀): The CHK1 enzyme was incubated with this compound, and kinase activity was measured to determine the concentration that inhibits 50% of activity (IC₅₀). This established its biochemical potency [1].
  • Cell-Based Synergy Studies (Isobologram/Response Surface Analysis): Tumor cell lines were treated with serial dilutions of a topoisomerase I poison and this compound, both alone and in combination. Cell viability was assessed after 72 hours. The interaction was analyzed using isobologram or response surface methodology to confirm synergistic growth inhibition [1].
  • Cell Cycle and Apoptosis Analysis: After treating cells with SN-38 and this compound, the cell cycle distribution was analyzed by flow cytometry to demonstrate abrogation of the S and G2/M arrest. Apoptosis was measured by markers like cleaved PARP [1].
  • Multicellular Tumor Spheroid (MCTS) Assay:
    • Spheroid Generation: Capan-2 pancreatic cancer cells were seeded in poly-HEMA-coated 96-well plates, centrifuged to form single spheroids, and cultured in a defined medium with EGF and B27 [2].
    • Drug Treatment: After 4 days, spheroids were treated with gemcitabine alone or in combination with this compound [2].
    • Viability Readout: After 72 hours, spheroid viability was quantified by measuring ATP content using a luminescence-based assay (e.g., ATPlite) [2].
    • Spatio-temporal Analysis: Fixed spheroid sections were stained via immunofluorescence for DNA damage (γH2AX) and apoptosis (cleaved PARP) markers to visualize effects throughout the 3D structure [2].
  • In Vivo Xenograft Model: Mice with established orthotopic breast cancer xenografts were treated with irinotecan alone or in combination with this compound. Tumor growth was monitored, and final tumor samples were analyzed for apoptosis and mitotic index to confirm checkpoint abrogation [1].

This compound Mechanism of Action in DNA Damage Response

The following diagram illustrates the key signaling pathway targeted by this compound and how its inhibition leads to cancer cell death, especially when combined with chemotherapy.

G DNA_Damage DNA Damage/Replication Stress ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation & Activation ATR_Activation->CHK1_Activation CDC25A_Degradation CDC25A Degradation CHK1_Activation->CDC25A_Degradation Cell_Cycle_Arrest Cell Cycle Arrest (S & G2/M) CDC25A_Degradation->Cell_Cycle_Arrest DNA_Repair DNA Repair & Cell Survival Cell_Cycle_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Cell_Cycle_Arrest->Mitotic_Catastrophe Abrogated by this compound CHIR124 This compound Inhibition CHIR124->CHK1_Activation Blocks Chemo Chemotherapy (e.g., Topo I poison) Chemo->DNA_Damage

This pathway shows that chemotherapy causes DNA damage, activating the ATR-CHK1 axis to halt the cell cycle for repair. This compound inhibits CHK1, forcing damaged cells into mitosis, leading to mitotic catastrophe and apoptosis [1] [3]. This effect is particularly potent in p53-deficient cancer cells that rely heavily on CHK1-mediated S and G2/M checkpoints [1] [3].

Key Research Implications

  • High Selectivity of this compound: Its high potency and selectivity make this compound an excellent tool for probing CHK1 biology with minimal off-target effects compared to first-generation inhibitors like UCN-01 [1] [3].
  • Strategic Therapeutic Synergy: The strong synergy between this compound and topoisomerase I poisons or antimetabolites provides a rational basis for combination therapy, especially in treating resistant cancers [1] [2].
  • Relevance of Experimental Models: The use of 3D spheroid models demonstrates that this compound can overcome multicellular resistance, a significant hurdle in treating solid tumors like pancreatic cancer [2].

References

CHIR-124 selectivity Chk1 vs Chk2

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of CHIR-124

The core selectivity data for this compound is summarized in the table below.

Kinase Target IC₅₀ Value Selectivity Ratio (vs. Chk1)
Chk1 0.3 nM (Reference)
Chk2 697.4 nM ~2,300-fold
FLT3 5.8 nM ~19-fold
PDGFR 6.6 nM ~22-fold
GSK-3 23.3 nM ~78-fold
Fyn 98.8 nM ~329-fold
Cdk2/Cyclin A 191.1 nM ~637-fold
CDC2/Cyclin B 505.7 nM ~1,685-fold
Cdk4/Cyclin D 2.05 μM ~6,800-fold

Table: Summary of this compound's half-maximal inhibitory concentration (IC₅₀) against various kinases. Data compiled from multiple sources. [1] [2] [3]

Key Experimental Evidence & Protocols

The high selectivity of this compound for Chk1 is supported by several key studies:

  • Synergy with DNA-Damaging Agents: Research shows this compound interacts synergistically with topoisomerase I poisons (e.g., camptothecin, SN-38) to cause growth inhibition in various human cancer cell lines with mutant p53, such as breast carcinoma (MDA-MB-231, MDA-MB-435) and colon carcinoma (SW-620, Colo205). This synergy occurs because this compound abrogates the S and G2-M cell cycle checkpoints induced by DNA damage, forcing cells with compromised p53 function into mitosis and apoptosis [1] [4].
  • In Vivo Potentiation: In an orthotopic breast cancer xenograft model (MDA-MB-435), this compound (10 or 20 mg/kg, administered orally) potentiated the tumor growth inhibitory effect of irinotecan (CPT-11). This was associated with an increase in tumor cell apoptosis and abrogation of the G2-M checkpoint [1] [4].

Mechanism and Research Applications

The following diagram illustrates the primary mechanism by which this compound achieves its selective effect, particularly in p53-deficient contexts.

G DNA_Damage DNA Damage (e.g., by Topoisomerase I poisons) ATR_Chk1 ATR-Chk1 Pathway Activation DNA_Damage->ATR_Chk1 Checkpoints S and G2-M Cell Cycle Checkpoints ATR_Chk1->Checkpoints Cell_Arrest Cell Cycle Arrest & Repair Checkpoints->Cell_Arrest Survival Cell Survival Cell_Arrest->Survival Allows repair CHIR124 This compound inhibits Chk1 Abrogation Checkpoint Abrogation CHIR124->Abrogation Inhibits Abrogation->Checkpoints Abrogates Apoptosis Mitotic Catastrophe & Apoptosis Abrogation->Apoptosis p53 p53 Status p53->Apoptosis Enhanced in p53-deficient cells p53->Survival Wild-type p53 promotes repair

This mechanism underpins a key research application of this compound: exploiting synthetic lethality in p53-deficient cancers. By inhibiting Chk1, this compound removes a critical survival pathway for cancer cells that already have compromised p53-mediated DNA damage response, leading to selective cell death [1] [4].

Comparison with Other Chk Inhibitors

This compound stands out for its exceptional potency against Chk1. The table below compares it with other documented Chk inhibitors.

Inhibitor Name Chk1 IC₅₀ Chk2 IC₅₀ Key Selectivity Notes
This compound 0.3 nM 697.4 nM ~2,300-fold selective for Chk1 over Chk2 [1] [2].
AZD7762 5 nM 5 nM Equally potent against Chk1 and Chk2 [5].
Rabusertib (LY2603618) 7 nM ~700 nM (est.) ~100-fold more potent for Chk1 [5].
MK-8776 (SCH 900776) 3 nM ~1,500 nM (est.) ~500-fold selective for Chk1 over Chk2 [5].
Prexasertib (LY2606368) 1 nM 8 nM Also inhibits RSK1 (IC₅₀ = 9 nM) [5].

Table: Comparison of this compound with other Chk inhibitors. Data from vendor and commercial database. [5]

Key Experimental Methodologies

To help you evaluate or replicate these findings, here are details on key experimental protocols from the search results:

  • Kinase Assay (Cell-Free): The Chk1 kinase domain is expressed in Sf9 insect cells. A biotinylated peptide mimicking the natural substrate (cdc25c) is used. The reaction includes kinase, substrate, ATP mixture (including ³³P-labeled ATP), and a dilution series of this compound. After incubation, the phosphorylated peptide is captured on streptavidin-coated plates, and the radioactivity is measured to determine the phosphate transfer. The IC₅₀ is calculated using nonlinear regression [1].
  • Cellular Cytotoxicity Assay (Example): Cells (e.g., MDA-MB-435) in log-phase are plated in 96-well plates. This compound is serially diluted, both alone and in combination with various concentrations of a DNA-damaging agent like camptothecin. After 48 hours of incubation, cell viability is measured using an MTS assay. The interaction between drugs is analyzed using isobologram analysis to determine synergy or antagonism [1].

References

Compound Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature CHIR-124 MK-8776
Primary Target CHK1 [1] [2] CHK1 [3] [4]
Reported IC₅₀ for CHK1 0.3 nM [1] Information missing from search results
Selectivity Less selective; also inhibits FLT3 (5.8 nM), PDGFR (6.6 nM) [1] Described as highly selective for CHK1 over CHK2 and CDKs [4]
Key Proposed Mechanisms of Sensitization Abrogation of S and G2/M checkpoints, inhibition of DNA damage repair, induction of mitotic death and apoptosis [1] [2] Abrogation of G2/M checkpoint, inhibition of DNA damage repair, inhibition of radiation-induced autophagy [3] [4]
p53-Dependent Activity Enhanced abrogation of G2/M checkpoint and apoptosis induction with p53 loss [1] [2] Radiosensitization observed in p53-defective cells, not in p53 wild-type cells [3] [5]
Combination Agents Studied Topoisomerase I poisons (e.g., SN-38, irinotecan) [1] [2] Radiation, hydroxyurea, gemcitabine [3] [4]
Reported Clinical Status Pre-clinical (as of cited literature) [2] Has entered Phase I/II clinical trials [6] [4]

Experimental Data and Protocols

For your experimental planning, here are the key methodologies and findings from the cited literature.

  • Clonogenic Survival Assay: This is the standard method for evaluating long-term cell survival and radiosensitization/chemosensitization.

    • Typical Protocol: Cells are seeded at low densities and treated with a range of radiation doses or drug concentrations. After a period (e.g., 6-14 days), colonies are fixed, stained, and counted. A colony is typically defined as consisting of >50 cells. Surviving fractions are calculated by correcting for the plating efficiency of untreated controls [3] [6].
    • Key Finding for MK-8776: A concentration of 200 nM MK-8776 (1-hour pre-irradiation + 18-hours post-irradiation) significantly radiosensitized p53-defective NSCLC and HNSCC cell lines, reducing the surviving fraction at 2 Gy (SF2), without appreciable cytotoxicity from the drug alone [3].
  • Cell Cycle Analysis via Flow Cytometry: Used to assess checkpoint abrogation.

    • Typical Protocol: Cells are fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined based on DNA content [4].
    • Key Finding for this compound: Treatment abrogated the SN-38-induced S and G2/M checkpoints, pushing p53-mutant cells into mitosis prematurely [2].
  • Immunofluorescence for DNA Damage Repair: Used to quantify and monitor the repair of DNA double-strand breaks (DSBs).

    • Typical Protocol: Cells are fixed at various time points after damage induction, then immunostained with antibodies against DNA damage markers like γ-H2AX or 53BP1. The number of foci per nucleus is counted using fluorescence microscopy [3] [4].
    • Key Finding for MK-8776: Pretreatment with low doses (100-400 nM) of MK-8776 significantly increased the number of γ-H2AX foci in triple-negative breast cancer cells after irradiation, indicating enhanced DNA damage [4].

Signaling Pathway Context

Both this compound and MK-8776 target the CHK1 kinase, a central regulator of the DNA damage response. The following diagram illustrates the simplified signaling pathway and their point of inhibition, which leads to the abrogation of cell cycle checkpoints.

G DNA_Damage DNA_Damage ATR_Activation ATR_Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1_Activation ATR_Activation->CHK1_Activation CHK1 CHK1 CHK1_Activation->CHK1 Phosphorylation Cell_Cycle_Checkpoints Cell_Cycle_Checkpoints CHK1->Cell_Cycle_Checkpoints Activates Mitotic_Catastrophe Mitotic_Catastrophe Cell_Cycle_Checkpoints->Mitotic_Catastrophe Abrogation Leads To CHK1_Inhibitors CHK1_Inhibitors CHK1_Inhibitors->CHK1 Inhibits

This diagram shows that upon DNA damage, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. Active CHK1 then enforces cell cycle checkpoints (primarily S and G2/M), halting progression to allow time for DNA repair. When CHK1 inhibitors like this compound or MK-8776 are applied, they block CHK1's function. This abrogates the checkpoints, forcing cells with unrepaired DNA damage to enter mitosis, ultimately leading to mitotic catastrophe and cell death [3] [1] [2].

Key Insights for Researchers

  • Profile Dictates Application: The key differentiator is selectivity. MK-8776's high selectivity makes it a cleaner tool for probing CHK1-specific biology and a more viable candidate for clinical development, particularly in combination with radiotherapy [3] [4]. This compound's multi-kinase activity may be useful in specific contexts where inhibiting FLT3 or PDGFR is also desirable, but it complicates the interpretation of results.
  • Exploit p53 Status: Both compounds show stronger efficacy in p53-deficient models. This provides a strong rationale for biomarker-driven application, suggesting that patient selection based on p53 status could improve therapeutic outcomes in a clinical setting [3] [2].
  • Consider Alternative Mechanisms: Beyond the classic checkpoint abrogation, be aware of other potential mechanisms. For example, one study found that MK-8776 sensitizes triple-negative breast cancer to radiation by inhibiting radiation-induced protective autophagy, indicating a non-canonical pathway of action [4].

References

Comparison of CHIR-124 and PF-477736

Author: Smolecule Technical Support Team. Date: February 2026

Feature CHIR-124 PF-477736
Primary Target Chk1 [1] [2] [3] Chk1 [4]
Reported Potency (IC₅₀/Ki) IC₅₀ = 0.3 nM [1] [2] [3] Ki = 0.49 nM [4]
Selectivity vs. Chk2 ~2,000-fold selective (IC₅₀ for Chk2 is 0.7 µM) [1] ~100-fold selective (Ki for Chk2 is 47 nM) [4]
Other Key Kinase Targets FLT3 (IC₅₀ = 5.8 nM), PDGFR (IC₅₀ = 6.6 nM), GSK-3 (IC₅₀ = 23.3 nM) [1] VEGFR2 (Ki = 8 nM), Fms (Ki = 10 nM), YES (Ki = 14 nM), Aurora-A, FGFR3, Flt3, Ret [4]
Key Mechanism & Application Abrogates DNA damage S and G2/M checkpoints; synergistic with topoisomerase I poisons (e.g., irinotecan) in p53-deficient tumor cells [5] [3]. Abrogates cell cycle checkpoints; enhances cytotoxicity of various DNA-damaging agents in p53-deficient tumors; also shows single-agent activity in some hematopoietic cancers [4] [6].
Clinical Status Preclinical research stage [3]. Has entered Phase 1 clinical trials (as of 2006, status terminated) [4].

Mechanism of Action and Key Experimental Findings

The core therapeutic strategy for both inhibitors is a synthetic lethal approach in p53-deficient cancers. When DNA is damaged, p53-deficient cells rely heavily on the Chk1-mediated S and G2/M checkpoints to survive. Inhibiting Chk1 forces these cells to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and cell death, while sparing normal cells with functional p53 [5].

  • This compound: In vitro studies show this compound synergizes with topoisomerase I poisons (like SN-38, the active metabolite of irinotecan) to cause growth inhibition and apoptosis, especially in p53-mutant breast and colon cancer cell lines. It abrogates the drug-induced S and G2/M arrest, allowing premature entry into mitosis. In vivo, this compound combined with irinotecan potentiated tumor growth inhibition in an orthotopic breast cancer model [3].
  • PF-477736: This ATP-competitive inhibitor also abrogates the S-phase arrest and enhances the cytotoxicity of a broad panel of chemotherapeutic agents (e.g., gemcitabine, camptothecin) in p53-deficient cancer cells. It has also demonstrated significant single-agent activity against several leukemia and lymphoma cell lines, inducing DNA fragmentation and cell death [4] [6].

The following diagram illustrates the simplified DNA damage checkpoint pathway and how these inhibitors exert their effect, particularly in a p53-deficient context.

G DNA_Damage DNA Damage or Replication Stress ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_Act Chk1 Phosphorylation & Activation ATR_ATM->CHK1_Act CDC25A_Deg CDC25A Degradation CHK1_Act->CDC25A_Deg Cell_Cycle_Arrest S and G2/M Cell Cycle Arrest CDC25A_Deg->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Cell_Cycle_Arrest->Mitotic_Catastrophe Checkpoint abrogated Inhibitors This compound / PF-477736 Inhibitors->CHK1_Act Inhibits p53_path p53 reinforces checkpoints (via p21, 14-3-3σ) p53_path->Cell_Cycle_Arrest p53_deficient p53-Deficient Cells: Heavily reliant on Chk1 for arrest p53_deficient->p53_path

Experimental Protocols

Here are summaries of key experimental methods used to characterize these inhibitors.

Kinase Assay for Potency and Selectivity
  • This compound: The kinase assay used a biotinylated peptide substrate. Reactions with CHK1 kinase, the substrate, ATP, and a dilution series of this compound were incubated. Phosphorylated peptide was captured and measured using a europium-labeled antibody. The IC₅₀ was calculated using nonlinear regression [2].
  • PF-477736: A similar biochemical binding assay was performed in a multi-well plate with TRIS buffer, ATP, a peptide substrate, and CHK1 kinase. The inhibition of CHK1 activity by PF-477736 was measured to determine the Ki value, indicating a competitive inhibition with ATP [4].
Cell-Based Cytotoxicity & Synergy Assay (for this compound)
  • Cell Lines: p53-mutant solid tumor lines (e.g., MDA-MB-231, MDA-MB-435 breast cancer).
  • Procedure: Cells were treated with a matrix of concentration combinations of this compound and a chemotherapeutic agent (e.g., camptothecin, SN-38) for 48 hours.
  • Analysis: Cell proliferation was measured using an MTS assay. Drug interaction was analyzed via isobologram analysis, where data points falling below the line of additivity indicate synergy [2] [3].

Practical Research Considerations

  • Selectivity is Key: While both are Chk1 inhibitors, their off-target kinase profiles differ. This compound's activity against FLT3 and PDGFR, and PF-477736's activity against VEGFR2 and Aurora-A, could influence experimental outcomes and interpretations, especially in complex biological systems [1] [4].
  • Clinical Translation: PF-477736 has a more advanced clinical history, having reached Phase 1 trials, which may be relevant for researchers considering the translational potential of their findings [4].

References

CHK1 Inhibition & p53 Status: Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 is a potent and selective checkpoint kinase 1 (CHK1) inhibitor. CHK1 is a key protein in the DNA damage response, responsible for initiating cell cycle arrests at the S and G2/M phases after DNA damage, providing time for repair [1]. This function is especially critical in cancer cells that often have a deficient G1 checkpoint due to p53 mutations [1].

The following diagram illustrates how this compound affects the DNA damage response pathway and how the cellular outcome is influenced by p53 status.

G DNA_Damage DNA Damage (e.g., IR, Topo I poisons) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation & Activation ATR_Activation->CHK1_Activation CDC25_Degradation CDC25A/C Degradation CHK1_Activation->CDC25_Degradation Cell_Cycle_Arrest S and G2/M Cell Cycle Arrest CDC25_Degradation->Cell_Cycle_Arrest DNA_Repair DNA Repair & Cell Survival Cell_Cycle_Arrest->DNA_Repair CHIR124 This compound Intervention CHK1_Inhibited CHK1 Inhibited CHIR124->CHK1_Inhibited Binds ATP site IC₅₀: 0.3 nM Checkpoint_Abrogation Checkpoint Abrogation CHK1_Inhibited->Checkpoint_Abrogation Prevents CDC25 degradation Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe p53_WT p53 Wild-Type Context Checkpoint_Abrogation->p53_WT p53_Deficient p53-Deficient Context Checkpoint_Abrogation->p53_Deficient Outcome_WT Enhanced Cell Death (Radiosensitization) p53_WT->Outcome_WT Outcome_Deficient Potentiated Cell Death (Polyploidy, Apoptosis) p53_Deficient->Outcome_Deficient

Diagram Title: this compound Abrogates DNA Damage Checkpoints in a p53-Dependent Manner

The core mechanism shows that by inhibiting CHK1, this compound forces damaged cells into mitosis, leading to cell death. The p53 status is a critical modifier of this outcome. p53-deficient cells, which lack a functional G1 checkpoint and are highly reliant on the G2/M checkpoint, are more vulnerable to CHK1 inhibition [2] [3].

Comparative Experimental Data on p53-Dependent Effects

The tables below summarize key experimental findings from foundational studies that directly compare the effects of this compound in models with different p53 statuses.

Table 1: Radiosensitization Effects in Isogenic HCT116 Cells [2]

Cell Line (p53 Status) This compound Effect on IR-induced G2/M Arrest Mitotic Entry Post-IR + this compound Long-term Phenotype
p53 Wild-Type (WT) Abrogated No significant increase -
p53 Null (-/-) Abrogated Dramatic increase Accumulation of polyploid cells with micronucleation/multinucleation
p21 Null (-/-) Abrogated Similar to p53-/- Similar to p53-/-

Table 2: Chemosensitization Effects in Various Models [3]

Model / Cell Line p53 Status Combination Treatment Key Synergistic Effect & Notes
MDA-MD-435 (Breast cancer) Mutant This compound + SN-38 Abrogated G2-M checkpoint; Potentiated apoptosis; Enhanced growth inhibition in vivo.
HCT116 p53-/- (Colon cancer) Null This compound + SN-38 Restoration of cdc25A protein levels; Abrogation of S-phase checkpoint.
Panel of solid tumor lines Mutant This compound + Camptothecin/SN-38 Significant synergy in growth inhibition (Isobologram analysis).

Table 3: Selectivity Profile of this compound [4]

Target IC₅₀ (nM) Selectivity vs. CHK1
CHK1 0.3 -
CHK2 697.4 ~2,300-fold
FLT3 5.8 ~19-fold
PDGFR 6.6 ~22-fold
CDK2/Cyclin A 191.1 ~600-fold

Key Experimental Protocols

To ensure the reproducibility of the data presented, here is a summary of the key methodologies used in the cited studies.

1. Protocol for Clonogenic Survival & Cell Cycle Analysis (Radiosensitization) [2]

  • Cell Lines: Isogenic HCT116 p53 WT, p53-/-, p21-/-, Chk2-/-, and Mad2-/- cells.
  • Treatment: Cells treated with this compound (concentration not specified in abstract) before or after ionizing radiation (IR).
  • Clonogenic Assay: Cells seeded at low density, allowed to form colonies for ~10-14 days, stained, and counted to measure survival fraction.
  • Cell Cycle Analysis: Flow cytometry to assess DNA content and IR-induced G2/M arrest abrogation.
  • Mitotic Index: Immunofluorescence staining for phosphorylated mitotic proteins (e.g., phospho-histone H3) to quantify mitotic entry.
  • Phenotype Analysis: Microscopy to identify multinucleated and micronucleated cells resulting from mitotic catastrophe.

2. Protocol for Chemosensitization & In Vivo Study [3]

  • Cellular Synergy Studies:
    • Cell Lines: Various p53-mutant solid tumor lines (e.g., MDA-MB-435).
    • Treatment: Combination of this compound and topoisomerase I poisons (SN-38, camptothecin).
    • Analysis: Growth inhibition assessed by isobologram or response surface analysis to confirm synergy. Apoptosis measured by assays like TUNEL or caspase cleavage. Cell cycle checkpoints analyzed by flow cytometry. Western blot to monitor cdc25A protein stabilization.
  • In Vivo Xenograft Model:
    • Model: Severe combined immunodeficient (SCID) mice with orthotopic MDA-MD-435 breast cancer xenografts.
    • Dosing: CPT-11 (5 mg/kg, i.p., daily x5); this compound (10 or 20 mg/kg, p.o., daily x6).
    • Endpoint: Tumor growth inhibition (% T/C), apoptosis (TUNEL staining), and mitotic index (phospho-histone H3 staining).

Conclusion for Research Applications

The experimental data consistently demonstrates that p53 deficiency enhances the cellular sensitivity to this compound when combined with DNA-damaging agents. The absence of a functional p53/p21 pathway leads to a more pronounced abrogation of the G2/M checkpoint, uncontrolled mitotic entry, and ultimately, mitotic catastrophe and apoptosis [2] [3].

For researchers designing experiments or evaluating this compound's potential, this means:

  • Biomarker Strategy: p53 status is a strong candidate predictive biomarker for patient stratification in studies involving CHK1 inhibitors like this compound.
  • Therapeutic Rationale: this compound presents a promising strategy for targeted treatment of p53-deficient cancers, which are common and often therapy-resistant.
  • Combination Potential: Its synergy with topoisomerase I poisons (like irinotecan) and radiation provides clear rationales for combination therapy development.

References

Biochemical & Cellular Profiling of CHIR-124

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data that validates CHIR-124 as a potent and selective Chk1 inhibitor.

Aspect Experimental Data / Description
Primary Target & Potency Inhibits Chk1 with an IC₅₀ of 0.3 nM in cell-free assays [1] [2].
Selectivity >2,000-fold selective for Chk1 over Chk2 (IC₅₀ for Chk2 = 697.4 nM) [2]. Shows 500- to 5,000-fold less activity against CDK2, CDK4, and Cdc2 [1].
Other Kinase Targets Also inhibits PDGFR (IC₅₀ = 6.6 nM) and FLT3 (IC₅₀ = 5.8 nM) [2].
Cellular Cytotoxicity (Mono-therapy) EC₅₀ = 0.08 μM against human MDA-MB-435 breast cancer cells [1].
Cellular Efficacy (Combination Therapy) Synergizes with topoisomerase I poisons (e.g., camptothecin/SN-38) to cause growth inhibition in various mutant p53 cancer cell lines (e.g., MDA-MB-231, SW-620) [3] [1] [2].

| Key Cellular Mechanisms | Abrogates the SN-38-induced S and G2/M cell cycle checkpoints [3] [2]. Potentiates apoptosis [3]. Restores levels of Cdc25A protein, which is targeted for degradation by Chk1 after DNA damage [2]. | | In Vivo Efficacy | At 10-20 mg/kg (oral), potentiates the antitumor effect of irinotecan (CPT-11) in a breast cancer xenograft model [3] [2]. This is associated with increased apoptosis and abrogation of the G2/M checkpoint in tumors [2]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the data above.

Kinase Assay (Biochemical)
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Chk1.
  • Method: A radioactive kinase assay is used. The Chk1 kinase domain is incubated with a biotinylated peptide substrate (derived from Cdc25c), unlabeled ATP, and ³³P-labeled ATP. A dilution series of this compound is added to the reaction mixture.
  • Measurement: The phosphorylated peptide is captured on streptavidin-coated plates. The level of phosphorylation is measured using a time-resolved fluorescence (TRF) system with a europium-labeled anti-phosphotyrosine antibody. The IC₅₀ value is calculated using nonlinear regression [1].
Cell-based Cytotoxic / Proliferation Assay
  • Purpose: To evaluate the synergistic effect of this compound with chemotherapeutics like camptothecin.
  • Cell Lines: Often uses p53-mutant solid tumor lines (e.g., MDA-MB-435 breast cancer, SW-620 colon carcinoma) [1] [2].
  • Method: Cells in log-phase growth are plated in 96-well plates. This compound is serially diluted in the presence of various concentrations of a chemotherapeutic agent (e.g., camptothecin) and incubated for 48 hours.
  • Measurement: Cell proliferation is assessed by adding MTS tetrazolium compound. The absorbance at 490 nm is read on a plate reader. Data analysis uses isobologram analysis based on the Loewe additivity equation to determine synergy [1].
Cell Cycle Analysis
  • Purpose: To confirm checkpoint abrogation.
  • Method: Cancer cells treated with a DNA-damaging agent (e.g., SN-38) alone or in combination with this compound.
  • Measurement: The cell cycle distribution is analyzed, typically by flow cytometry. This compound treatment is shown to reduce the accumulation of cells in the S and G2/M phases induced by the DNA-damaging agent, confirming checkpoint abrogation [3].

This compound's Mechanism of Action in Cancer Therapy

The following diagram illustrates how this compound targets the DNA damage response pathway to sensitize cancer cells to chemotherapy.

chir124_mechanism DNA_damage DNA Damage (e.g., by Topo I poison) ATR_Chk1 ATR/Chk1 Pathway Activation DNA_damage->ATR_Chk1 CDK_inhibit Inactive CDK1/2 (Cell Cycle Arrest) ATR_Chk1->CDK_inhibit DNA_repair DNA Repair & Cell Survival CDK_inhibit->DNA_repair Apoptosis Mitotic Catastrophe & Apoptosis CDK_inhibit->Apoptosis Pathway abrogated CHIR124 This compound CHIR124->ATR_Chk1 Inhibits

Figure 1: this compound enhances chemotherapy by abrogating the DNA damage checkpoint. This compound inhibits the ATR/Chk1 signaling pathway. This prevents chemotherapy-induced cell cycle arrest, forcing damaged cells into mitosis, leading to cell death.

Key Insights for Researchers

  • Ideal Use Case: this compound is particularly effective in p53-deficient cancer models, as the loss of the p53-mediated G1 checkpoint makes cells more reliant on the Chk1-mediated G2/M checkpoint for DNA repair [3] [4].
  • Beyond Chk1: Be aware that this compound's additional activity against FLT3 and PDGFR could be a confounding factor in certain cellular or in vivo models, but might also be exploited for multi-targeting strategies [2].
  • Advanced Model Validation: Research shows this compound's efficacy in complex models like pancreatic cancer multicellular tumor spheroids (MCTS), which better mimic in vivo tumor resistance [5].

References

CHIR-124 Chk1 inhibition confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data and Protocols

The therapeutic potential of CHIR-124 is most evident in combination therapies, as shown in the following table.

Combination Partner / Context Experimental Model Key Findings Mechanistic Insights
Topoisomerase I Poisons (e.g., SN-38, irinotecan) [1] In vitro: Various p53-mutant solid tumor cell lines (e.g., MDA-MB-435). In vivo: Orthotopic breast cancer xenograft. Synergistic growth inhibition and increased apoptosis [1]. Potentiated tumor growth inhibition by irinotecan [1]. Abrogation of SN-38-induced S and G2-M checkpoints [1]. Restoration of cdc25A protein levels degraded after DNA damage [1].
IGF Axis Inhibition [2] In vitro: ER+ breast cancer cell lines (MCF7, ZR-75-1). Synergistic suppression of cell viability and survival [2]. Co-inhibition further downregulated RRM2, reducing dNTP supply and causing replication catastrophe [2].
EZH2 Loss [3] In vitro: EZH2-knockout Jurkat T-ALL cells. Hypersensitivity and apoptosis in EZH2-deficient cells [3]. Elevated DNA damage (γH2AX) and mitotic catastrophe [3]. Upregulation of MYCN expression, increasing replication stress [3].
BRCA1 Downregulation [4] In vitro: BRCA1-HiBiT reporter breast cancer cells. Synergized with PARP inhibitor (Olaparib) [4]. Identified as a compound that reduces BRCA1 protein levels, sensitizing cells to PARP inhibition [4].

Key Experimental Protocols

To help you evaluate or replicate these findings, here are summaries of the key methodologies used in the cited research.

  • Cell Viability and Synergy Assays: Cell viability was often measured using high-throughput IncuCyte live-cell analysis systems or similar assays over 5 days. Synergy with combination treatments (e.g., with topoisomerase I poisons or IGF inhibitors) was quantified using established models like isobologram analysis or response surface analysis [1] [2].
  • Cell Cycle and Apoptosis Analysis: The effects on cell cycle checkpoints were analyzed via flow cytometry. For example, cells were stained with propidium iodide to measure DNA content and determine the percentage of cells in each cell cycle phase after treatment. Apoptosis was frequently assessed by Annexin V staining followed by flow cytometry [1] [3].
  • DNA Fiber Assay: This technique was used to measure replication fork dynamics. Cells were sequentially labeled with nucleoside analogs CIdU and IdU. The lengths of the labeled DNA tracts were then measured by immunofluorescence, allowing for the calculation of replication fork progression rates [2].
  • In Vivo Xenograft Models: The in vivo efficacy of this compound was evaluated in mouse xenograft models. For instance, in an orthotopic breast cancer model, this compound was administered orally (10 or 20 mg/kg) in combination with chemotherapeutics like CPT-11 (irinotecan). Tumor growth was monitored, and apoptosis in tumor tissues was analyzed by immunohistochemical staining for markers like cleaved caspases [1].

Mechanisms of Action and Signaling Pathways

This compound exerts its effects by inhibiting key steps in the DNA damage response. The diagram below illustrates the core signaling pathway it targets.

chir124_mechanism DNA_Damage DNA Damage (e.g., by Topo I poison) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Cdc25A Cdc25A Chk1->Cdc25A Targets for Degradation CDK CDK Cdc25A->CDK Activates Cell_Cycle_Checkpoint S and G2/M Cell Cycle Checkpoint CDK->Cell_Cycle_Checkpoint Apoptosis Apoptosis Cell_Cycle_Checkpoint->Apoptosis Prevents CHIR124 This compound CHIR124->Chk1 Inhibits

This compound creates a synthetic lethal interaction in certain contexts. For example, when the IGF axis is inhibited, cells experience replication stress and depend on the ATR/CHK1 pathway to slow the cell cycle and allow for repair. Inhibiting CHK1 with this compound forces cells with high underlying replication stress to continue cycling, leading to replication catastrophe and cell death [2]. Similar synthetic lethality is observed in cells with loss of EZH2 function [3].

Conclusion for Researchers

This compound is a powerful tool for probing Chk1 biology. Its high potency and selectivity make it an excellent candidate for:

  • Studying Combination Therapies: Its efficacy with DNA-damaging agents, especially in p53-deficient models, is well-established [1].
  • Exploiting Synthetic Lethality: It shows promise in targeting cancers with specific vulnerabilities, such as those with EZH2 mutations [3] or IGF pathway inhibition [2].
  • Understanding Resistance Mechanisms: Research indicates that the cellular redox state, regulated by the thioredoxin system, can be a key determinant of CHK1 inhibitor sensitivity, suggesting potential biomarkers or new combination partners [5].

References

CHIR-124 Kinase Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

CHIR-124 is a potent and selective checkpoint kinase 1 (Chk1) inhibitor. The table below summarizes its published activity against a limited set of kinases from the search results.

Kinase Target Reported IC₅₀ / Activity Experimental Context Citation
Chk1 0.3 nM Cell-free assay [1] [2]
Flt3 5.8 nM Cell-free assay [2]
PDGFR 6.6 nM Cell-free assay [2]
GSK-3 23.3 nM Cell-free assay [2]
Chk2 ~600 nM (shows 2000-fold selectivity over Chk2) Cell-free assay [2]
CDK2/4, Cdc2 500- to 5000-fold less active than against Chk1 Cell-free assay [2]

Key Experimental Protocols

Here are detailed methodologies for core experiments using this compound, as reported in the literature.

In Vitro Kinase Activity Assay (Chk1)
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Chk1 kinase [2].
  • Method Details:
    • Kinase Source: Recombinant Chk1 kinase domain expressed in Sf9 insect cells.
    • Substrate: A biotinylated peptide derived from cdc25c, containing the Chk1/Chk2 phosphorylation consensus site.
    • Reaction Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, and 0.01% bovine serum albumin.
    • Procedure: A dilution series of this compound is mixed with the reaction buffer, kinase, substrate, and a mixture of unlabeled and ³³P-labeled ATP. The reaction is incubated at room temperature for 1-4 hours.
    • Detection: The phosphorylated peptide is captured on streptavidin-coated plates, and phosphorylation is measured using a europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence (DELFIA). The IC₅₀ is calculated using non-linear regression [2].
Cell-Based Cytotoxicity / Proliferation Assay
  • Purpose: To evaluate the synergistic effect of this compound with topoisomerase I poisons (e.g., camptothecin) on cancer cell growth [1] [2].
  • Method Details:
    • Cell Lines: Often uses p53-mutant solid tumor lines such as MDA-MB-231, MDA-MB-435 (breast cancer), SW-620, and COLO 205 (colon carcinoma).
    • Procedure: Cells in log-phase growth are plated in 96-well plates. This compound is serially diluted in the presence or absence of varying concentrations of a chemotherapeutic agent (e.g., camptothecin) and added to the cells.
    • Incubation: 48 hours at 37°C.
    • Viability Readout: Cell proliferation is assessed using the MTS assay, where the absorbance at 490 nm is measured after a further 3-hour incubation with the MTS reagent.
    • Data Analysis: The interaction between drugs is analyzed using isobologram analysis based on the principle of Loewe additivity to determine synergy or antagonism [1] [2].

Research Applications and Mechanisms

The following diagrams illustrate the primary cellular mechanisms of this compound as identified in the search results.

This compound in the DNA Damage Response (Interphase)

In response to DNA damage or replication stress, the ATR-Chk1 pathway is activated to halt the cell cycle. This compound inhibits Chk1, abrogating this checkpoint and pushing damaged cells into mitosis, leading to cell death [1] [3].

G Figure 1: this compound Abrogates DNA Damage Checkpoint DNA_Damage DNA Damage/Replication Stress ATR_Activation ATR Activation DNA_Damage->ATR_Activation Chk1_Activation Chk1 Phosphorylation/Activation ATR_Activation->Chk1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 phase) Chk1_Activation->Cell_Cycle_Arrest Checkpoint_Abrogation Checkpoint Abrogation Chk1_Activation->Checkpoint_Abrogation  Prevents DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair CHIR124 This compound Inhibition CHIR124->Chk1_Activation  Inhibits Mitotic_Catastrophe Forced Mitotic Entry & Apoptosis Checkpoint_Abrogation->Mitotic_Catastrophe

A Non-Canonical Role for Chk1 in Mitosis

Recent research reveals a distinct, DNA damage-independent role for the ATR-Chk1 pathway during mitosis, where it promotes CDK1 activity to ensure proper chromosome segregation [3].

G Figure 2: Mitotic ATR-Chk1 Promotes CDK1 Activity Mitotic_ATR Constitutive Mitotic ATR Mitotic_Chk1 Active Mitotic Chk1 Mitotic_ATR->Mitotic_Chk1 PKMYT1_Myt1 PKMYT1 (Myt1) Mitotic_Chk1->PKMYT1_Myt1 Inhibits (Phosphorylation) CDK1_InhibPhos CDK1 Inhibitory Phosphorylation (T14/Y15) PKMYT1_Myt1->CDK1_InhibPhos Promotes Full_CDK1_Activity Full CDK1 Activity CDK1_InhibPhos->Full_CDK1_Activity Prevents Faithful_Segregation Faithful Chromosome Segregation Full_CDK1_Activity->Faithful_Segregation CHIR124 This compound Inhibition CHIR124->Mitotic_Chk1  Inhibits CHIR124->PKMYT1_Myt1  Prevents Inhibition

References

CHIR-124: Biochemical and Cellular Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for CHIR-124, a potent and selective CHK1 inhibitor.

Assay Type Experimental Model Concentration/IC₅₀ Key Findings & Experimental Details
Biochemical Kinase Assay Cell-free system IC₅₀ = 0.3 nM (Chk1) [1] [2] Selectivity: >2,000-fold selective for Chk1 over Chk2; also inhibits FLT3 (IC₅₀=5.8 nM) and PDGFR (IC₅₀=6.6 nM) [1].

| In Vitro Cytotoxicity | Human cancer cell lines (e.g., MDA-MB-435, SW-620) [1] [2] | EC₅₀ = 80 nM (MDA-MB-435) [1] | Synergy: Interacts synergistically with topoisomerase I poisons (e.g., camptothecin) [1] [2]. Mechanism: Abrogates DNA damage-induced S and G2/M checkpoints, potentiates apoptosis, effect enhanced in p53-mutant cells [2]. | | In Vivo Efficacy | Orthotopic breast cancer xenograft (MDA-MB-435) [1] [2] | 10-20 mg/kg (oral) [1] | Outcome: Potentiates irinotecan's tumor growth inhibition by abrogating G2/M checkpoint and increasing apoptosis [2]. |

The Rationale for Targeting ecDNA with CHK1 Inhibition

While this compound has not been specifically tested in this context, recent groundbreaking research reveals a inherent vulnerability of ecDNA-positive cancers to CHK1 inhibition.

  • The Core Vulnerability: ecDNAs exhibit pervasive transcription, leading to excessive transcription-replication conflicts (TRC) and high levels of replication stress (RS). This is a direct consequence of their open chromatin structure [3] [4].
  • Mechanism of Action: This elevated replication stress manifests as increased single-stranded DNA (ssDNA), which is bound by phosphorylated RPA2 (pRPA2-S33). This activates the S-phase checkpoint kinase CHK1. Inhibiting CHK1 in this context creates a synthetic lethal interaction, causing catastrophic DNA damage and preferential death of ecDNA-containing tumor cells [3] [4].
  • Evidence with a Clinical Inhibitor: This strategy was validated using BBI-2779, a highly selective, potent, and bioavailable oral CHK1 inhibitor. In a gastric cancer model with FGFR2 amplified on ecDNA, BBI-2779 alone suppressed tumor growth and prevented ecDNA-mediated acquired resistance to targeted therapy [3] [4].

The following diagram illustrates the core signaling pathway that creates this vulnerability and how CHK1 inhibitors like this compound are proposed to work in this context.

G A ecDNA with Open Chromatin B Pervasive Transcription A->B C Transcription-Replication Conflict (TRC) B->C D Replication Fork Stalling Replication Stress (RS) C->D E Single-Stranded DNA (ssDNA) Accumulation & pRPA2-S33 D->E F CHK1 Activation (S-phase checkpoint) E->F G Cell Cycle Arrest (DNA Repair Attempt) F->G I Checkpoint Abrogation Forced Mitotic Entry G->I H CHK1 Inhibitor (e.g., this compound, BBI-2779) H->I Inhibits J Preferential Tumor Cell Death I->J

Experimental Design for ecDNA Studies

To empirically compare this compound's effect on cells with ecDNA vs. chromosomal amplifications, you could adapt the following methodologies from recent studies.

Experimental Goal Recommended Method Key Steps & Controls
Model Selection/Generation Use isogenic cell line pairs where the same oncogene is amplified either on ecDNA or chromosomally (e.g., COLO320DM vs. COLO320HSR for MYC; GBM39ec vs. GBM39HSR for EGFR) [3]. Ensure amplicon copy numbers are closely matched between pairs to isolate the effect of ecDNA vs. chromosomal location [3].
Assess Replication Stress Immunofluorescence (IF) & DNA FISH: Co-stain for a replication stress marker (e.g., pRPA2-S33) and the amplified oncogene [3]. Quantify colocalization of pRPA2-S33 signal with ecDNA vs. chromosomal FISH signals. Include an EdU label to identify replicating cells [3].
Measure Drug Sensitivity Cell Viability/Cytotoxicity Assays (e.g., MTS assay) [1] [2]. Treat isogenic pairs with a dose range of this compound, alone and in combination with other drugs (e.g., topoisomerase I poisons). Calculate IC₅₀ values and synergy scores [2].
Analyse Cell Death & Cell Cycle Flow Cytometry for apoptosis (e.g., Annexin V) and cell cycle profiling [2]. Compare the extent of this compound-induced apoptosis and cell cycle disruption (e.g., abrogated G2/M checkpoint) between ecDNA and chromosomal amplification models.

Interpretation and Research Direction

  • This compound's Profile: It is a well-established and potent tool compound for studying CHK1 biology in the context of DNA damage and replication stress, with robust in vitro and in vivo data supporting its use [1] [2].
  • The ecDNA Opportunity: The 2024 Nature study provides a strong mechanistic rationale for why CHK1 inhibition should be highly effective against ecDNA-positive cancers, creating a clear justification for testing this compound in this specific context [3] [4].
  • Bridging the Gap: The lack of direct data for this compound versus ecDNA represents a potential research gap. You could directly test this hypothesis using the described isogenic models and experimental protocols.

References

Quantitative Efficacy Data of CHIR-124 Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key experimental findings from preclinical studies on CHIR-124 used in combination therapy.

Table 1: In Vitro Cytotoxicity of this compound Combinations [1] [2] [3]

Cancer Cell Line Combination Agent Efficacy Measurement Experimental Outcome
MDA-MB-435 (Breast cancer) Camptothecin/SN-38 Synergistic growth inhibition (Isobologram analysis) Strong synergy observed; abrogated S and G2-M checkpoints, potentiated apoptosis [2].
MDA-MB-231, SW-620, COLO 205 (Breast/Colon cancer) Camptothecin Synergistic growth inhibition (Isobologram analysis) Synergy confirmed across multiple p53-mutant solid tumor lines [2].
Capan-2 (Pancreatic cancer, MCTS model) Gemcitabine Effective Concentration (EC50) for viability EC50: 0.08 µM (cytotoxicity alone against MDA-MB-435); Combination enhanced sensitivity to gemcitabine, increased DNA damage and apoptosis [1] [3].

Table 2: In Vivo Efficacy and Biochemical Profiling of this compound [1] [2]

Model/Category Measurement Key Data
In Vivo Efficacy
Orthotopic Breast Cancer Xenograft (MDA-MB-435) Tumor growth inhibition with Irinotecan (SN-38 prodrug) Potentiated growth inhibitory effects; abrogated G2-M checkpoint and increased tumor apoptosis [2].
Dosage 10 mg/kg or 20 mg/kg, orally [1].
Biochemical Profiling (IC50)
Chk1 (Cell-free assay) 0.3 nM [1] [2]
FLT3 (Cell-free assay) 5.8 nM [1]
PDGFR (Cell-free assay) 6.6 nM [1]
GSK-3 (Cell-free assay) 23.3 nM [1]
Selectivity ~2,000-fold selective for Chk1 over Chk2 [1].

Mechanism of Action: CHK1 Inhibition

This compound exerts its primary efficacy by selectively inhibiting the Chk1 kinase. The following diagram illustrates the signaling pathway through which this compound, in combination with a topoisomerase I poison, leads to enhanced cancer cell death.

G TopoPoison Topoisomerase I Poison (e.g., Irinotecan, Gemcitabine) DNADamage DNA Damage & Replication Stress TopoPoison->DNADamage ATR_Act ATR Activation DNADamage->ATR_Act Apoptosis Premature Mitotic Entry & Apoptosis DNADamage->Apoptosis CHK1_Act CHK1 Phosphorylation/Activation ATR_Act->CHK1_Act CellCycleArrest Cell Cycle Arrest (S & G2/M Phase) CHK1_Act->CellCycleArrest DNArepair DNA Repair & Cell Survival CellCycleArrest->DNArepair CHIR124 This compound Abrogation Checkpoint Abrogation CHIR124->Abrogation Inhibits Abrogation->CellCycleArrest Blocks Abrogation->Apoptosis

Diagram 1: Mechanism of this compound in Abrogating DNA Damage Checkpoints. This compound inhibits activated CHK1, preventing cell cycle arrest and forcing damaged cells into apoptosis. [2]

This mechanism is particularly effective in p53-mutant cancer cells, which lack the G1 checkpoint and rely heavily on the CHK1-mediated S and G2 checkpoints for DNA repair and survival [2].

Key Experimental Protocols

The efficacy data for this compound is derived from standardized, robust experimental methods.

Table 3: Summary of Key Experimental Methodologies [1] [2] [3]

Method Type Key Steps & Measures Application in this compound Research

| In Vitro Kinase Assay (Cell-free) | • Target: Recombinant Chk1 kinase domain. • Substrate: Biotinylated peptide. • Detection: Radioactive (33P) phosphate transfer measured by DELFIA TRF system. • Output: IC50 value calculation. | Used to determine the primary biochemical potency (IC50 = 0.3 nM) and selectivity profile of this compound [1]. | | Cell Proliferation/ Viability Assay (2D & 3D) | • 2D Cytotoxicity: MTS assay after 48h drug incubation. Isobologram analysis for synergy [1] [2]. • 3D Spheroid Viability: ATP quantification (ATPlite assay) after 72h drug treatment. EC50 calculation for growth inhibition [3]. | Quantified synergistic growth inhibition with topoisomerase poisons in monolayer cells and in chemoresistant pancreatic MCTS models [2] [3]. | | Cell Cycle & Apoptosis Analysis | • Methods: Flow cytometry, immunofluorescence for markers like γH2AX (DNA damage) and cleaved PARP (apoptosis). • Spheroid Analysis: Immunofluorescence on frozen sections [3]. | Demonstrated that this compound abrogates drug-induced S/G2 arrest and potentiates apoptosis, especially in p53-deficient cells [2] [3]. |

Future Perspectives and Comparative Positioning

Research indicates that CHK1 inhibition is a promising strategy for targeting cancers with specific vulnerabilities:

  • ecDNA-Positive Cancers: A recent 2024 study highlights that ecDNA-containing tumors experience high transcription-replication conflict and replication stress, making them exceptionally vulnerable to CHK1 inhibition, which represents a synthetic lethal interaction [4].
  • Therapeutic Repurposing: A 2025 preprint suggests this compound has multistage antimalarial activity via dual inhibition of a Plasmodium kinase and hemozoin formation, indicating potential for therapeutic repurposing beyond oncology [5].

In comparative terms, this compound is distinguished by its high potency (sub-nanomolar IC50) and exceptional selectivity for Chk1, which underpins its efficacy in combination regimens and makes it a valuable tool for biological research and a candidate for further drug development [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

419.1512880 g/mol

Monoisotopic Mass

419.1512880 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K64W8EU3E

Wikipedia

Chir-124

Dates

Last modified: 08-15-2023
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2: Lee JH, Choy ML, Ngo L, Venta-Perez G, Marks PA. Role of checkpoint kinase 1 (Chk1) in the mechanisms of resistance to histone deacetylase inhibitors. Proc Natl Acad Sci U S A. 2011 Dec 6;108(49):19629-34. doi: 10.1073/pnas.1117544108. Epub 2011 Nov 21. PubMed PMID: 22106282; PubMed Central PMCID: PMC3241758.
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